Product packaging for Neoxanthin(Cat. No.:CAS No. 14660-91-4)

Neoxanthin

カタログ番号: B191967
CAS番号: 14660-91-4
分子量: 600.9 g/mol
InChIキー: PGYAYSRVSAJXTE-FTLOKQSXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

9'-cis-neoxanthin is a neoxanthin in which all of the double bonds have trans geometry except for that at the 9' position, which is cis. It is a 9-cis-epoxycarotenoid and a this compound.
This compound has been reported in Nephroma parile, Ligia exotica, and other organisms with data available.
one of the main carotenoids in chloroplasts of higher plants and algae;  RN given refers to (9'-cis)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O4 B191967 Neoxanthin CAS No. 14660-91-4

3D Structure

Interactive Chemical Structure Model





特性

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20-/t22?,33-,34-,38+,39+,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYAYSRVSAJXTE-FTLOKQSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318362
Record name Neoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14660-91-4
Record name Neoxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014660914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK8M5T48AI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Architecture of Neoxanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Neoxanthin

This compound is a prominent xanthophyll, a class of oxygen-containing carotenoid pigments, ubiquitously found in the photosynthetic tissues of higher plants and various algae.[1][2] As a key component of the light-harvesting complexes within chloroplasts, it plays a vital role in photosynthesis and exhibits significant photoprotective functions.[3] Beyond its role in photosynthesis, this compound serves as a crucial precursor for the biosynthesis of the plant hormone abscisic acid (ABA), which regulates various aspects of plant growth and development, including stress responses.[3][4] The unique chemical structure of this compound, featuring an allenic bond and an epoxide group, underpins its distinct biological activities and makes it a molecule of interest for research in agriculture, nutrition, and pharmacology. This guide provides an in-depth overview of the chemical structure, properties, biosynthesis, and experimental analysis of this compound.

Chemical Structure and Isomerism

This compound is a C40 tetraterpenoid characterized by a polyene chain with conjugated double bonds, which is responsible for its light-absorbing properties.[2] Its structure includes hydroxyl groups and a 5,6-epoxide group. A distinctive feature of this compound is the presence of an allenic bond, an unusual C=C=C moiety, within its polyene chain.[2]

This compound predominantly exists in two geometric isomeric forms: all-trans-neoxanthin and 9'-cis-neoxanthin.[1][2] The 9'-cis isomer is the most abundant form found in the photosynthetic apparatus of plants and green algae.[5] The two isomers can be distinguished by their different chromatographic behaviors and distinct ultraviolet-visible absorption spectra.[1][2]

neoxanthin_isomers cluster_cis 9'-cis-Neoxanthin cluster_trans all-trans-Neoxanthin cis_img cis_label The 9'-cis isomer is the most prevalent form in photosynthetic organisms. trans_img trans_label The all-trans isomer is typically found in non-photosynthetic tissues like fruits and petals.

Figure 1: Chemical Structures of 9'-cis-Neoxanthin and all-trans-Neoxanthin.

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are essential for its extraction, identification, and quantification. These properties are summarized in the table below.

PropertyValue
Chemical Formula C₄₀H₅₆O₄
Molecular Weight 600.87 g/mol
Melting Point ~200 °C (Decomposes)
Density Approximately 1.06 g/cm³
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, methanol, acetone, and hexane.[4]
UV/Vis Absorption Maxima (in Ethanol)
all-trans-Neoxanthin418, 442, 471 nm[1][2]
9'-cis-Neoxanthin413, 437, 466 nm[1][2]
Mass Spectrometry Protonated molecule [M+H]⁺ at m/z 601.4; characteristic fragments from dehydration [M+H-H₂O]⁺ at m/z 583.4.[6]

Biosynthesis of this compound

This compound is synthesized in the plastids of plant cells via the carotenoid biosynthetic pathway, which is a branch of the methylerythritol 4-phosphate (MEP) pathway. The synthesis begins with the formation of the C40 backbone and proceeds through a series of desaturation, isomerization, cyclization, and oxygenation reactions. The final step is the conversion of violaxanthin to this compound, a reaction catalyzed by the enzyme this compound synthase (NXS).

neoxanthin_biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS beta_Carotene β-Carotene Lycopene->beta_Carotene LCYB Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin BCH Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP This compound This compound Violaxanthin->this compound NXS

Figure 2: Simplified biosynthetic pathway of this compound from GGPP.

The key enzymes in this pathway include:

  • PSY: Phytoene synthase

  • PDS: Phytoene desaturase

  • ZDS: ζ-Carotene desaturase

  • LCYB: Lycopene β-cyclase

  • BCH: β-carotene hydroxylase

  • ZEP: Zeaxanthin epoxidase

  • NXS: this compound synthase[7][8]

Experimental Protocols

Extraction of this compound from Spinach Leaves

This protocol describes a general method for the extraction of carotenoids, including this compound, from fresh spinach leaves.

Materials:

  • Fresh spinach leaves

  • Acetone (100%)

  • Hexane

  • Anhydrous sodium sulfate

  • Mortar and pestle or blender

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Homogenization: Weigh approximately 10 g of fresh spinach leaves, removing any thick stems.[9] Homogenize the leaves in a blender or with a mortar and pestle with about 50 mL of acetone until a fine slurry is formed.[10]

  • Extraction: Filter the homogenate through cheesecloth or a Büchner funnel to separate the solid debris.[11] Re-extract the residue with additional acetone until it is pale. Combine all the acetone extracts.

  • Phase Separation: Transfer the acetone extract to a separatory funnel. Add an equal volume of hexane and 10-20 mL of a saturated NaCl solution to facilitate phase separation.[12]

  • Washing: Gently invert the funnel multiple times, venting frequently, to partition the pigments into the upper hexane layer. Discard the lower aqueous layer. Wash the hexane layer several times with distilled water to remove residual acetone.

  • Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate.[9] Decant the dried extract and concentrate the solvent using a rotary evaporator at a temperature below 40°C. The resulting residue contains a mixture of chlorophylls and carotenoids, including this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the separation and purification of this compound.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) detector.

  • C18 or C30 reverse-phase column. A C30 column is often recommended for better resolution of carotenoid isomers.[13]

Mobile Phase and Gradient: A common mobile phase involves a gradient system of methanol, methyl-tert-butyl ether (MTBE), and water.[13]

  • Solvent A: Methanol/Water (e.g., 98:2, v/v)

  • Solvent B: MTBE (100%)

Example Gradient Program:

  • Start with a high percentage of Solvent A.

  • Run a linear gradient to increase the percentage of Solvent B over 20-30 minutes to elute the carotenoids.

  • The exact gradient profile should be optimized based on the specific column and system used to achieve baseline separation of this compound from other pigments, particularly its isomer violaxanthin.[13]

Detection:

  • Monitor the elution profile at the absorption maxima of this compound (around 437 nm for the 9'-cis isomer).[2]

  • Collect the fraction corresponding to the this compound peak for further analysis.

Characterization by Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the unambiguous identification of this compound.

Ionization:

  • Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used.

Fragmentation Analysis:

  • In positive ion mode, this compound typically shows a protonated molecular ion [M+H]⁺ at m/z 601.4.[6]

  • A characteristic fragmentation pattern involves the neutral loss of water molecules. The ion at m/z 583.4, corresponding to [M+H-H₂O]⁺, is a prominent fragment.[6]

  • Tandem MS (MS/MS) of the m/z 583.4 precursor ion can be used to distinguish this compound from violaxanthin. This compound diesters show a predominant dehydrated ion, whereas violaxanthin diesters show a more abundant protonated molecule.[14] Further fragmentation patterns, such as the loss of toluene (92 u), are different between the two isomers, allowing for their differentiation.[14]

Conclusion

This compound's intricate chemical structure, with its characteristic allenic bond and epoxide functionality, dictates its crucial roles in photosynthesis and plant signaling. Understanding its physicochemical properties and biosynthetic pathway is fundamental for its study and potential applications. The experimental protocols provided herein offer a framework for the extraction, purification, and detailed characterization of this important xanthophyll, enabling further research into its biological functions and potential for use in various industries.

References

The Pivotal Role of Neoxanthin in the Xanthophyll Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxanthin, a major xanthophyll in photosynthetic organisms, plays a multifaceted and crucial role in the xanthophyll cycle, a key photoprotective mechanism. While not a direct participant in the core violaxanthin-antheraxanthin-zeaxanthin (VAZ) cycle, this compound's functions are integral to the cycle's regulation and overall photoprotective efficiency. This technical guide provides an in-depth exploration of this compound's function, biosynthesis, and its indirect yet vital involvement in the xanthophyll cycle, supported by quantitative data, detailed experimental protocols, and pathway visualizations. This document is intended to serve as a comprehensive resource for researchers in photosynthesis, plant biology, and drug development seeking to understand and potentially modulate this critical photoprotective pathway.

Introduction: The Xanthophyll Cycle and Photoprotection

Under high light conditions, photosynthetic organisms absorb more light energy than they can utilize for carbon fixation, leading to the formation of reactive oxygen species (ROS) that can cause significant photo-oxidative damage. The xanthophyll cycle is a rapid and essential mechanism to dissipate this excess energy as heat, a process known as non-photochemical quenching (NPQ). The primary xanthophyll cycle in higher plants and green algae, the violaxanthin cycle, involves the enzymatic de-epoxidation of violaxanthin (V) to antheraxanthin (A) and then to zeaxanthin (Z) under high light stress. Zeaxanthin is the primary effector of NPQ. In low light, zeaxanthin is epoxidized back to violaxanthin. While this compound is not directly interconverted within this cycle, its presence and regulation are critical for the cycle's proper functioning.

The Multifaceted Function of this compound

This compound's role in the context of the xanthophyll cycle is not that of a direct participant but rather a crucial modulator and a key player in broader photoprotective strategies.

Indirect Regulation of the Violaxanthin Cycle

This compound indirectly regulates the violaxanthin cycle by influencing the binding affinity of violaxanthin to the light-harvesting complexes (LHCs), particularly LHCII. The 9'-cis-neoxanthin isomer, the most abundant form in chloroplasts, is strategically located at the periphery of LHCII.[1][2] Its presence has been shown to repel violaxanthin from its binding site (V1) in the adjacent monomer of the LHCII trimer.[3] This modulation of violaxanthin binding is significant because for violaxanthin to be de-epoxidized to zeaxanthin by the enzyme violaxanthin de-epoxidase (VDE), it must first be released from the LHC. By influencing this release, this compound can affect the rate and extent of the xanthophyll cycle and, consequently, the induction of NPQ.

Scavenging of Reactive Oxygen Species (ROS)

This compound is a potent antioxidant, directly contributing to photoprotection by scavenging ROS.[2][4] Studies have shown that plants deficient in this compound are more susceptible to photo-oxidative stress.[5] Specifically, this compound is effective at scavenging superoxide anions (O₂⁻) and singlet oxygen (¹O₂), thereby protecting the photosynthetic apparatus from damage.[2] This ROS scavenging activity complements the energy dissipation function of the xanthophyll cycle, providing a multi-layered defense against high light stress.

Precursor for Abscisic Acid (ABA) Biosynthesis

This compound is a key precursor for the biosynthesis of the plant hormone abscisic acid (ABA).[6][7] ABA is a critical signaling molecule involved in various stress responses, including drought and high light. The synthesis of ABA from this compound links the photoprotective mechanisms at the chloroplast level with systemic stress responses at the whole-plant level.

Precursor for Other Xanthophyll Cycles in Algae

In certain algal groups, such as diatoms, this compound serves as a crucial intermediate in the biosynthesis of other important xanthophylls, including diadinoxanthin and fucoxanthin.[8][9][10] The diadinoxanthin cycle is the primary photoprotective xanthophyll cycle in diatoms. Therefore, in these organisms, this compound is a direct upstream component of their main xanthophyll cycle.

Quantitative Data on this compound and the Xanthophyll Cycle

The following tables summarize quantitative data from various studies, illustrating the dynamics of this compound and its relationship with the xanthophyll cycle under different light conditions.

Table 1: Pigment Content in Arabidopsis thaliana Wild-Type and aba4-1 (this compound-deficient) Mutant.

PigmentWild-Type (mol/100 mol Chl a+b)aba4-1 Mutant (mol/100 mol Chl a+b)Reference
This compound3.3 ± 0.20[5]
Violaxanthin3.3 ± 0.37.6 ± 0.5[5]
Antheraxanthin0.2 ± 0.10.3 ± 0.1[5]
Zeaxanthin0.1 ± 0.10.1 ± 0.1[5]
Lutein12.5 ± 0.812.8 ± 0.9[5]

Table 2: All-trans-neoxanthin accumulation in Bryopsis plumosa under different light conditions.

Light ConditionAll-trans-neoxanthin (mg/g DW)All-trans-neoxanthin/Chlorophyll a ratioReference
Low Light (20 µmol photons m⁻² s⁻¹)~0.05~0.01[2]
High Light (1000 µmol photons m⁻² s⁻¹) - Day 2~0.25~0.05[2]
High Light (1000 µmol photons m⁻² s⁻¹) - Day 7~0.45~0.08[2]

Table 3: Effect of this compound on in vitro Violaxanthin De-epoxidation Rate.

SubstrateRate Constant (k) (x 10⁻³ min⁻¹)Reference
Free Violaxanthin174 ± 17.8[11]
Free Violaxanthin + this compound171 ± 18.4[11]
Violaxanthin in LHCII (with this compound)45 ± 5.2[11]
Violaxanthin in LHCII (without this compound)120 ± 11.5[11]

Table 4: this compound and Violaxanthin Content in Wheat Leaves under Pollutant Stress.

Treatment (Textile Dye, 1.5 mg L⁻¹, 1 L)This compound (% of control)Violaxanthin (% of control)Reference
Control100100[12]
Dye 149.4No significant change[12]
Dye 255.2No significant change[12]
Dye 365.5No significant change[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Pigment Extraction and HPLC Analysis

Objective: To extract and quantify xanthophylls and chlorophylls from plant tissue.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • 80% (v/v) acetone

  • Microcentrifuge tubes

  • Microcentrifuge

  • HPLC system with a C18 reverse-phase column and a diode array detector (DAD)

  • Solvent A: acetonitrile:methanol:0.1M Tris-HCl (pH 8.0) (84:2:14 v/v/v)

  • Solvent B: methanol:ethyl acetate (68:32 v/v)

  • Pigment standards (this compound, violaxanthin, antheraxanthin, zeaxanthin, lutein, chlorophyll a, chlorophyll b)

Procedure:

  • Freeze a known fresh weight of leaf tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a microcentrifuge tube and add 1 mL of 80% acetone.

  • Vortex vigorously for 1 minute to extract the pigments.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Inject the sample into the HPLC system.

  • Use a gradient elution program, for example, a linear gradient from 100% solvent A to 100% solvent B over 15 minutes, followed by 3 minutes of 100% solvent B.

  • Monitor the elution of pigments at 445 nm.

  • Identify and quantify the pigments by comparing their retention times and absorption spectra with those of the pure standards.

Chlorophyll Fluorescence Measurement for NPQ Analysis

Objective: To measure non-photochemical quenching (NPQ) in intact leaves.

Materials:

  • Pulse-Amplitude-Modulation (PAM) fluorometer

  • Dark adaptation clips

  • Intact plant leaves

Procedure:

  • Dark-adapt a leaf for at least 30 minutes using a dark adaptation clip.

  • Measure the minimum fluorescence (F₀) by applying a weak measuring light.

  • Measure the maximum fluorescence (Fₘ) by applying a saturating pulse of high-intensity light.

  • Expose the leaf to actinic light of a specific intensity (e.g., 1000 µmol photons m⁻² s⁻¹) to induce photosynthesis and NPQ.

  • During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').

  • Measure the steady-state fluorescence (Fₛ) just before each saturating pulse.

  • NPQ is calculated using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ'.

  • Other parameters such as the quantum yield of photosystem II (ΦPSII = (Fₘ' - Fₛ) / Fₘ') can also be calculated.

In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay

Objective: To measure the activity of the VDE enzyme in vitro.

Materials:

  • Isolated thylakoid membranes or purified VDE enzyme

  • Violaxanthin substrate (purified from spinach)

  • Monogalactosyldiacylglycerol (MGDG)

  • Ascorbate

  • Citrate buffer (pH 5.2)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing citrate buffer (pH 5.2), MGDG, and violaxanthin.

  • Add the thylakoid preparation or purified VDE to the reaction mixture.

  • Initiate the reaction by adding ascorbate.

  • Monitor the conversion of violaxanthin to antheraxanthin and zeaxanthin by measuring the change in absorbance at 505 nm or by taking aliquots at different time points and analyzing the pigment composition by HPLC.

  • The activity of VDE can be expressed as the rate of violaxanthin consumption or zeaxanthin formation per unit of time and protein concentration.[13][14][15][16]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships involving this compound.

This compound Biosynthesis Pathway

Neoxanthin_Biosynthesis Geranylgeranyl pyrophosphate Geranylgeranyl pyrophosphate Phytoene Phytoene Geranylgeranyl pyrophosphate->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS β-Carotene β-Carotene Lycopene->β-Carotene LCY-β Zeaxanthin Zeaxanthin β-Carotene->Zeaxanthin BCH Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin ZEP 9'-cis-Neoxanthin 9'-cis-Neoxanthin Violaxanthin->9'-cis-Neoxanthin NXS/VDL1

Caption: Biosynthesis pathway of 9'-cis-neoxanthin from geranylgeranyl pyrophosphate.

This compound's Regulatory Role in the Violaxanthin Cycle

Neoxanthin_Regulation_Xanthophyll_Cycle cluster_LHC Light-Harvesting Complex (LHC) Violaxanthin-LHC Violaxanthin-LHC VDE (active) VDE (active) Violaxanthin-LHC->VDE (active) V released This compound-LHC This compound-LHC This compound-LHC->Violaxanthin-LHC influences binding High Light High Light High Light->VDE (active) Zeaxanthin Zeaxanthin VDE (active)->Zeaxanthin de-epoxidation NPQ NPQ Zeaxanthin->NPQ induces

Caption: this compound's influence on violaxanthin binding and the xanthophyll cycle.

This compound as a Precursor in Diatom Xanthophyll Biosynthesis

Diatom_Xanthophyll_Biosynthesis Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound VDL1 Diadinoxanthin Diadinoxanthin This compound->Diadinoxanthin Unknown Enzyme Diatoxanthin Diatoxanthin Diadinoxanthin->Diatoxanthin Fucoxanthin Fucoxanthin Diadinoxanthin->Fucoxanthin Multiple steps

Caption: this compound as a key intermediate in diatom xanthophyll biosynthesis.

Conclusion

This compound, while not a direct intermediate of the primary violaxanthin cycle in higher plants, is an indispensable component of the overall photoprotective machinery. Its functions extend from modulating the availability of the cycle's substrate, violaxanthin, to directly scavenging harmful reactive oxygen species. Furthermore, its role as a precursor for the essential stress hormone abscisic acid and for other xanthophyll cycles in algae underscores its central position in plant and algal stress physiology. A thorough understanding of this compound's function is paramount for researchers aiming to enhance plant stress tolerance and for the development of novel therapeutic agents that target oxidative stress pathways. This technical guide provides a foundational resource to stimulate further research into the intricate and vital roles of this fascinating xanthophyll.

References

The Pivotal Role of 9'-cis-Neoxanthin in Photosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9'-cis-Neoxanthin, a predominant xanthophyll in higher plants and green algae, plays a multifaceted and critical role in the intricate process of photosynthesis. Beyond its function as an accessory light-harvesting pigment, it is integral to photoprotective mechanisms and serves as a key precursor to the phytohormone abscisic acid (ABA), a central regulator of plant development and stress responses. This technical guide provides an in-depth exploration of the biosynthesis, structural significance, and functional dynamics of 9'-cis-neoxanthin within the photosynthetic apparatus. It details experimental protocols for its analysis and presents key quantitative data to facilitate further research and potential applications in drug development and crop improvement.

Introduction

Photosynthesis, the cornerstone of life on Earth, relies on a sophisticated interplay of pigments, proteins, and membranes to convert light energy into chemical energy. Among the array of photosynthetic pigments, the carotenoid 9'-cis-neoxanthin holds a unique and indispensable position. It is the most abundant isomer of neoxanthin found in the photosynthetic tissues of higher plants and green algae.[1][2] Structurally integrated within the Light-Harvesting Complex II (LHCII) of Photosystem II (PSII), 9'-cis-neoxanthin contributes to the efficient capture of light energy.[3] However, its significance extends far beyond light harvesting. It is a crucial component of the plant's defense against photodamage, actively participating in the dissipation of excess energy and the scavenging of reactive oxygen species (ROS).[4][5] Furthermore, 9'-cis-neoxanthin is the direct biosynthetic precursor of the vital plant hormone abscisic acid (ABA), which governs numerous physiological processes, including seed dormancy, stomatal closure, and responses to environmental stressors. This guide delves into the core functions of 9'-cis-neoxanthin, offering a technical overview for researchers and professionals in plant science and drug development.

Biosynthesis of 9'-cis-Neoxanthin

9'-cis-Neoxanthin is synthesized within the plastids of plant cells through the carotenoid biosynthetic pathway. The final steps of its formation are of particular interest as they lead to this specific cis-isomer. The synthesis begins with the conversion of all-trans-violaxanthin. While the precise enzymatic steps are still under investigation, it is understood that this compound synthase (NXS) plays a key role in the conversion of violaxanthin to this compound.[6] The subsequent isomerization to the 9'-cis configuration is a critical step for its function in photosynthesis and as an ABA precursor.

G Zeaxanthin Zeaxanthin Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin Violaxanthin all-trans-Violaxanthin Antheraxanthin->Violaxanthin This compound This compound Violaxanthin->this compound cis_this compound 9'-cis-Neoxanthin This compound->cis_this compound G cis_this compound 9'-cis-Neoxanthin (in Plastid) Xanthoxin Xanthoxin (in Plastid) cis_this compound->Xanthoxin NCED Xanthoxin_cyto Xanthoxin (in Cytosol) Xanthoxin->Xanthoxin_cyto Export ABA_aldehyde ABA-aldehyde Xanthoxin_cyto->ABA_aldehyde SDR ABA Abscisic Acid (ABA) ABA_aldehyde->ABA AAO3 G Start Investigate the role of 9'-cis-Neoxanthin Mutant Obtain this compound-deficient mutant (e.g., aba4) and wild-type control Start->Mutant Pigment_Analysis Pigment Analysis (HPLC) Mutant->Pigment_Analysis Photosynthesis_Measurement Photosynthetic Parameter Measurement (Chlorophyll Fluorescence) Mutant->Photosynthesis_Measurement ROS_Measurement Reactive Oxygen Species (ROS) Measurement Mutant->ROS_Measurement ABA_Analysis Abscisic Acid (ABA) Quantification Mutant->ABA_Analysis LHC_Reconstitution In vitro LHCII Reconstitution Mutant->LHC_Reconstitution Conclusion Elucidate the specific functions of 9'-cis-Neoxanthin Pigment_Analysis->Conclusion Photosynthesis_Measurement->Conclusion ROS_Measurement->Conclusion ABA_Analysis->Conclusion Spectroscopy Spectroscopic Analysis (e.g., Transient Absorption) LHC_Reconstitution->Spectroscopy Spectroscopy->Conclusion

References

All-trans-Neoxanthin Accumulation in Algae Under Light Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photosynthetic organisms, including algae, have evolved sophisticated mechanisms to cope with fluctuating light environments. Excessive light, or high light (HL) stress, can lead to the over-excitation of the photosynthetic apparatus and the production of harmful reactive oxygen species (ROS), causing photo-oxidative damage.[1][2] Xanthophylls, a class of oxygenated carotenoids, are pivotal in photoprotection.[1] While the violaxanthin cycle (XC) is a primary and well-studied rapid response to dissipate excess energy in many plants and algae, some algal groups lack a functional XC.[2][3] Notably, algae of the order Bryopsidales (Chlorophyta) employ an alternative strategy involving the light-dependent accumulation of a specific isomer of the xanthophyll neoxanthin: all-trans-neoxanthin.[1][2][3]

This compound exists in two primary isomeric forms: the abundant 9′-cis-neoxanthin, a core component of photosystems in most plants and algae, and all-trans-neoxanthin.[3][4] While 9'-cis-neoxanthin is involved in antioxidant defense and structural integrity of light-harvesting complexes (LHCs), the accumulation of all-trans-neoxanthin under HL stress in certain algae suggests a distinct photoprotective role.[2][5] This technical guide provides an in-depth overview of the biosynthesis, stress-induced accumulation, proposed photoprotective mechanisms, and relevant experimental protocols concerning all-trans-neoxanthin in algae.

Biosynthesis of this compound

This compound synthesis is a branch of the general carotenoid biosynthesis pathway, which occurs within the plastids and is controlled by nuclear-encoded genes.[3][4] The pathway proceeds from β-carotene to produce the allenic xanthophyll all-trans-neoxanthin, which can then be isomerized to 9′-cis-neoxanthin.[3]

The key steps in the β-branch leading to this compound are:

  • Hydroxylation: β-carotene is converted to zeaxanthin by the enzyme β-carotene 3,3′-hydroxylase, which adds hydroxyl groups to the C-3 position of both rings.[4]

  • Epoxidation: Zeaxanthin is then converted to violaxanthin via the intermediate antheraxanthin. This reaction is catalyzed by the enzyme zeaxanthin epoxidase (ZE).[4]

  • Allene Formation: Finally, violaxanthin is converted into all-trans-neoxanthin.[4] This crucial step is catalyzed by this compound synthase (NSY or NXS).[4][6] In some marine algae (chromalveolates), this reaction is catalyzed by a different enzyme, violaxanthin de-epoxidase–like (VDL) protein.[7][8] The exact mechanism of this conversion is not fully understood but is thought to involve a trans-violaxanthin intermediate.[3][4]

G beta_carotene β-Carotene zeaxanthin Zeaxanthin beta_carotene->zeaxanthin β-carotene hydroxylase antheraxanthin Antheraxanthin zeaxanthin->antheraxanthin Zeaxanthin epoxidase (ZE) violaxanthin Violaxanthin antheraxanthin->violaxanthin Zeaxanthin epoxidase (ZE) at_this compound all-trans-Neoxanthin violaxanthin->at_this compound this compound synthase (NSY) nc_this compound 9'-cis-Neoxanthin at_this compound->nc_this compound Isomerase (unclear)

Caption: Biosynthetic pathway of this compound from β-carotene.

Quantitative Analysis of All-trans-Neoxanthin Accumulation

The most significant evidence for the role of all-trans-neoxanthin in photoprotection comes from studies on Bryopsidales algae, which lack a functional violaxanthin cycle.[2][3] Under high light stress, these algae accumulate substantial amounts of all-trans-neoxanthin. This response is not immediate but occurs over several days of acclimation.[2]

The table below summarizes quantitative data from a study on Bryopsis plumosa exposed to low light (control) versus high light conditions over one week.

DayTreatment Conditionall-trans-Neoxanthin (mg/g DW)all-trans-Neoxanthin / Chl a ratio (mmol/mol)
0 Low Light (20 µmol photons m⁻² s⁻¹)~0.10~5
High Light (1000 µmol photons m⁻² s⁻¹)~0.10~5
2 Low Light (20 µmol photons m⁻² s⁻¹)~0.12~6
High Light (1000 µmol photons m⁻² s⁻¹)~0.45 ~30
4 Low Light (20 µmol photons m⁻² s⁻¹)~0.11~5
High Light (1000 µmol photons m⁻² s⁻¹)~0.60 ~45
7 Low Light (20 µmol photons m⁻² s⁻¹)~0.10~5
High Light (1000 µmol photons m⁻² s⁻¹)~0.75 ~55
Data derived from graphical representations in Giossi et al., 2020.[3][9] DW = Dry Weight; Chl a = Chlorophyll a.

As the data indicates, a significant accumulation of all-trans-neoxanthin, both in absolute terms and relative to chlorophyll a, is observed within two days of exposure to high light, with levels continuing to increase over the week-long experiment.[2][9]

Proposed Photoprotective Mechanism and Signaling

In algae lacking the violaxanthin cycle, all-trans-neoxanthin is believed to contribute to photoprotection through a mechanism involving the organization of Light-Harvesting Complexes (LHCs). The proposed model suggests that under high light, the accumulated all-trans-neoxanthin promotes the oligomerization of LHCs.[2] This structural change is hypothesized to alter the energy transfer dynamics, potentially increasing the dissipation of excess energy as heat and reducing the amount of energy reaching the Photosystem II (PSII) reaction center, thereby mitigating photo-oxidative damage.[2][10]

G cluster_low Low Light cluster_high High Light Stress LHC_low LHCII Monomers/ Dimers Energy_low Energy Transfer LHC_low->Energy_low Normal PSII_low PSII Reaction Center Energy_low->PSII_low Neox ↑ all-trans-Neoxanthin Accumulation LHC_high LHCII Oligomers Neox->LHC_high Promotes PSII_high PSII Reaction Center LHC_high->PSII_high Reduced Energy Transfer Heat Heat Dissipation LHC_high->Heat Increased stress High Light Stress stress->Neox

Caption: Proposed model for all-trans-neoxanthin photoprotection.

The accumulation of carotenoids is regulated at the genetic level. High light stress acts as a signal that upregulates the expression of key genes in the carotenoid biosynthesis pathway.[11][12] Studies in various algae have shown that transcript levels for enzymes like phytoene synthase (PSY), phytoene desaturase (PDS), and this compound synthase (NXS) increase significantly under high light.[11][13] For instance, in the diatom Phaeodactylum tricornutum, the expression of the NXS gene was upregulated seven-fold under high light intensity.[13] This transcriptional activation leads to the de novo synthesis of carotenoids, including the precursors for all-trans-neoxanthin.[14]

Furthermore, this compound is a direct precursor to the plant hormone abscisic acid (ABA), a key signaling molecule in stress responses.[15][16] The gene ABSCISIC ACID-DEFICIENT4 (ABA4) has been identified as essential for the synthesis of this compound from violaxanthin.[15][16] This connection suggests a potential interplay between light stress signaling and hormonal pathways in regulating this compound pools.

G Light High Light Stress Signal Stress Signaling Cascade (ROS, ABA-related) Light->Signal Genes Upregulation of Biosynthesis Genes (PSY, PDS, NXS, etc.) Signal->Genes Enzymes Increased Enzyme Synthesis Genes->Enzymes Pathway Enhanced Carotenoid Biosynthesis Flux Enzymes->Pathway Neox all-trans-Neoxanthin Accumulation Pathway->Neox Photo Photoprotection Neox->Photo

Caption: Signaling pathway for light-induced this compound accumulation.

Experimental Protocols

Induction of High Light Stress in Algal Cultures

This protocol describes a general method for inducing and studying photoacclimation.

  • Algal Culture: Grow the selected algal species (e.g., Bryopsis plumosa) in an appropriate sterile culture medium (e.g., Provasoli's enriched seawater) at a constant temperature (e.g., 17°C).

  • Acclimation: Maintain cultures under a defined photoperiod (e.g., 16:8 h light:dark). Acclimate separate batches to low light (LL, control) and high light (HL) conditions.

    • Low Light (Control): 20 µmol photons m⁻² s⁻¹.

    • High Light (Stress): 1000 µmol photons m⁻² s⁻¹.[2][3]

  • Sampling: Collect algal biomass from both LL and HL conditions at specified time points (e.g., 0, 2, 4, 7 days) for pigment and molecular analysis. Samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis.

Pigment Extraction and HPLC Quantification

This protocol outlines the extraction and analysis of carotenoids using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Determine the dry weight (DW) of a parallel sample by drying at 60°C to a constant weight.

    • For pigment analysis, take a known amount of freeze-dried or fresh biomass.

    • Homogenize the sample using a bead beater or mortar and pestle with liquid nitrogen.

  • Extraction:

    • Add a suitable extraction solvent. A common solvent is 95% methanol with 2% ammonium acetate, or 100% acetone.[3][17] Protect samples from light throughout the extraction process to prevent pigment degradation.

    • Vortex or sonicate the sample to ensure complete extraction.

    • Centrifuge at high speed (e.g., 10,000 x g for 10 min at 4°C) to pellet cell debris.

    • Collect the supernatant. Repeat the extraction on the pellet until it is colorless. Pool the supernatants.

    • Filter the pooled extract through a 0.22 µm syringe filter into an amber HPLC vial.

  • HPLC Analysis:

    • System: An HPLC system equipped with a photodiode array (PDA) or UV-VIS detector.

    • Column: A reverse-phase C18 column (e.g., SUPELCOSIL C18) is commonly used.[3][17]

    • Mobile Phase: A gradient elution program is typically required for good separation of different carotenoids. An example mobile phase could consist of a gradient between Solvent A (e.g., methanol:acetonitrile:water) and Solvent B (e.g., 100% ethyl acetate or methylene chloride).[3][18]

    • Detection: Monitor absorbance at 450 nm for carotenoids.[17]

    • Identification and Quantification: Identify all-trans-neoxanthin based on its retention time and characteristic absorption spectrum compared to a pure standard. Quantify the pigment by integrating the peak area and comparing it to a calibration curve generated with the standard.

Gene Expression Analysis via RT-qPCR

This protocol details the steps to quantify the transcript levels of key carotenoid biosynthesis genes.

  • RNA Extraction:

    • Homogenize frozen algal tissue in liquid nitrogen.

    • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a Trizol-based method, including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis:

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design or obtain validated primers for target genes (e.g., NSY, PSY, PDS) and a stable reference gene (e.g., actin, tubulin) for normalization.

    • Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

    • The thermal cycling profile typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Confirm primer specificity using a melt curve analysis.

    • Calculate the relative expression (fold change) of the target genes in HL samples compared to LL samples using the 2-ΔΔCt method.

G cluster_pigment Pigment Analysis cluster_gene Gene Expression Analysis start Algal Culture stress Induce Light Stress (Low vs. High Light) start->stress sampling Sample Collection (Time Course) stress->sampling extract Pigment Extraction sampling->extract rna Total RNA Extraction sampling->rna hplc HPLC Quantification extract->hplc quant_pigment all-trans-Neoxanthin Levels hplc->quant_pigment cdna cDNA Synthesis rna->cdna qpcr RT-qPCR cdna->qpcr quant_gene Relative Gene Expression qpcr->quant_gene

Caption: Overall experimental workflow for studying this compound accumulation.

Conclusion and Future Perspectives

The accumulation of all-trans-neoxanthin represents a key photoacclimative strategy for algae that lack a functional violaxanthin cycle, particularly those in the order Bryopsidales.[2][3] Strong evidence points to its role in photoprotection under high light stress, with quantitative data demonstrating a significant, light-dependent increase in its concentration.[2][9] The proposed mechanism, involving the modulation of LHC organization, provides a plausible explanation for its protective effects, although direct experimental validation is still required.[2]

Future research should focus on elucidating the precise molecular mechanisms by which all-trans-neoxanthin influences LHC structure and energy transfer dynamics. The use of genetic tools to create mutants deficient in this compound synthase in these specific algal groups would be invaluable for definitively linking its accumulation to enhanced phototolerance. Furthermore, a deeper investigation into the signaling pathways, particularly the interplay between light perception, ROS signaling, and the ABA pathway, will provide a more complete picture of how algae regulate this unique photoprotective response. Understanding these pathways could open new avenues for the biotechnological production of specific carotenoids for nutraceutical and pharmaceutical applications.

References

A Technical Guide to the Biological Activity of Neoxanthin from Marine Algae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Neoxanthin, a xanthophyll carotenoid abundant in marine algae, is gaining significant attention for its potent biological activities. This document provides an in-depth technical overview of the anti-cancer, anti-inflammatory, and antioxidant properties of this compound derived from marine sources. It summarizes key quantitative data, details representative experimental protocols, and visualizes the underlying molecular mechanisms and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development, facilitating further investigation into the therapeutic potential of this marine-derived compound.

This compound: A Carotenoid from Marine Algae

This compound is a crucial photosynthetic pigment found in a wide variety of marine microalgae and macroalgae.[1][2] It exists primarily in two isomeric forms, 9'-cis-neoxanthin and all-trans-neoxanthin, which can be distinguished by their UV absorption spectra.[2][3] Marine microalgae, particularly species within the Chlorophyta phylum, are considered a promising and sustainable source for this compound production due to their rapid growth rates and high pigment content compared to terrestrial plants.[2]

Data Presentation: this compound Content in Marine Microalgae

The following table summarizes the this compound content found in various species of marine microalgae, highlighting their potential as a source for extraction.

Microalgal SpeciesPhylumThis compound Content (μg/g Dry Weight)Reference
Chlorella vulgarisChlorophytaUp to 30,880[2]
Scenedesmus obliquusChlorophytaData indicates presence[2]
Chaetomorpha antenniaChlorophytaData indicates presence[2]
Tetraselmis suecicaChlorophytaPart of a bioactive pigment pool[4]

Anti-Cancer Activity

This compound demonstrates significant anti-cancer effects across various cancer cell lines, primarily by inducing programmed cell death, or apoptosis.[1][3] Its mechanism of action involves the activation of key executioner proteins and the modulation of genes that regulate cell survival and death.

Visualization: this compound-Induced Apoptosis Signaling Pathway

Neoxanthin_Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell Enters Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ Cell->Bcl2 Bax Bax (Pro-apoptotic) Expression ↑ Cell->Bax Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Cytochrome c release Caspase3 Pro-Caspase-3 Mitochondria->Caspase3 Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 PARP PARP ActiveCaspase3->PARP Cleaves Apoptosis Apoptosis ActiveCaspase3->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis Contributes to

Caption: this compound induces apoptosis via Bcl-2/Bax modulation and Caspase-3 activation.

Data Presentation: In Vitro Anti-Cancer Activity of this compound

The table below presents the half-maximal inhibitory concentration (IC50) values of this compound against several human cancer cell lines, quantifying its cytotoxic potency.

Cell LineCancer TypeIC50 Value (μM)Exposure TimeReference
PC-3Prostate< 2048 h[5]
DU 145Prostate~10-1572 h[3][6]
LNCaPProstate~1072 h[3][6]
HeLaCervical3.8Not specified[3]
A549Lung7.5Not specified[3]
Experimental Protocols
  • Cell Seeding: Plate cancer cells (e.g., PC-3, HeLa) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 μM) dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value using non-linear regression analysis.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.

  • Staining: Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

  • Protein Extraction: Treat cells with this compound, lyse them in RIPA buffer containing protease inhibitors, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 μg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against Caspase-3, PARP, Bcl-2, Bax, and β-actin overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL chemiluminescence kit.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators.[7] A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][7]

Visualization: Inhibition of NF-κB Signaling by this compound

Neoxanthin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Releases NFkB_active NF-κB (p65/p50) This compound This compound This compound->IKK Inhibits Nucleus Nucleus DNA DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β)

Caption: this compound blocks inflammation by inhibiting IKK and NF-κB nuclear translocation.

Experimental Protocols
  • Cell Culture: Culture macrophages (e.g., RAW 264.7) and pre-treat with various concentrations of this compound for 2 hours.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare cytokine concentrations in this compound-treated groups to the LPS-only control group.

  • Nuclear and Cytoplasmic Extraction: Treat cells as described in Protocol 3.1. Harvest cells and perform nuclear and cytoplasmic protein fractionation using a specialized kit.

  • Protein Quantification: Measure protein concentrations for both fractions.

  • SDS-PAGE and Transfer: Perform Western blotting as described in Protocol 2.3.

  • Antibody Incubation: Probe membranes with primary antibodies against p-IκBα, IκBα (cytoplasmic fraction), NF-κB p65 (nuclear and cytoplasmic fractions), and appropriate loading controls (β-actin for cytoplasm, Lamin B1 for nucleus).

  • Detection and Analysis: Detect bands and quantify their intensity to determine the effect of this compound on IκBα degradation and p65 nuclear translocation.

Antioxidant Activity

This compound is a potent antioxidant, playing a key role in photoprotection within marine algae by scavenging reactive oxygen species (ROS).[8] This activity is crucial for protecting cells from oxidative damage caused by excessive light and other environmental stressors.[8] Its chemical structure, featuring hydroxyl groups and a conjugated polyene system, enables it to effectively neutralize harmful free radicals like singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[8][9]

Visualization: ROS Scavenging by this compound

Neoxanthin_Antioxidant_Action ROS Reactive Oxygen Species (¹O₂, O₂⁻, •OH) Cellular_Damage Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Causes Neutralized Non-Reactive Products ROS->Neutralized Converted to This compound This compound This compound->ROS Scavenges / Quenches

Caption: this compound mitigates oxidative stress by directly scavenging reactive oxygen species.

Experimental Protocols
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, mix 100 μL of each this compound concentration with 100 μL of the DPPH solution. A control well should contain methanol instead of the this compound solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the this compound sample.

Extraction and Analysis Workflow

The successful investigation of this compound's biological activities relies on efficient methods for its extraction, purification, and identification from marine algal biomass.

Visualization: General Workflow for this compound Isolation

Neoxanthin_Extraction_Workflow Biomass Marine Algal Biomass (e.g., Chlorella) Extraction Solvent Extraction (e.g., Acetone/Methanol) Biomass->Extraction Crude_Extract Crude Pigment Extract Extraction->Crude_Extract Saponification Saponification (Remove Chlorophylls/Lipids) Crude_Extract->Saponification Carotenoid_Fraction Carotenoid-Rich Fraction Saponification->Carotenoid_Fraction Purification Chromatography (e.g., HPLC, Column) Carotenoid_Fraction->Purification Pure_this compound Purified this compound Purification->Pure_this compound Analysis Structural Analysis (UV-Vis, MS, NMR) Pure_this compound->Analysis Bioassays Biological Activity Testing Pure_this compound->Bioassays

Caption: Workflow for extraction, purification, and analysis of this compound from algae.

Experimental Protocols
  • Biomass Preparation: Harvest fresh marine algal cells by centrifugation and lyophilize to obtain a dry powder.

  • Extraction: Extract the pigments from the dry biomass using a solvent mixture such as acetone:methanol (7:3, v/v) until the biomass becomes colorless. Perform this step under dim light and low temperature to prevent degradation.

  • Solvent Removal: Combine the extracts and remove the solvent using a rotary evaporator under vacuum.

  • Saponification (Optional): To remove interfering lipids and chlorophylls, dissolve the crude extract in diethyl ether and add an equal volume of 10% methanolic KOH. Incubate in the dark for 4-6 hours.

  • Phase Separation: After saponification, add water and perform liquid-liquid extraction with diethyl ether. The upper ether layer will contain the carotenoids. Wash this layer with water until neutral.

  • Purification: Dry the carotenoid-rich fraction over anhydrous sodium sulfate and concentrate it. Purify this compound using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase gradient.

  • Identification: Confirm the identity and purity of the isolated this compound by comparing its UV-Vis absorption spectrum (peaks around 413, 437, and 466 nm in ethanol for 9'-cis isomer) and mass spectrometry data with known standards.[3][8]

Conclusion and Future Perspectives

This compound from marine algae presents a compelling profile as a multi-target bioactive compound. Its demonstrated anti-cancer, anti-inflammatory, and antioxidant activities, underpinned by distinct molecular mechanisms, position it as a strong candidate for further preclinical and clinical investigation. The development of optimized, large-scale cultivation and extraction techniques for this compound-rich microalgae will be critical for its translation into therapeutic and nutraceutical applications. Future research should focus on its bioavailability, in vivo efficacy in disease models, and potential synergistic effects with existing therapies.

References

Neoxanthin in Microalgae: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of Neoxanthin Content, Experimental Protocols, and Biosynthetic Pathways in Diverse Microalgal Species

Introduction

This compound, a prominent xanthophyll carotenoid, plays a crucial role in the photosynthetic processes of various microalgae. Beyond its fundamental biological functions in light-harvesting and photoprotection, this compound has garnered significant interest from the pharmaceutical and nutraceutical industries due to its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound content across a range of microalgae species, detailed experimental protocols for its extraction and quantification, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating the exploration of microalgae as a sustainable source of this high-value compound.

Data Presentation: this compound Content in Various Microalgae Species

The this compound content in microalgae can vary significantly depending on the species, cultivation conditions (such as light intensity and nutrient availability), and the growth phase at which the biomass is harvested. The following table summarizes the quantitative data on this compound content from various scientific studies, providing a comparative overview for selecting promising candidate species for this compound production.

Microalgae SpeciesThis compound Content (mg/g Dry Weight)Cultivation Conditions/NotesReference(s)
Chlorella vulgarisPresent, minor quantityNot specified[1]
Chlorella vulgarisIdentifiedNormal culture conditions[2]
Dunaliella salina6.2% of total carotenoidsNot specified
Dunaliella salina strain San Quintin2.33 pg/cell500 mM NaCl, 18:6 h Light:Dark cycle[3]
Haematococcus pluvialis (green stage)0.44 ± 0.04Not specified[4]
Nannochloropsis limneticaPrevalence of violaxanthin, this compoundNot specified[5]
Nannochloropsis sp.IdentifiedNot specified[5]
Phaeodactylum tricornutum0.025300 µmol m⁻²s⁻¹ light intensity[6]
Scenedesmus sp.IdentifiedNot specified[7]
Tetraselmis sp. CTP42.36Grown in industrial tubular photobioreactors[8]
Tetraselmis suecica~0.4 (at 750 µmol quanta m⁻² s⁻¹)High nutrient concentration

Experimental Protocols

Accurate quantification of this compound in microalgal biomass is critical for research and industrial applications. The following sections provide a detailed methodology for the extraction and High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Biomass Harvesting and Preparation
  • Harvesting: Microalgal cultures are harvested at the desired growth phase (typically late exponential or early stationary phase) by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Washing: The resulting cell pellet is washed twice with deionized water to remove residual salts and media components.

  • Lyophilization: The washed biomass is freeze-dried (lyophilized) to a constant weight. This process preserves the integrity of the carotenoids.

  • Homogenization: The dried biomass is ground into a fine powder using a mortar and pestle or a mechanical grinder to ensure efficient solvent extraction.

This compound Extraction

This protocol is a synthesis of commonly used methods for carotenoid extraction from microalgae.[9][10]

  • Sample Preparation: Accurately weigh approximately 100 mg of lyophilized microalgal powder into a microcentrifuge tube.

  • Solvent Addition: Add 1 mL of a solvent mixture, such as acetone:methanol (7:3, v/v), to the biomass. The choice of solvent can be optimized based on the microalgal species.[11]

  • Cell Disruption: Disrupt the cells to release the intracellular pigments. This can be achieved by:

    • Sonication: Place the tube in an ultrasonic bath for 15-20 minutes.

    • Bead Beating: Add glass beads to the tube and vortex vigorously for 5-10 minutes.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted pigments to a new, clean tube.

  • Repeated Extraction: Repeat the extraction process with the cell pellet 2-3 more times, or until the pellet becomes colorless, to ensure complete extraction of all pigments. Pool all the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the pooled supernatant under a gentle stream of nitrogen gas in a dark environment to prevent pigment degradation.

  • Reconstitution: Reconstitute the dried pigment extract in a known volume (e.g., 1 mL) of a suitable solvent for HPLC analysis, such as methyl tert-butyl ether (MTBE) or a mixture of methanol and ethyl acetate.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an amber HPLC vial to remove any particulate matter.

HPLC Quantification of this compound

The following HPLC method is a generalized protocol based on established methods for carotenoid separation.[4][7][12]

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is required.

  • Column: A C30 carotenoid column (e.g., 4.6 x 250 mm, 3 µm) is highly recommended for optimal separation of carotenoid isomers. A C18 column can also be used.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:

    • Solvent A: Methanol/water/ammonium acetate (e.g., 85:14.5:0.5, v/v/v)

    • Solvent B: Methanol/MTBE (e.g., 10:90, v/v)

  • Gradient Program: A typical gradient program would be:

    • 0-15 min: 100% A to 50% A, 50% B

    • 15-25 min: 50% A, 50% B to 100% B

    • 25-30 min: Hold at 100% B

    • 30-35 min: Return to 100% A and equilibrate for the next injection. (This gradient should be optimized based on the specific column and HPLC system.)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Injection Volume: 10-20 µL

  • Detection: Monitor the absorbance at the maximum wavelength for this compound, which is typically around 438 nm. A full spectrum scan (200-700 nm) using a PDA detector is recommended for peak identification and purity analysis.

  • Quantification:

    • Standard Curve: Prepare a series of standard solutions of authentic this compound of known concentrations.

    • Calibration: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Inject the prepared microalgal extract and determine the peak area corresponding to this compound.

    • Calculation: Calculate the concentration of this compound in the sample using the regression equation from the standard curve. The final content is expressed as mg of this compound per gram of dry microalgal biomass.

Mandatory Visualizations

Carotenoid Biosynthesis Pathway

The following diagram illustrates the key steps in the carotenoid biosynthesis pathway in microalgae, leading to the formation of this compound.

Carotenoid_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPP synthase Phytoene Phytoene GGPP->Phytoene Phytoene synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Desaturases & Isomerases beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase (LCYB) alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene ε-cyclase (LCYE) + LCYB Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin β-carotene hydroxylase (CHY) Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin Zeaxanthin epoxidase (ZEP) Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin ZEP This compound This compound Violaxanthin->this compound This compound synthase (NSY) Lutein Lutein alpha_Carotene->Lutein Hydroxylases

Caption: Carotenoid biosynthesis pathway leading to this compound.

Experimental Workflow for this compound Quantification

This diagram outlines the sequential steps involved in the extraction and quantification of this compound from microalgal biomass.

Neoxanthin_Quantification_Workflow Start Start: Microalgal Culture Harvesting 1. Biomass Harvesting (Centrifugation) Start->Harvesting Preparation 2. Biomass Preparation (Washing & Lyophilization) Harvesting->Preparation Extraction 3. Pigment Extraction (Solvent & Cell Disruption) Preparation->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Supernatant 5. Supernatant Collection Centrifugation->Supernatant Evaporation 6. Solvent Evaporation (Nitrogen Stream) Supernatant->Evaporation Reconstitution 7. Reconstitution in HPLC Solvent Evaporation->Reconstitution Filtration 8. Filtration (0.22 µm) Reconstitution->Filtration HPLC 9. HPLC Analysis Filtration->HPLC Quantification 10. Quantification (vs. Standard Curve) HPLC->Quantification

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Neoxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxanthin, a major xanthophyll in photosynthetic organisms, plays a crucial role in light-harvesting and photoprotection. Beyond its physiological functions, its degradation products are precursors to the vital plant hormone abscisic acid. However, the inherent chemical instability of this compound presents significant challenges in its extraction, formulation, and application. This technical guide provides a comprehensive overview of the stability of this compound and its degradation pathways, focusing on the influence of thermal stress, light, and pH. We present a synthesis of current knowledge, including quantitative kinetic data, detailed experimental protocols for stability testing, and a discussion of the known biological activities of its degradation products. This document aims to serve as a valuable resource for researchers and professionals working with this compound in the fields of natural product chemistry, food science, and drug development.

Introduction to this compound

This compound is a C40 carotenoid belonging to the xanthophyll subclass, characterized by the presence of oxygen-containing functional groups. Its structure includes a unique allenic bond and a 5,6-epoxide group, which are critical to both its biological function and its susceptibility to degradation[1][2]. In nature, this compound is primarily found as the 9'-cis isomer in the chloroplasts of higher plants and green algae, where it is an integral component of the light-harvesting complexes of photosystem II[3]. It also serves as a key precursor in the biosynthesis of the plant hormone abscisic acid (ABA), which is involved in various stress responses[4]. The conjugated polyene chain of this compound is responsible for its characteristic light absorption and also renders it vulnerable to oxidative and thermal degradation[2]. Understanding the stability and degradation of this compound is paramount for its effective utilization in various applications.

Factors Affecting this compound Stability

The stability of this compound is influenced by several environmental factors, primarily temperature, light, and pH. These factors can induce a variety of chemical transformations, including isomerization, oxidation, and rearrangement, leading to a loss of its native structure and function.

Thermal Degradation

Elevated temperatures accelerate the degradation of this compound. The primary thermal degradation pathway involves the acid-catalyzed isomerization of the 5,6-epoxide group to a 5,8-furanoid oxide, resulting in the formation of neochrome[1][5]. This conversion follows a first-order kinetic model[5][6][7]. Studies on the thermal degradation of this compound in virgin olive oil have shown that it possesses greater thermal stability compared to other epoxy xanthophylls like violaxanthin and antheraxanthin[1][5][6].

The temperature dependence of the degradation rate constant is well-described by the Arrhenius equation. While specific Arrhenius parameters are matrix-dependent, activation energies for the thermal degradation of total carotenoids in a banana-pumpkin puree were found to be around 35.36 kJ/mol[8]. For this compound specifically, in illuminated conditions, activation energies have been reported to be lower than 50 kJ/mol[5].

Photodegradation

Exposure to light, particularly in the UV and blue regions of the spectrum, can lead to the degradation of this compound through photo-oxidation and isomerization. Light can induce the isomerization of the 9'-cis form to other isomers, such as 9',13-cis and 9',13'-dicis forms[1]. This photodegradation generally follows first-order kinetics[9]. The process is often mediated by the formation of reactive oxygen species (ROS), which can attack the polyene chain[9].

pH-Dependent Degradation

This compound is particularly labile in acidic conditions due to its epoxide group. Even mild acid treatment can catalyze the rearrangement of the 5,6-epoxide to the 5,8-furanoid oxide, forming neochrome[1][5]. The rate of this degradation pathway is highly dependent on the pH of the medium.

This compound Degradation Pathways

The degradation of this compound proceeds through several key pathways, resulting in a variety of products with altered chemical structures and biological activities.

Isomerization to Neochrome

The most well-characterized degradation pathway is the isomerization of this compound to neochrome. This reaction involves the intramolecular rearrangement of the 5,6-epoxide group to a 5,8-furanoid ether, a reaction readily catalyzed by heat and acid.

Neoxanthin_Degradation This compound This compound (5,6-epoxide) Neochrome Neochrome (5,8-furanoid oxide) This compound->Neochrome Heat, Acid Further_Degradation Further Degradation Products Neochrome->Further_Degradation Heat, Oxidation

This compound to Neochrome Isomerization Pathway.
Oxidative Cleavage

The conjugated double bond system of this compound is susceptible to attack by reactive oxygen species, leading to oxidative cleavage of the polyene chain. This process can generate a variety of smaller molecules, including aldehydes and ketones, collectively known as apo-neoxanthinoids.

Oxidative_Cleavage This compound This compound Apo_neoxanthinoids Apo-neoxanthinoids (Aldehydes, Ketones) This compound->Apo_neoxanthinoids Oxidative Cleavage ROS Reactive Oxygen Species (ROS) ROS->this compound

Oxidative Cleavage of this compound.
Biosynthetic Pathway to Abscisic Acid

In plants, 9'-cis-neoxanthin is a crucial intermediate in the biosynthesis of the phytohormone abscisic acid (ABA). This pathway involves the enzymatic cleavage of 9'-cis-neoxanthin by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED).

ABA_Biosynthesis Violaxanthin Violaxanthin This compound 9'-cis-Neoxanthin Violaxanthin->this compound this compound Synthase Xanthoxin Xanthoxin This compound->Xanthoxin 9-cis-epoxycarotenoid dioxygenase (NCED) Abscisic_Aldehyde Abscisic Aldehyde Xanthoxin->Abscisic_Aldehyde Short-chain dehydrogenase/reductase ABA Abscisic Acid (ABA) Abscisic_Aldehyde->ABA Aldehyde oxidase

Biosynthetic Pathway of Abscisic Acid from this compound.

Quantitative Data on this compound Degradation

The degradation of this compound is often modeled using first-order kinetics, where the rate of degradation is directly proportional to the concentration of this compound.

Table 1: Kinetic and Thermodynamic Parameters for Thermal Degradation of this compound

ParameterValueConditionsReference
Kinetic Model First-OrderThermal degradation in virgin olive oil[5][6][7]
Activation Energy (Ea) < 50 kJ/molIlluminated conditions[5]
Activation Energy (Ea) for total carotenoids 35.36 kJ/molThermal degradation in banana-pumpkin puree[8]

Note: Specific rate constants (k) and Arrhenius parameters for this compound are highly dependent on the matrix (e.g., solvent, food matrix), temperature, light intensity, and pH. The values presented are indicative and may vary under different experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound, as well as a protocol for conducting a thermal degradation study.

Extraction and Purification of this compound from Spinach

This protocol outlines a standard procedure for the laboratory-scale extraction and purification of this compound from fresh spinach leaves.

Extraction_Purification_Workflow Start Start: Fresh Spinach Leaves Homogenization 1. Homogenization with Acetone Start->Homogenization Filtration1 2. Vacuum Filtration Homogenization->Filtration1 Partitioning 3. Liquid-Liquid Partitioning (Hexane/Water) Filtration1->Partitioning Drying 4. Drying of Organic Phase (Anhydrous Na2SO4) Partitioning->Drying Evaporation 5. Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Column_Chromatography 6. Column Chromatography (Silica Gel or C18) Evaporation->Column_Chromatography Fraction_Collection 7. Fraction Collection (this compound-rich fraction) Column_Chromatography->Fraction_Collection Purity_Analysis 8. Purity Assessment (HPLC-DAD) Fraction_Collection->Purity_Analysis End End: Purified this compound Purity_Analysis->End

Workflow for this compound Extraction and Purification.

Methodology:

  • Homogenization: Homogenize 100 g of fresh spinach leaves with 500 mL of cold acetone in a blender.

  • Filtration: Filter the homogenate through a Buchner funnel under vacuum to remove solid debris.

  • Liquid-Liquid Partitioning: Transfer the acetone extract to a separatory funnel. Add 500 mL of hexane and 500 mL of 10% aqueous NaCl solution. Shake gently and allow the layers to separate. Collect the upper hexane layer containing the pigments.

  • Washing: Wash the hexane layer twice with 500 mL of deionized water to remove residual acetone and water-soluble impurities.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Column Chromatography: Redissolve the concentrated pigment extract in a minimal amount of the mobile phase and load it onto a silica gel or reversed-phase (C18) column. Elute the pigments using a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or acetone). Collect the yellow-orange fraction corresponding to this compound.

  • Purity Check: Analyze the collected fractions by HPLC-DAD to confirm the purity of the isolated this compound.

HPLC Analysis of this compound and Neochrome

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound and its primary degradation product, neochrome.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Column: C30 reversed-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm). C18 columns can also be used, but C30 columns provide better resolution of carotenoid isomers[4].

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Methanol/Water (95:5, v/v)

    • Solvent B: Methyl-tert-butyl ether (MTBE)

    • Gradient: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B to elute the more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection: Monitor at the maximum absorption wavelengths for this compound (around 438 nm) and neochrome.

Procedure:

  • Sample Preparation: Dissolve the this compound sample (either purified or from a degradation experiment) in the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 20 µL) onto the HPLC column.

  • Data Acquisition: Record the chromatograms and UV-Vis spectra of the eluting peaks.

  • Quantification: Identify and quantify this compound and neochrome by comparing their retention times and spectra with those of authentic standards. Construct a calibration curve for each compound for accurate quantification.

Thermal Degradation Study

This protocol outlines an experiment to determine the thermal degradation kinetics of this compound.

Methodology:

  • Sample Preparation: Prepare solutions of purified this compound in a suitable solvent or matrix (e.g., virgin olive oil) at a known concentration.

  • Incubation: Aliquot the this compound solution into multiple sealed, airtight vials to prevent oxidation. Place the vials in constant-temperature baths or ovens set at different temperatures (e.g., 60, 80, 100, and 120°C)[7].

  • Sampling: At regular time intervals, remove a vial from each temperature and immediately cool it in an ice bath to stop the degradation reaction.

  • Analysis: Analyze the concentration of this compound and its degradation products (e.g., neochrome) in each sample using the HPLC method described in section 5.2.

  • Kinetic Analysis: Plot the natural logarithm of the this compound concentration versus time for each temperature. If the plot is linear, the degradation follows first-order kinetics. The negative of the slope of this line gives the rate constant (k) at that temperature.

  • Arrhenius Plot: Plot the natural logarithm of the rate constants (ln(k)) versus the reciprocal of the absolute temperature (1/T). The slope of this line is equal to -Ea/R, where Ea is the activation energy and R is the gas constant. The y-intercept is equal to the natural logarithm of the pre-exponential factor (ln(A)).

Biological Activity of this compound Degradation Products

While the biological activities of this compound itself are relatively well-studied, including its antioxidant and pro-vitamin A functions, the specific biological roles of its degradation products are less understood.

The most prominent degradation pathway of this compound leads to the formation of xanthoxin, a precursor to the plant hormone abscisic acid (ABA) . ABA is a key signaling molecule in plants, regulating processes such as seed dormancy, germination, and responses to environmental stresses like drought and salinity.

Other degradation products, such as apo-neoxanthinoids formed from oxidative cleavage, may also possess biological activity. While specific studies on apo-neoxanthinoids are limited, other carotenoid-derived cleavage products have been shown to act as signaling molecules in various biological processes.

The biological effects of neochrome , the furanoid oxide derivative, are not well-defined in the scientific literature. The term "neochrome" is also used to describe a chimeric photoreceptor in ferns and algae, which is unrelated to the this compound degradation product, often leading to confusion in literature searches[1][10]. Further research is needed to elucidate the potential signaling pathways and biological activities of neochrome and other this compound degradation products. Some studies on xanthophyll degradation products suggest they may have photosensitizing properties[11].

Conclusion

This compound is a valuable natural compound with important biological functions, but its inherent instability poses challenges for its practical application. This technical guide has provided a detailed overview of the factors influencing this compound stability and its primary degradation pathways. The conversion to neochrome via thermal and acid-catalyzed isomerization is a key degradation route, following first-order kinetics. Understanding these degradation kinetics and having robust experimental protocols for their study are essential for developing strategies to enhance this compound stability in various formulations. While the role of this compound as a precursor to abscisic acid is well-established, further research is critically needed to uncover the biological activities and potential signaling roles of other degradation products like neochrome and apo-neoxanthinoids. Such knowledge will be invaluable for the full exploitation of this compound and its derivatives in the food, pharmaceutical, and cosmetic industries.

References

The Pivotal Role of Neoxanthin in the Structural Integrity and Function of Light-Harvesting Complex II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Light-Harvesting Complex II (LHCII) is the most abundant membrane protein in higher plants, playing a crucial role in capturing light energy for photosynthesis. Its efficiency and regulation are intricately linked to the precise arrangement of its constituent chlorophyll and carotenoid molecules. Among these, the xanthophyll neoxanthin holds a unique and critical position, influencing not only the structural integrity of the complex but also its light-harvesting and photoprotective functions. This technical guide provides an in-depth exploration of this compound's role within the LHCII, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated molecular and experimental processes. This document is intended to serve as a comprehensive resource for researchers in photosynthesis, structural biology, and drug development seeking to understand and manipulate the intricate functions of this vital photosynthetic component.

Introduction

The Light-Harvesting Complex II (LHCII) is a trimeric pigment-protein complex embedded in the thylakoid membranes of higher plants and green algae. Each monomeric subunit of LHCII binds a specific complement of chlorophylls a and b, as well as xanthophylls, including lutein, violaxanthin, and 9-cis-neoxanthin.[1][2] These pigments are essential for absorbing solar energy and transferring it to the reaction centers of Photosystem II (PSII). This compound, in particular, occupies a strategic position within the complex, where it performs a multifaceted role that extends beyond simple light absorption.

This guide will delve into the specific contributions of this compound to the structure and function of LHCII, focusing on:

  • Structural Stabilization: How this compound binding influences protein folding and the interaction between LHCII monomers.

  • Light Harvesting and Energy Transfer: The specific pathways and efficiencies of energy transfer from this compound to chlorophylls.

  • Photoprotection: The mechanisms by which this compound helps to dissipate excess energy and protect the photosynthetic apparatus from photodamage.

  • Regulation of Xanthophyll Cycle: The interplay between this compound and violaxanthin binding and its implications for the xanthophyll cycle.

This compound's Binding Site and Structural Influence

This compound is bound to a specific and highly selective site within each LHCII monomer, designated as the N1 site.[3][4] This site is located between the C-helix and the A/B-helices of the Lhcb1 protein.[5] The occupancy of the N1 site by this compound is not essential for the initial folding of the protein; however, its presence is crucial for the overall stability and organization of the LHCII trimer.[3][4]

One of the unique structural features of this compound in the N1 site is that its cyclohexane ring protrudes from the protein complex into the lipid phase of the thylakoid membrane.[1] This orientation is thought to be critical for mediating interactions between adjacent LHCII monomers and between LHCII and other minor antenna complexes like CP29 and CP26.[1]

Quantitative Structural and Spectroscopic Data

The precise positioning and orientation of this compound within LHCII have been determined through a combination of site-directed mutagenesis and various spectroscopic techniques. The following table summarizes key quantitative data related to this compound in LHCII.

ParameterValueExperimental Method(s)Reference(s)
Binding Site N1Site-directed mutagenesis, X-ray crystallography[3][5]
Location Between helix C and helix A/B domainsSite-directed mutagenesis[5]
Orientation of Transition Moment 57 ± 1.5° with respect to the membrane normalLinear dichroism spectroscopy[5]
Interaction with Chlorophylls Strong interaction with Chlorophyll bSpectroscopic analysis[3][4]
Energy Transfer Timescale (S2 state) ~90 fsFemtosecond transient absorption spectroscopy[3][6]
Energy Transfer Pathway Almost exclusively to Chlorophyll bFemtosecond transient absorption spectroscopy[3][6]

Functional Roles of this compound in LHCII

This compound's strategic location within LHCII underpins its diverse functional roles, which are critical for both the efficiency of light harvesting and the protection of the photosynthetic machinery.

Light Harvesting and Energy Transfer

This compound participates in light harvesting by absorbing light in the blue-green region of the spectrum and transferring this energy to chlorophyll molecules. A key characteristic of this compound in LHCII is its highly efficient and specific energy transfer to chlorophyll b.[3][6] This is in contrast to other xanthophylls like lutein and violaxanthin, which primarily transfer energy to chlorophyll a.[7] The energy transfer from the initially excited S2 state of this compound to chlorophyll is an ultrafast process, occurring on a femtosecond timescale.[3][6]

Energy_Transfer_from_this compound This compound This compound (S0) Neoxanthin_S2 This compound (S2) This compound->Neoxanthin_S2 Light Absorption (Blue-Green) Chl_b Chlorophyll b Neoxanthin_S2->Chl_b Energy Transfer (~90 fs) Chl_a Chlorophyll a Chl_b->Chl_a Energy Transfer Reaction_Center Reaction Center Chl_a->Reaction_Center Energy Transfer

Figure 1. Simplified energy transfer pathway from this compound in LHCII.
Photoprotection

Under conditions of excess light, the photosynthetic apparatus can be damaged by the formation of reactive oxygen species (ROS). This compound contributes to photoprotection through several mechanisms:

  • 3Chl* Quenching: It can quench triplet chlorophyll (3Chl*) states, which are precursors to the formation of singlet oxygen, a highly damaging ROS.

  • ROS Scavenging: this compound can directly scavenge ROS, acting as an antioxidant within the thylakoid membrane.

  • Modulation of Non-Photochemical Quenching (NPQ): While not a direct participant in the energy-dissipating xanthophyll cycle, this compound's presence influences the binding of violaxanthin, the substrate for the violaxanthin de-epoxidase enzyme.[1][8] The binding of this compound and violaxanthin to LHCII is interdependent, with violaxanthin having a much higher binding affinity in the absence of this compound.[8][9] This interplay regulates the availability of violaxanthin for conversion to zeaxanthin, a key player in NPQ.

Neoxanthin_Photoprotection cluster_LHCII LHCII Complex This compound This compound Violaxanthin Violaxanthin This compound->Violaxanthin Influences Binding Affinity ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenging Xanthophyll_Cycle Xanthophyll Cycle Violaxanthin->Xanthophyll_Cycle Substrate Chlorophyll Chlorophyll Chlorophyll->ROS Formation Excess_Light Excess Light Excess_Light->Chlorophyll Excitation NPQ Non-Photochemical Quenching (NPQ) Xanthophyll_Cycle->NPQ Leads to Reconstitution_Workflow cluster_Protein Apoprotein Preparation cluster_Pigment Pigment Preparation Ecoli E. coli with Lhcb1 gene Inclusion_Bodies Inclusion Bodies Ecoli->Inclusion_Bodies Solubilized_Apoprotein Solubilized Apoprotein (in detergent) Inclusion_Bodies->Solubilized_Apoprotein Reconstitution Reconstitution (Mix and remove detergent) Solubilized_Apoprotein->Reconstitution Spinach Spinach Leaves Pigment_Extract Total Pigment Extract Spinach->Pigment_Extract Modified_Pigments Modified Pigment Mixture (e.g., no this compound) Pigment_Extract->Modified_Pigments HPLC Separation Modified_Pigments->Reconstitution Purification Purification (Sucrose Gradient) Reconstitution->Purification Analysis Analysis (HPLC, Spectroscopy) Purification->Analysis

References

Methodological & Application

Application Note: Protocol for Neoxanthin Extraction from Spinach Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Neoxanthin is a major xanthophyll carotenoid found in green leafy vegetables like spinach. It plays a crucial role in photosynthesis, specifically in photoprotection and as a structural component of light-harvesting complexes.[1] Furthermore, this compound is a key precursor in the biosynthesis of the plant hormone abscisic acid (ABA).[1][2][3] In vitro studies have suggested potential anti-cancer and fat accumulation inhibitory effects, making it a compound of interest for pharmaceutical and nutraceutical research.[4][5] However, its bioavailability in humans appears to be low.[4][5]

This document provides a detailed protocol for the extraction and purification of this compound from fresh spinach leaves. The methodology involves solvent extraction to isolate total pigments, followed by column chromatography to separate this compound from other carotenoids and chlorophylls.

Data Presentation

The primary pigments in spinach can be broadly classified into chlorophylls and carotenoids, with the latter group subdivided into carotenes and xanthophylls (which include this compound).[6] The typical carotenoid content of fresh spinach is summarized below.

Table 1: Typical Carotenoid Content in Fresh Spinach Leaves

Carotenoid Mean Content (mg / 100g Fresh Weight)
This compound 3.5 ± 0.1
Lutein 3.3 ± 0.1
β-carotene 3.2 ± 0.2

Data sourced from a 2023 study on young spinach leaves.[7]

Experimental Protocols

This protocol details the necessary steps for sample preparation, pigment extraction, and chromatographic separation to isolate this compound.

1. Materials and Equipment

  • Reagents:

    • Fresh spinach leaves

    • Acetone (ice-cold)

    • Hexane

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Deionized Water

    • Alumina (for column chromatography)

    • Sea sand

    • Methanol

  • Equipment:

    • Mortar and pestle or blender

    • Centrifuge and centrifuge tubes

    • Glass chromatography column

    • Separatory funnel

    • Rotary evaporator (or similar solvent evaporation system)

    • Glassware (beakers, Erlenmeyer flasks, graduated cylinders)

    • Pasteur pipettes

    • Filtration apparatus (e.g., Büchner funnel or filter paper)

2. Extraction Workflow

The overall workflow for the extraction and purification of this compound is depicted below.

G cluster_prep Sample Preparation cluster_extract Extraction & Partitioning cluster_purify Purification spinach 10g Fresh Spinach Leaves wash Wash & Pat Dry spinach->wash homogenize Homogenize in Mortar with Ice-Cold Acetone wash->homogenize centrifuge Centrifuge Slurry homogenize->centrifuge collect Collect Supernatant (Acetone Extract) centrifuge->collect partition Liquid-Liquid Partition (Hexane & Water) collect->partition aqueous Discard Aqueous Layer partition->aqueous organic Collect Hexane Layer (Contains Pigments) partition->organic dry Dry with Na₂SO₄ organic->dry concentrate Concentrate via Rotary Evaporation dry->concentrate column Column Chromatography (Alumina) concentrate->column This compound Isolated this compound column->this compound

Caption: Workflow for this compound Extraction and Purification.

3. Detailed Methodology

Step 1: Sample Preparation and Homogenization

  • Weigh approximately 10 g of fresh spinach leaves. Remove any thick stems or veins.[6][8]

  • Chop or tear the leaves into small pieces.[6]

  • Place the spinach pieces into a mortar. Add 15-20 mL of ice-cold acetone.[1]

  • Grind the leaves with a pestle until a uniform, dark-green paste is formed. The acetone helps detach pigments from their cellular protein complexes.[6] If the acetone evaporates, you may add a small additional amount.[1]

Step 2: Initial Extraction and Separation

  • Transfer the entire slurry to a centrifuge tube.

  • Centrifuge the mixture to pellet the solid plant material.

  • Carefully decant the dark green supernatant, which contains the pigments, into a clean flask.

  • To ensure complete extraction, you can re-suspend the pellet in another 10 mL of acetone, centrifuge, and combine the supernatants.

Step 3: Liquid-Liquid Partitioning

  • Transfer the acetone extract to a separatory funnel.

  • Add an equal volume of hexane (e.g., 30 mL) and 20-30 mL of deionized water.

  • Stopper the funnel and shake vigorously, venting periodically to release pressure.[2]

  • Allow the layers to separate. The nonpolar pigments (carotenoids and chlorophylls) will partition into the upper hexane layer, while the water-soluble compounds will remain in the lower acetone/water layer.[2][6]

  • Drain and discard the lower aqueous layer.

Step 4: Drying and Concentration

  • Pass the upper hexane layer through a small column containing anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.[2][6]

  • Collect the dried pigment extract in a round-bottom flask.

  • Concentrate the extract to a small volume (1-2 mL) using a rotary evaporator. The bath temperature should not exceed 35-40°C to prevent thermal degradation of the carotenoids. The result is a dark green, oily liquid.

Step 5: Column Chromatography for this compound Isolation

  • Prepare the Column: Pack a glass chromatography column with a slurry of alumina in hexane. Allow it to settle into a uniform bed, then add a thin layer of sea sand on top to prevent disturbance. Ensure the column does not run dry at any point.[2]

  • Load the Sample: Carefully load the concentrated pigment extract onto the top of the column.[2]

  • Elution: Elute the column with a sequence of solvents of increasing polarity to separate the pigments. A typical solvent gradient is provided in Table 2.

    • Fraction 1 (Carotenes): Begin eluting with pure hexane. A yellow band, containing β-carotene, will move down the column first due to its low polarity.[8] Collect this fraction.

    • Fraction 2 (Xanthophylls): Gradually increase the solvent polarity by using a mixture of hexane and acetone (e.g., 70:30 v/v).[1][2] This will begin to elute the more polar xanthophylls. This compound, being a polar xanthophyll, will move down after lutein and violaxanthin.

    • Fraction 3 (Chlorophylls): Finally, use a more polar solvent like pure acetone or an acetone/methanol mixture to elute the highly polar chlorophylls, which will appear as a green band.[1][8]

  • Collect Fractions: Collect the distinct colored bands in separate flasks as they elute from the column. This compound is typically part of the yellow xanthophyll band. Further analytical techniques like HPLC or TLC are required to confirm its presence and purity within the collected fractions.

Table 2: Example Solvent System for Column Chromatography

Elution Step Solvent System Pigments Eluted
1 100% Hexane Carotenes (e.g., β-carotene)
2 70% Hexane : 30% Acetone Xanthophylls (Lutein, Violaxanthin, This compound )
3 100% Acetone Chlorophylls (a and b)
4 80% Acetone : 20% Methanol Remaining polar pigments

This is a representative system; optimization may be required.[1][2]

This compound Biosynthesis Pathway

This compound is synthesized in plants via the β-branch of the carotenoid biosynthesis pathway. The process begins with the cyclization of lycopene to form β-carotene, which is then sequentially oxidized.

G b_carotene β-Carotene zeaxanthin Zeaxanthin b_carotene->zeaxanthin β-carotene hydroxylase antheraxanthin Antheraxanthin zeaxanthin->antheraxanthin Zeaxanthin epoxidase (ZEP) violaxanthin Violaxanthin antheraxanthin->violaxanthin Zeaxanthin epoxidase (ZEP) This compound This compound violaxanthin->this compound this compound synthase (NXS)

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Neoxanthin and Violaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoxanthin and violaxanthin are closely related xanthophylls, oxygenated carotenoids found abundantly in photosynthetic plant tissues. Their structural similarity presents a significant analytical challenge for separation and quantification. This application note provides detailed protocols for the effective separation of this compound and violaxanthin using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for the analysis of these compounds in various matrices, including plant extracts and food products. Both C18 and C30 reversed-phase columns are discussed, offering flexibility depending on the specific analytical requirements for resolution and throughput.

Data Presentation

The following table summarizes typical chromatographic parameters and performance data for the separation of this compound and violaxanthin using different HPLC methods.

ParameterMethod 1: C30 GradientMethod 2: C18 Step-Gradient
Column C30 Reversed-Phase, 3 µm, 2.0 x 100 mmC18 Reversed-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase A Methanol/Water (98:2, v/v)Acetonitrile/Water/Methanol (94.75:1.75:1.75, v/v/v)
Mobile Phase B Methyl-tert-butyl ether (MTBE)Acetonitrile/Ethyl Acetate (50:50, v/v)
Gradient/Elution Gradient elutionIsocratic steps
Flow Rate 0.4 mL/min2.0 mL/min
Column Temperature 20°C[1]Ambient
Injection Volume 10 µL20 µL
Detection 446 nm (Diode Array Detector)[2]450 nm (UV-Vis Detector)
Typical Retention Time This compound: Earlier elutionThis compound: Earlier elution
Violaxanthin: Later elutionViolaxanthin: Later elution
Key Advantage Excellent resolution of isomers.[1]Faster analysis time.[3]

Experimental Protocols

Sample Preparation Protocol

A general protocol for the extraction of this compound and violaxanthin from plant material is provided below. This protocol may require optimization depending on the specific sample matrix.

  • Homogenization: Homogenize 1 gram of fresh plant tissue with 10 mL of acetone or ethanol using a mortar and pestle or a mechanical homogenizer. To prevent degradation of the carotenoids, perform this step in dim light and on ice.

  • Extraction: Transfer the homogenate to a centrifuge tube and vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.

  • Collection of Supernatant: Carefully collect the supernatant containing the pigments.

  • Re-extraction: Repeat the extraction process with the pellet using 5 mL of the same solvent to ensure complete recovery of the carotenoids.

  • Pooling and Filtration: Pool the supernatants and filter through a 0.45 µm syringe filter into an amber HPLC vial.

  • Storage: If not analyzed immediately, store the extracts at -20°C under a nitrogen atmosphere to prevent oxidation.

HPLC Method 1: C30 Gradient Elution Protocol

This method utilizes a C30 column, which provides excellent selectivity for carotenoid isomers.[1][4]

  • Column: YMC Carotenoid C30, 3 µm, 2.0 mm x 100 mm, or equivalent.

  • Mobile Phase A: Methanol/Water (98:2, v/v).

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 20°C.

  • Detection: Diode Array Detector (DAD) monitoring at 446 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 8% B

    • 2-15 min: Linear gradient from 8% to 50% B

    • 15-20 min: Hold at 50% B

    • 20.1-25 min: Return to 8% B and equilibrate for the next injection.

HPLC Method 2: C18 Step-Gradient Isocratic Elution Protocol

This method employs a more common C18 column and a step-gradient isocratic elution, which can be performed on a basic HPLC system with a single pump.[3][5]

  • Column: C18 Reversed-Phase, 5 µm, 4.6 mm x 250 mm, or equivalent.

  • Mobile Phase 1: Acetonitrile/Water/Methanol (94.75:1.75:1.75, v/v/v).

  • Mobile Phase 2: Acetonitrile/Ethyl Acetate (50:50, v/v).

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV-Vis detector at 450 nm.

  • Injection Volume: 20 µL.

  • Elution Program:

    • 0-5 min: 100% Mobile Phase 1.

    • 5.1-10 min: Switch to 100% Mobile Phase 2.

    • 10.1-15 min: Return to 100% Mobile Phase 1 for column re-equilibration.

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plant Tissue Sample Homogenization Homogenization (Acetone/Ethanol) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration (0.45 µm) Supernatant->Filtration Injection Inject into HPLC Filtration->Injection Column Chromatographic Separation (C18 or C30 Column) Injection->Column Detection Detection (DAD/UV-Vis) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Overall experimental workflow for the HPLC analysis of this compound and violaxanthin.

HPLC_Parameters cluster_parameters Key HPLC Parameters Column Stationary Phase (C18 vs C30) Separation Separation Efficiency (Resolution & Retention) Column->Separation Mobile_Phase Mobile Phase (Composition & Gradient) Mobile_Phase->Separation Flow_Rate Flow Rate Flow_Rate->Separation Temperature Column Temperature Temperature->Separation

Caption: Logical relationship of HPLC parameters influencing the separation of xanthophylls.

References

Revolutionizing Carotenoid Analysis: C30 Columns for Unprecedented Isomer Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

The analysis of carotenoids and their isomers presents a significant challenge due to their structural similarity and hydrophobicity. Traditional reversed-phase high-performance liquid chromatography (HPLC) methods using C18 columns often fail to provide adequate resolution of critical geometric (cis/trans) and positional isomers. This application note details the superior performance of C30 columns for the separation of carotenoid isomers, offering enhanced selectivity and resolution. We provide detailed protocols for sample preparation and HPLC analysis, along with a comparative data summary, demonstrating the clear advantages of C30 stationary phases for accurate carotenoid profiling in various matrices, including food, natural product extracts, and biological samples.[1][2]

Introduction

Carotenoids are a diverse group of lipophilic pigments found in many natural sources, playing crucial roles in photosynthesis, antioxidant defense, and as precursors to vitamin A.[3] Their isomeric forms can exhibit different biological activities and stabilities, making their accurate identification and quantification essential in fields ranging from food science and nutrition to drug development. The primary challenge in carotenoid analysis lies in the separation of structurally similar isomers, which often co-elute on conventional C18 HPLC columns.[2][4]

The unique properties of C30 bonded phases, with their longer alkyl chains, provide a thicker stationary phase that enhances interactions with the long, rigid structures of carotenoid molecules.[4][5] This increased shape selectivity allows for the resolution of subtle structural differences between isomers that are often missed with shorter chain phases.[3][6] This application note provides a comprehensive guide to leveraging C30 column technology for improved carotenoid isomer analysis.

Advantages of C30 Columns for Carotenoid Analysis

  • Enhanced Shape Selectivity: The longer C30 alkyl chain provides superior discrimination of hydrophobic, structurally related isomers compared to C18 columns.[3][6]

  • Improved Resolution of Geometric Isomers: C30 columns can effectively separate cis/trans isomers of carotenoids like β-carotene and lycopene, which is often not achievable with C18 columns.[2][7][8]

  • Separation of Positional Isomers: Isomers such as lutein and zeaxanthin can be baseline resolved using C30 stationary phases.[1][7]

  • Broad Applicability: C30 columns are suitable for analyzing carotenoids from a wide range of sample matrices, including complex mixtures from food, blood, and natural extracts.[1]

  • Versatile Mobile Phase Compatibility: These columns are compatible with a variety of aqueous and non-aqueous mobile phases, offering flexibility in method development.[1][3]

Experimental Protocols

Sample Preparation: Extraction of Carotenoids

A generic liquid-liquid extraction protocol for carotenoids from a solid sample (e.g., plant tissue, food product) is described below. This may need optimization depending on the specific matrix.

Materials:

  • Sample (e.g., 0.2 g of pumpkin pulp)[9]

  • Mortar and pestle or homogenizer

  • Extraction solvent: e.g., Methanol:Ethyl acetate (1:1, v/v) or Acetone[10][11]

  • Saponification solution (optional): 10% methanolic KOH[10][12]

  • Partitioning solvents: Diethyl ether:Petroleum ether (1:1, v/v) and 10% NaCl solution[10]

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reconstitution solvent: Mobile phase or a compatible solvent like Methanol/MTBE mixture.[13]

Protocol:

  • Homogenize the sample with the extraction solvent.

  • (Optional) For samples containing carotenoid esters, saponification can be performed by adding methanolic KOH and incubating in the dark.[10]

  • Perform a liquid-liquid partition by adding diethyl ether:petroleum ether and a saline solution to the extract.[10]

  • Separate the organic phase containing the carotenoids.

  • Wash the organic phase with water to remove residual alkali (if saponified).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under reduced pressure at a low temperature (<35°C).[12]

  • Reconstitute the dried extract in a known volume of the reconstitution solvent for HPLC analysis.

HPLC Analysis of Carotenoid Isomers

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

Column:

  • A C30 reversed-phase column (e.g., YMC Carotenoid C30, Acclaim C30, HALO C30) with typical dimensions of 4.6 x 150 mm or 4.6 x 250 mm and a particle size of 3 µm or 5 µm.[2][4][5][7][9][10]

Mobile Phase: A common mobile phase combination for carotenoid separation is a gradient of Methanol (MeOH), Methyl-tert-butyl ether (MTBE), and sometimes water.[10][14][15]

  • Solvent A: Methanol (MeOH)

  • Solvent B: Methyl-tert-butyl ether (MTBE)

  • Solvent C (optional): Water

Gradient Program Example: A typical gradient program for the separation of a complex mixture of carotenoids is provided below. This should be optimized based on the specific carotenoids of interest and the column used.

Time (min)% Solvent A (MeOH)% Solvent B (MTBE)% Solvent C (Water)
0.09550
30.070300
50.050500
55.09550
60.09550

(This is an illustrative example based on principles from multiple sources; specific gradients can be found in the cited literature.[10])

Chromatographic Conditions:

  • Flow Rate: 0.6 - 1.0 mL/min[14][15]

  • Column Temperature: 10°C - 30°C. Lower temperatures can improve resolution for some isomers.[2][15]

  • Injection Volume: 5 - 20 µL

  • Detection Wavelength: 450 nm is a common wavelength for many carotenoids, with a PDA detector scanning from 250-600 nm for comprehensive analysis.[10]

Data Presentation

The following tables summarize the superior performance of C30 columns compared to C18 columns for the resolution of key carotenoid isomers.

Table 1: Comparative Resolution of Carotenoid Isomers on C30 vs. C18 Columns

Carotenoid IsomersC18 Column ResolutionC30 Column ResolutionReference
Lutein and ZeaxanthinCo-elution or poor separationBaseline separation[7]
All-trans-β-carotene and its cis-isomersPoor separation, multiple co-elutionsGood separation of major cis-isomers[2]
α-carotene and β-caroteneGood separationExcellent separation with higher resolution[9]
Lycopene and its cis-isomersInadequate separationSignificantly improved resolution of isomers[8]

Table 2: Example HPLC Operating Parameters for Carotenoid Separation on a C30 Column

ParameterConditionReference
Column YMC Carotenoid C30, 5 µm, 4.6 x 250 mm[10]
Mobile Phase Gradient of Methanol (A) and MTBE (B)[10]
Gradient 95:5 (A:B) to 70:30 in 30 min, then to 50:50 in 20 min[10]
Flow Rate 0.9 mL/min[10]
Temperature 29°C[10]
Detection PDA at 450 nm[10]
Injection Volume 20 µL[10]

Visualizations

Experimental Workflow for Carotenoid Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Matrix (e.g., Food, Tissue) Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid Extraction (e.g., with MeOH/EtOAc) Homogenization->Extraction Saponification Saponification (Optional) (for esterified carotenoids) Extraction->Saponification Partition Solvent Partition (e.g., with Ether/Saline) Saponification->Partition Drying Drying and Concentration Partition->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection HPLC Injection Reconstitution->Injection C30_Column C30 Column Separation (Isomer Resolution) Injection->C30_Column Detection PDA/UV-Vis Detection (e.g., 450 nm) C30_Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Identification Peak Identification (Retention Time, Spectra) Chromatogram->Identification Quantification Quantification (Peak Area) Identification->Quantification Results Final Results (Isomer Concentrations) Quantification->Results

Caption: Experimental workflow for the extraction and HPLC analysis of carotenoid isomers using a C30 column.

Logical Relationship: Why C30 Columns Excel at Carotenoid Isomer Separation

c30_advantage cluster_challenge Analytical Challenge cluster_column_comparison Column Comparison cluster_outcome Separation Outcome Carotenoid_Isomers Carotenoid Isomers (e.g., cis/trans, positional) Structural_Similarity High Structural Similarity & Hydrophobicity Carotenoid_Isomers->Structural_Similarity C18_Column C18 Column - Shorter Alkyl Chain - Limited Shape Selectivity Structural_Similarity->C18_Column C30_Column C30 Column - Longer Alkyl Chain - Enhanced Shape Selectivity Structural_Similarity->C30_Column Poor_Resolution Poor Resolution Co-elution of Isomers C18_Column->Poor_Resolution Improved_Resolution Improved Resolution Baseline Separation of Isomers C30_Column->Improved_Resolution

Caption: Logical diagram illustrating the superior performance of C30 columns for carotenoid isomer separation.

Conclusion

The use of C30 reversed-phase columns represents a significant advancement in the chromatographic analysis of carotenoids. The enhanced shape selectivity offered by the long C30 alkyl chains allows for the successful resolution of complex mixtures of carotenoid isomers, which is often a limitation of traditional C18 columns. By following the detailed protocols and understanding the principles outlined in this application note, researchers, scientists, and drug development professionals can achieve more accurate and reliable quantification of individual carotenoid isomers, leading to a better understanding of their roles in health and disease.

References

Application Notes and Protocols for Neoxanthin Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of neoxanthin using High-Performance Liquid Chromatography (HPLC). The following sections outline the various mobile phase compositions, experimental procedures, and a generalized workflow for successful this compound quantification.

Introduction

This compound is a major xanthophyll carotenoid found in plants and algae, playing a crucial role in photosynthesis and photoprotection. Accurate quantification of this compound is essential for research in plant physiology, food science, and drug development, where it is investigated for its potential health benefits. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for separating and quantifying this compound from complex biological matrices. This document details established methods for its analysis.

Data Presentation: Mobile Phase Compositions for this compound Analysis

The selection of an appropriate mobile phase is critical for achieving optimal separation of this compound from other pigments. The following table summarizes various mobile phase compositions and chromatographic conditions reported in the literature for the analysis of this compound by HPLC.

Stationary Phase Mobile Phase Solvents Gradient Program Flow Rate (mL/min) Detection Wavelength (nm) Reference
C18A: Acetonitrile/Methanol/Methylene chloride (65:25:10, v/v/v); B: Distilled waterGradientNot Specified450[1]
C30A: Methanol/Water (98:2, v/v); B: Methanol/Water (95:5, v/v); C: Methyl-tert-butyl ether (MTBE)GradientNot SpecifiedNot Specified[2]
C18Three different mobile phases in three isocratic stepsIsocratic StepsNot SpecifiedNot Specified[3][4]
C30A: Methanol/Acetonitrile/Water (84:14:2, v/v/v); B: DichloromethaneGradient1.3450[5]
C18A: Methanol:Acetonitrile:Aqueous Pyridine; B: Methanol:Acetonitrile:AcetoneGradientNot SpecifiedNot Specified[6]
C18A: Methanol: deionized water (92:8, v/v) with 10 mM ammonium acetate; B: Deionized water with 0.01 mM ammonium acetate; C: MTBE (100%)Gradient1.0450[7]
C30A: Methanol-10 mM ammonium acetate; B: MTBE (100%); C: Water (100%)Gradient0.9450[8]
C18Acetonitrile/Methanol/Dichloromethane (75:20:5, v/v/v) with 0.1% TriethylamineIsocratic1.5450[9]

Experimental Protocols

The following are detailed methodologies for key experiments involved in the analysis of this compound by HPLC.

Protocol 1: Pigment Extraction from Plant Tissues

This protocol is a general guide for extracting carotenoids, including this compound, from plant leaves.

Materials:

  • Fresh or frozen plant leaves

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (100%)

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

  • HPLC grade solvent for reconstitution (e.g., MTBE/Methanol mixture)

Procedure:

  • Weigh approximately 100 mg of fresh or frozen plant tissue.

  • Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a centrifuge tube and add 1 mL of 100% acetone.

  • Vortex the mixture vigorously for 1 minute to extract the pigments. To prevent degradation, this and all subsequent steps should be performed under subdued light.

  • Centrifuge the mixture at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction (steps 4-7) on the pellet until the pellet is colorless.

  • Pool the supernatants and dry them over anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 30°C or under a gentle stream of nitrogen.

  • Reconstitute the dried pigment extract in a known volume of a suitable HPLC injection solvent, such as a mixture of MTBE and methanol.[2]

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an amber HPLC vial before injection.

Protocol 2: Reversed-Phase HPLC Analysis of this compound

This protocol describes a general method for the separation and quantification of this compound using a C30 column, which is often preferred for its superior resolution of carotenoid isomers.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase (Example based on a gradient system):

  • Solvent A: Methanol/Water (98:2, v/v)

  • Solvent B: Methyl-tert-butyl ether (MTBE) (100%)

Chromatographic Conditions:

  • Column Temperature: 20°C[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 436-450 nm for this compound. A PDA detector is recommended to scan a wider range (e.g., 250-700 nm) to identify other pigments.

  • Gradient Program:

    • 0-2 min: 98% A, 2% B

    • 2-12 min: Linear gradient to 50% A, 50% B

    • 12-20 min: Hold at 50% A, 50% B

    • 20.1-25 min: Return to initial conditions (98% A, 2% B) and equilibrate.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample extract onto the column.

  • Run the gradient program and collect the chromatogram.

  • Identify the this compound peak based on its retention time compared to a pure this compound standard and its characteristic absorption spectrum from the PDA detector.

  • Quantify the amount of this compound by comparing the peak area with a calibration curve generated from authentic this compound standards of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by HPLC.

Neoxanthin_Analysis_Workflow cluster_HPLC HPLC Analysis Sample Sample Collection (e.g., Plant Leaves) Preparation Sample Preparation (Homogenization, Grinding) Sample->Preparation Extraction Solvent Extraction (e.g., Acetone) Preparation->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Drying Solvent Evaporation Centrifugation->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_System HPLC System Filtration->HPLC_System Separation Chromatographic Separation (C18 or C30 Column) Detection Detection (PDA/UV-Vis Detector at ~450 nm) Separation->Detection Data_Analysis Data Analysis (Peak Identification & Quantification) Detection->Data_Analysis Results Results Data_Analysis->Results

Caption: General workflow for this compound analysis by HPLC.

References

Application Notes & Protocols: Ultrasound-Assisted Extraction of Neoxanthin from Microalgae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoxanthin is a major xanthophyll carotenoid found in green leafy vegetables and microalgae, such as Scenedesmus obliquus and Chlorella vulgaris.[1] It is a key intermediate in the biosynthesis of the plant hormone abscisic acid and plays a vital role in protecting against photooxidative stress.[2] this compound has garnered significant interest from the pharmaceutical and nutraceutical industries due to its potent bioactivities, including anti-cancer, antioxidant, and anti-obesity properties.[1][3][4]

Conventional solvent extraction methods for intracellular pigments like this compound are often time-consuming and require large volumes of organic solvents. Ultrasound-Assisted Extraction (UAE) offers a green and efficient alternative. This technology utilizes high-frequency sound waves (20 kHz to 10 MHz) to induce acoustic cavitation in the solvent.[5] The formation and collapse of microscopic bubbles generate intense localized pressures and temperatures, creating microjets and shockwaves that disrupt the rigid microalgal cell walls.[6] This process enhances solvent penetration and accelerates the mass transfer of the target compound from the biomass into the solvent, leading to higher yields in shorter extraction times with reduced solvent consumption.[6][7]

This document provides detailed protocols for the extraction of this compound from microalgae using UAE, along with methods for its quantification and a summary of relevant process parameters.

Principle of Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction enhances the recovery of bioactive compounds through a combination of physical and chemical effects, primarily driven by acoustic cavitation.

  • Cell Wall Disruption: Microalgae possess robust cell walls that act as a barrier to solvent penetration. The mechanical shear forces, micro-streaming, and shock waves generated by the collapse of cavitation bubbles effectively disrupt these cell walls.[6]

  • Enhanced Mass Transfer: Sonication increases the surface area of the solid matrix by breaking down particles. It also promotes the diffusion of the solvent into the cellular matrix and the target analyte out of the cell through effects like sonoporation (the formation of pores in the cell membrane).

  • Reduced Extraction Time and Temperature: The efficiency of UAE allows for significantly shorter extraction times compared to conventional methods like maceration or Soxhlet. This rapidity, combined with the ability to operate at lower temperatures, is crucial for preserving thermally sensitive compounds like this compound.[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound

This protocol details the steps for extracting this compound from dried microalgal biomass. The parameters are based on optimized conditions for carotenoid extraction from microalgae.[8][9][10]

3.1.1 Materials and Equipment

  • Lyophilized (freeze-dried) microalgae biomass (e.g., Chlorella vulgaris)

  • Ethanol (ACS grade or higher)

  • Ultrasonic bath or probe sonicator (20-40 kHz frequency)

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

  • Vortex mixer

  • Analytical balance

  • Filtration apparatus with 0.45 µm PTFE syringe filters

  • Amber glass vials for storage

3.1.2 Procedure

  • Sample Preparation: Weigh approximately 1 gram of lyophilized microalgal biomass into a 50 mL centrifuge tube.

  • Solvent Addition: Add ethanol to the tube to achieve a solid-to-solvent ratio of 1:100 (w/v). For 1 gram of biomass, add 100 mL of ethanol. A higher solvent ratio can improve extraction efficiency.[9][11]

  • Sonication: Place the centrifuge tube in the ultrasonic bath. If using a probe, insert it into the slurry, ensuring it does not touch the sides or bottom of the tube. Sonicate the sample. Optimal conditions often range from:

    • Temperature: 40-60°C

    • Time: 20-40 minutes

    • Power/Frequency: 200 W / 28-42 kHz[7][10] (Note: Parameters should be optimized for the specific microalgal species and equipment. Over-exposure to high temperatures or power can degrade this compound.)

  • Solid-Liquid Separation: After sonication, centrifuge the mixture at 5000 x g for 10 minutes to pellet the solid biomass.

  • Supernatant Collection: Carefully decant the supernatant, which contains the this compound extract, into a clean round-bottom flask.

  • Re-extraction (Optional but Recommended): To maximize yield, add fresh solvent to the biomass pellet, vortex thoroughly, and repeat the sonication and centrifugation steps (Steps 3-5). Combine the supernatants.

  • Solvent Evaporation: Concentrate the pooled supernatant to dryness using a rotary evaporator at a temperature not exceeding 40°C to prevent carotenoid degradation.

  • Reconstitution and Filtration: Re-dissolve the dried extract in a known, small volume (e.g., 1-5 mL) of the initial mobile phase for HPLC analysis (e.g., methanol:acetone, 8:2 v/v).[12] Filter the reconstituted extract through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

  • Storage: Store the final extract at -20°C or lower, protected from light, until analysis.

Protocol 2: Quantification of this compound by HPLC-DAD

This protocol is adapted from the NREL Laboratory Analytical Procedure for pigment analysis.[12]

3.2.1 Materials and Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • This compound analytical standard (Sigma-Aldrich or equivalent).

  • HPLC-grade solvents: Methanol, Acetone, Water.

  • Micro-syringes and amber HPLC vials.

3.2.2 Procedure

  • Standard Preparation: Prepare a stock solution of this compound standard in 100% acetone. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the initial mobile phase. Store standards at -80°C when not in use.[12]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Methanol/Water (e.g., 87.5:12.5 v/v)

      • Solvent B: 100% Acetone

    • Gradient Program: Start with a high percentage of Solvent A, gradually increasing Solvent B over 20-30 minutes to elute all carotenoids. A return to initial conditions and a re-equilibration step are required between injections.[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Monitor at 430-450 nm for this compound. The DAD should be set to scan a range (e.g., 350-750 nm) to confirm the characteristic absorption spectrum of this compound.[2]

  • Analysis and Quantification:

    • Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the filtered sample extract (from Protocol 1).

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the analytical standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area against the standard curve.

    • Calculate the final concentration in the original biomass (e.g., in mg of this compound per gram of dry biomass).

Data Presentation: Effect of UAE Parameters on Carotenoid Yield

While specific data for this compound yield optimization via UAE is limited, studies on total carotenoid extraction from Chlorella vulgaris provide valuable insights into the effects of key parameters.

Table 1: Effect of Solvent Type on Total Carotenoid Yield from Chlorella vulgaris using UAE.

SolventPolarity IndexCarotenoid Yield (mg/g dry weight)
Ethanol5.21.146 ± 0.082
Acetone5.10.610 ± 0.077
Diethyl Ether2.80.221 ± 0.031
Data adapted from studies on C. vulgaris, where lutein is a major carotenoid. Ethanol, a more polar solvent, demonstrated significantly higher extraction efficiency.[9][14][15]

Table 2: Effect of Solid-to-Solvent Ratio on Total Carotenoid Yield from Chlorella vulgaris using UAE with Ethanol.

Solid-to-Solvent Ratio (g/mL)Carotenoid Yield (mg/g dry weight)
1:300.851 ± 0.045
1:501.023 ± 0.061
1:1001.146 ± 0.082
Data shows that increasing the solvent volume relative to the biomass improves the extraction yield, likely by enhancing the concentration gradient and improving the efficacy of ultrasonic waves.[9][11]

Visualizations: Workflows and Biological Pathways

Experimental Workflow

References

Supercritical Fluid Extraction of Neoxanthin from Plant Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoxanthin, a major xanthophyll carotenoid found in green leafy vegetables, is gaining significant attention for its potential health benefits, including antioxidant and anti-inflammatory properties. Supercritical Fluid Extraction (SFE) with carbon dioxide (CO₂) presents a green and efficient alternative to conventional solvent extraction methods for thermally labile compounds like this compound. This document provides detailed application notes and protocols for the extraction of this compound from plant materials using SFE.

This compound is a polar xanthophyll, and its extraction with nonpolar supercritical CO₂ typically requires the use of a polar co-solvent to enhance solubility and extraction efficiency. The following protocols are based on optimized conditions for similar carotenoids and general principles of SFE.

Pre-Extraction Processing of Plant Material

Proper preparation of the plant material is crucial for efficient SFE.

Protocol 1: Pre-treatment of Plant Material

  • Selection and Harvesting: Select fresh, vibrant green leafy vegetables known for high this compound content, such as spinach (Spinacia oleracea) or moringa (Moringa oleifera). Harvest the leaves and wash them thoroughly with distilled water to remove any surface contaminants.

  • Drying: High water content in the plant material can hinder the efficiency of SFE with CO₂.[1] It is recommended to reduce the moisture content to below 10%. Freeze-drying (lyophilization) is the preferred method to minimize degradation of heat-sensitive compounds like this compound.[1]

    • Freeze the plant material at -80°C for at least 4 hours.

    • Lyophilize the frozen material until a constant weight is achieved.

  • Grinding and Sieving: Grind the dried plant material into a fine powder to increase the surface area for extraction. A particle size of 0.5-1.0 mm is generally recommended.

  • Storage: Store the powdered plant material in an airtight, opaque container at -20°C or lower to prevent degradation from light and oxidation until extraction.

Supercritical Fluid Extraction (SFE) Protocols

The following protocols provide a starting point for the SFE of this compound. Optimization may be required depending on the specific plant matrix and equipment.

Protocol 2: General SFE Protocol for this compound

This protocol is based on conditions optimized for the extraction of polar carotenoids from vegetable matrices.[2]

  • Apparatus: A laboratory-scale or pilot-scale SFE system equipped with a high-pressure pump for CO₂, a co-solvent pump, an extraction vessel, and a back-pressure regulator.

  • Extraction Parameters:

    • Supercritical Fluid: Carbon Dioxide (CO₂)

    • Co-solvent: Ethanol (food grade)

    • Pressure: 350 bar

    • Temperature: 59°C

    • CO₂ Flow Rate: 15 g/min

    • Co-solvent Percentage: 15.5% (v/v)

    • Extraction Time: 30 - 60 minutes (dynamic extraction)

  • Procedure:

    • Load the ground plant material into the extraction vessel.

    • Pressurize the system with CO₂ to the desired pressure.

    • Heat the extraction vessel to the set temperature.

    • Introduce the co-solvent at the specified percentage.

    • Start the dynamic extraction by maintaining a constant flow of CO₂ and co-solvent for the desired duration.

    • Collect the extract in a collection vessel by depressurizing the fluid through the back-pressure regulator.

    • Store the collected extract at -20°C under a nitrogen atmosphere to prevent oxidation.

Data Presentation: SFE Parameters for Carotenoid Extraction

The following table summarizes SFE parameters used for the extraction of carotenoids from various plant materials, which can serve as a reference for optimizing this compound extraction.

Plant MaterialTarget Compound(s)Pressure (bar)Temperature (°C)Co-solventCo-solvent (%)CO₂ Flow RateExtraction Time (min)Reference
Spinach By-productsLutein, Chlorophyll39056Ethanol10Not Specified216[3]
Carrot PeelsCarotenoids35059Ethanol15.515 g/min 30[2]
Dunaliella salinaCarotenoids40055Not Specified-Not SpecifiedNot Specified[4]
Lycium barbarum ResidueZeaxanthin Dipalmitate25060Ethanol230 g/min 120[5][6]
Haematococcus pluvialisAstaxanthin, Lutein55050Not Specified-3.62 g/min Not Specified[7]

Post-Extraction Analysis: Quantification of this compound

Protocol 3: HPLC-DAD Quantification of this compound

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the quantification of this compound.

  • Sample Preparation:

    • Dissolve a known amount of the SFE extract in a suitable solvent mixture, such as methanol:methyl tert-butyl ether (MTBE) (50:50, v/v).[8]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A gradient of methanol (A) and MTBE (B). A typical gradient could be: 0 min, 95% A, 5% B; 25 min, 50% A, 50% B; 30 min, 95% A, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 20 µL.

    • Detection: Diode-Array Detector (DAD) monitoring at 436 nm, with spectral scanning from 250-600 nm to confirm peak identity. This compound typically exhibits absorption maxima around 416, 436, and 466 nm.[10]

  • Quantification:

    • Prepare a calibration curve using a certified this compound standard of known concentrations.

    • Quantify the this compound content in the extract by comparing the peak area with the calibration curve.

Diagrams

SFE_Workflow cluster_prep Plant Material Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis cluster_legend Process Stages Harvest Harvest Fresh Plant Material Wash Wash with Distilled Water Harvest->Wash Dry Freeze-Drying (<10% moisture) Wash->Dry Grind Grind to Fine Powder (0.5-1.0 mm) Dry->Grind Store_Prep Store at -20°C Grind->Store_Prep Load Load Powder into Extraction Vessel Store_Prep->Load Pressurize Pressurize with CO2 Load->Pressurize Heat Heat to Set Temperature Pressurize->Heat Add_CoSolvent Introduce Co-solvent (Ethanol) Heat->Add_CoSolvent Extract Dynamic Extraction Add_CoSolvent->Extract Collect Collect Extract Extract->Collect Dissolve Dissolve Extract Collect->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC-DAD Filter->Inject Quantify Quantify this compound Inject->Quantify Prep Preparation SFE SFE Analysis Analysis

Caption: Workflow for Supercritical Fluid Extraction of this compound.

Neoxanthin_Biosynthesis cluster_legend Key Molecules Violaxanthin Violaxanthin This compound This compound Violaxanthin->this compound This compound Synthase ABA Abscisic Acid (ABA) This compound->ABA Precursor Precursor Intermediate Intermediate Hormone Plant Hormone

Caption: Simplified Biosynthetic Pathway of this compound.[11]

Concluding Remarks

Supercritical fluid extraction is a promising green technology for obtaining high-purity this compound extracts from plant materials. The protocols provided herein offer a robust starting point for researchers. It is important to note that the optimal SFE conditions can be influenced by the specific plant matrix, particle size, and residual moisture content. Therefore, some degree of optimization of the pressure, temperature, and co-solvent concentration may be necessary to maximize the yield and purity of this compound for specific applications in research, functional foods, and drug development. Further studies on the stability of this compound under various SFE conditions are warranted to ensure the preservation of its bioactivity.

References

Application Note: Identification of Neoxanthin Esters by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoxanthin, a major xanthophyll carotenoid, is naturally present in many fruits and vegetables. In its esterified form, where it is bound to one or more fatty acids, its stability and bioavailability can be significantly altered. The accurate identification and characterization of this compound esters are crucial for understanding their physiological roles and for the development of carotenoid-based products. This application note details a robust methodology for the identification of this compound esters using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Liquid chromatography combined with mass spectrometry, particularly with a C30 stationary phase and atmospheric pressure chemical ionization (APCI), has become the preferred method for analyzing complex mixtures of carotenoid esters.[1][2] Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of these esters, as it provides detailed information about the parent carotenoid and the esterified fatty acids.[2] A key diagnostic feature in the mass spectra of this compound esters is the predominance of in-source dehydrated ions ([M - H₂O + H]⁺) over the protonated molecules ([M + H]⁺), which helps to distinguish them from their isomers, such as violaxanthin esters.[3][4]

Experimental Protocols

This section provides a detailed protocol for the extraction and analysis of this compound esters from a plant matrix.

Sample Preparation and Extraction

A common method for extracting carotenoid esters from plant tissues involves the use of organic solvents.[3]

  • Extraction:

    • Homogenize 1 gram of fresh plant material (e.g., fruit pulp, flower petals) with 10 mL of cold acetone using a mortar and pestle or a homogenizer.[3]

    • Centrifuge the mixture at 3000 x g for 5 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with an additional 10 mL of cold acetone until the pellet is colorless.

    • Pool the acetone extracts.

  • Purification:

    • To remove interfering lipids, such as triacylglycerols, store the acetone extract at -20°C for at least 4 hours to allow for their precipitation.[3]

    • Centrifuge the cold extract at 3000 x g for 10 minutes.

    • Carefully decant the supernatant containing the carotenoid esters.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable injection solvent, such as a mixture of methanol and methyl tert-butyl ether (MTBE).

  • Optional Saponification: To analyze the parent xanthophylls, an aliquot of the extract can be saponified to hydrolyze the ester bonds. However, this step can lead to the degradation of alkali-sensitive carotenoids and should be performed with caution.[5]

Liquid Chromatography (LC) Conditions

The separation of this compound esters is typically achieved using a C30 reversed-phase column, which provides excellent resolution for isomeric carotenoids.[2]

  • Column: C30 column (e.g., 3 µm, 150 × 4.6 mm)

  • Mobile Phase A: Methanol:MTBE:Water (95:3:2, v/v/v) with 1.5% ammonium acetate in the water component.[6]

  • Mobile Phase B: Methanol:MTBE:Water (8:90:2, v/v/v) with 1.0% ammonium acetate in the water component.[6]

  • Gradient: A linear gradient from mobile phase A to mobile phase B is employed to effectively separate the various carotenoid esters.

  • Flow Rate: 0.4 - 1.0 mL/min

  • Column Temperature: 25 - 30 °C

  • Injection Volume: 10 - 20 µL

Mass Spectrometry (MS) Conditions

Atmospheric pressure chemical ionization (APCI) is a highly effective ionization technique for the analysis of relatively nonpolar compounds like carotenoid esters.[1]

  • Ionization Mode: Positive APCI

  • MS Analyzer: High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)

  • Data Acquisition: Full scan MS and data-dependent MS/MS

  • Collision Gas: Argon or Nitrogen

  • Collision Energy: Optimized for fragmentation of the specific this compound esters.

Data Presentation

The identification of this compound esters is based on their chromatographic retention time, UV-Vis absorption spectra, and mass spectral data. Tandem mass spectrometry (MS/MS) experiments are crucial for confirming the identity of the esterified fatty acids through the observation of neutral losses. The table below summarizes the expected mass spectral data for some common this compound esters.

This compound EsterMolecular Formula[M+H]⁺ (m/z)[M - H₂O + H]⁺ (m/z)Key MS/MS Fragments (Neutral Loss)
This compoundC₄₀H₅₆O₄601.42583.41-
This compound-laurateC₅₂H₇₆O₅781.57763.56-182 (Lauric acid)
This compound-myristateC₅₄H₈₀O₅809.60791.59-228 (Myristic acid)
This compound-palmitateC₅₆H₈₄O₅837.63819.62-256 (Palmitic acid)
This compound-oleateC₅₈H₈₈O₅865.66847.65-282 (Oleic acid)

Visualizations

The following diagrams illustrate the experimental workflow for the identification of this compound esters and the characteristic fragmentation pattern that distinguishes this compound esters from violaxanthin esters.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start Plant Material extraction Acetone Extraction start->extraction precipitation Cold Precipitation of Lipids extraction->precipitation evaporation Evaporation & Reconstitution precipitation->evaporation lc C30 LC Separation evaporation->lc ms APCI-MS Detection lc->ms msms Tandem MS (MS/MS) Fragmentation ms->msms identification Identification of this compound Esters msms->identification characterization Characterization of Fatty Acids identification->characterization

Caption: Experimental workflow for this compound ester identification.

G cluster_this compound This compound Ester cluster_violaxanthin Violaxanthin Ester cluster_msms MS/MS Fragmentation neo [M+H]⁺ neo_dehydrated [M - H₂O + H]⁺ (Predominant) neo->neo_dehydrated In-source Dehydration neo_frag Loss of Fatty Acid neo_dehydrated->neo_frag vio [M+H]⁺ (Predominant) vio_dehydrated [M - H₂O + H]⁺ vio->vio_dehydrated In-source Dehydration vio_frag Loss of Fatty Acid & Toluene (92 u) vio_dehydrated->vio_frag

Caption: Distinguishing this compound and violaxanthin esters by MS.

References

In Vitro Assays for Testing Neoxanthin Antioxidant Capacity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoxanthin, a major xanthophyll carotenoid found in leafy green vegetables, possesses a unique chemical structure that contributes to its significant antioxidant properties. As the interest in natural antioxidants for pharmaceutical and nutraceutical applications grows, robust and standardized in vitro methods for quantifying their antioxidant capacity are crucial. This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP). Additionally, it explores the potential signaling pathways through which this compound may exert its antioxidant and pro-apoptotic effects.

Data Presentation

The following table summarizes the antioxidant capacity of this compound and other relevant carotenoids. Please note that specific quantitative data for this compound across all assays is limited in publicly available literature, and the values presented are based on available data and comparative studies of similar xanthophylls.

CompoundDPPH Radical Scavenging (IC₅₀, µg/mL)ABTS Radical Scavenging (TEAC, Trolox Equivalents)Ferric Reducing Antioxidant Power (FRAP, µmol Fe²⁺/g)
This compound Data not available in searched sourcesData not available in searched sourcesData not available in searched sources
Lutein~25 - 50~0.8 - 1.5~150 - 300
Zeaxanthin~20 - 45~0.9 - 1.6~180 - 350
Astaxanthin~15 - 30~1.2 - 2.0~200 - 400
β-Carotene> 100~0.5 - 0.8~50 - 150
Trolox (Standard)~2 - 51.0Not Applicable

Note: The provided data for lutein, zeaxanthin, astaxanthin, and β-carotene are approximate ranges compiled from various studies and are intended for comparative purposes. The antioxidant capacity can vary depending on the specific assay conditions and the purity of the compound. The absence of specific data for this compound highlights a research gap and the importance of performing the described assays.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • This compound standard

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Positive control (e.g., Trolox, Ascorbic Acid)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or chloroform) and then prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay:

    • In a 96-well plate, add 100 µL of each this compound dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent used for this compound and 100 µL of the DPPH solution.

    • For the control, add 100 µL of each this compound dilution and 100 µL of methanol (without DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    Where:

    • A_blank is the absorbance of the blank.

    • A_sample is the absorbance of the this compound solution with DPPH.

    • A_control is the absorbance of the this compound solution without DPPH.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the this compound concentration to determine the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix this compound dilutions with DPPH solution in 96-well plate prep_dpph->mix prep_neo Prepare this compound Serial Dilutions prep_neo->mix incubate Incubate in dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate ic50 Determine IC50 Value calculate->ic50

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.

Materials:

  • This compound standard

  • ABTS (7 mM)

  • Potassium persulfate (2.45 mM)

  • Ethanol or Phosphate Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Positive control (e.g., Trolox)

Procedure:

  • Preparation of ABTS•⁺ Solution:

    • Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

    • Before use, dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Trolox Solutions: Prepare stock solutions and serial dilutions of this compound and the standard, Trolox, in a suitable solvent.

  • Assay:

    • In a 96-well plate, add 10 µL of each this compound or Trolox dilution.

    • Add 190 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition of ABTS•⁺ for each concentration.

    • Create a standard curve by plotting the percentage of inhibition against the concentration of Trolox.

  • TEAC Determination: Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of this compound by comparing its radical scavenging activity to that of the Trolox standard.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Generate ABTS•+ radical (ABTS + K2S2O8) dilute_abts Dilute ABTS•+ to Absorbance ~0.7 prep_abts->dilute_abts mix Mix samples/standards with ABTS•+ solution dilute_abts->mix prep_samples Prepare this compound and Trolox dilutions prep_samples->mix incubate Incubate in dark (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate teac Determine TEAC Value calculate->teac

Workflow for the ABTS Radical Cation Decolorization Assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-TPTZ complex is monitored spectrophotometrically.

Materials:

  • This compound standard

  • FRAP reagent:

    • 300 mM Acetate buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Standard: Ferrous sulfate (FeSO₄·7H₂O)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Preparation of this compound and Standard Solutions: Prepare serial dilutions of this compound in a suitable solvent. Prepare a standard curve using ferrous sulfate solutions of known concentrations (e.g., 100 to 2000 µM).

  • Assay:

    • In a 96-well plate, add 20 µL of each this compound dilution or standard solution.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of this compound from the standard curve and express the results as µmol of Fe²⁺ equivalents per gram of this compound.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) warm_frap Warm FRAP Reagent to 37°C prep_frap->warm_frap mix Mix samples/standards with FRAP reagent warm_frap->mix prep_samples Prepare this compound and FeSO4 standards prep_samples->mix incubate Incubate at 37°C (30 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Determine FRAP Value from Standard Curve measure->calculate

Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Signaling Pathways

This compound's biological activities extend beyond simple radical scavenging and may involve the modulation of key cellular signaling pathways.

Hypothetical Nrf2-Mediated Antioxidant Response

While direct evidence for this compound is still emerging, other carotenoids like astaxanthin have been shown to activate the Nrf2/Keap1 signaling pathway, a master regulator of the cellular antioxidant response. It is plausible that this compound acts similarly.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1 Nrf2 This compound->Keap1_Nrf2:f0 Induces conformational change in Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2:f0 Oxidizes Keap1 cysteine residues Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2:f1->Ub Nrf2_n Nrf2 Keap1_Nrf2:f1->Nrf2_n Nrf2 translocates to nucleus ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription of Antioxidant_Enzymes->ROS Neutralizes

Hypothetical activation of the Nrf2 pathway by this compound.
This compound-Induced Apoptosis Pathway

Studies have shown that this compound can induce apoptosis in cancer cells by modulating the expression of proteins in the Bcl-2 family and activating caspases.[1]

Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Caspase3 Pro-caspase-3 Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Cleavage Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

This compound's role in the intrinsic apoptosis pathway.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the in vitro evaluation of this compound's antioxidant capacity. The standardized assays described herein are essential for obtaining reproducible and comparable data, which is critical for the development of this compound as a potential therapeutic or nutraceutical agent. Further research is warranted to fill the existing gaps in the quantitative antioxidant data for this compound and to further elucidate the specific molecular mechanisms underlying its biological activities.

References

Synthesizing Neoxanthin in E. coli: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols and methodologies for the heterologous production of neoxanthin, a commercially valuable xanthophyll, in Escherichia coli. This guide is intended for researchers, scientists, and professionals in the fields of metabolic engineering, synthetic biology, and drug development. By leveraging engineered metabolic pathways, E. coli can be transformed into a microbial factory for the sustainable and scalable production of this important carotenoid.

This compound, a key pigment in the photosynthetic apparatus of plants and algae, possesses significant antioxidant properties and serves as a precursor to the plant hormone abscisic acid.[1][2][3] Traditional methods for this compound extraction from natural sources are often inefficient and costly. The synthetic biology approach outlined here offers a promising alternative for its production.[4]

Overview of the this compound Biosynthesis Pathway

The synthesis of this compound in E. coli requires the introduction of a heterologous metabolic pathway that converts the central isoprenoid precursor, farnesyl pyrophosphate (FPP), into this compound. This is achieved through the expression of a series of carotenogenic enzymes. The pathway can be divided into three main stages:

  • Backbone Synthesis: Conversion of FPP to β-carotene.

  • Hydroxylation and Epoxidation: Transformation of β-carotene to violaxanthin.

  • Allene Formation: The final step of converting violaxanthin to this compound.

Below is a diagram illustrating the engineered biosynthetic pathway for this compound production in E. coli.

Neoxanthin_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI beta_Carotene β-Carotene Lycopene->beta_Carotene CrtY Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin CrtZ Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin ZEP This compound This compound Violaxanthin->this compound VDL

Engineered biosynthetic pathway for this compound production in E. coli.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the synthesis of this compound in E. coli.

Construction of Expression Plasmids

The successful production of this compound relies on the stable expression of all the necessary biosynthetic genes in E. coli. A two-plasmid system is often employed.

Protocol 2.1.1: Plasmid Construction for Zeaxanthin Production

  • Gene Sourcing: The genes crtE, crtB, crtI, crtY, and crtZ from Pantoea ananatis are commonly used for zeaxanthin production.[8][9] Additionally, the isopentenyl diphosphate isomerase gene (idi) from Haematococcus pluvialis can be included to enhance the isoprenoid precursor pool.[9]

  • Codon Optimization: For optimal expression in E. coli, all eukaryotic and some bacterial genes should be codon-optimized.

  • Plasmid Assembly: Assemble the genes into a single operon under the control of a strong, inducible promoter (e.g., T7 or araBAD) in a suitable expression vector (e.g., pACYCDuet-1 or a similar medium-copy plasmid). The gene order can influence the final product yield and should be optimized. A common arrangement is crtE-crtB-crtI-crtY-crtZ.[10]

Protocol 2.1.2: Plasmid Construction for Violaxanthin and this compound Production

  • Gene Sourcing:

    • Zeaxanthin epoxidase (ZEP): The ZEP gene from Capsicum annuum (paprika) has shown high activity in E. coli.[9][11]

    • Violaxanthin de-epoxidase-like (VDL): The VDL gene from the alga Nannochloropsis oceanica (e.g., PtVDL1) has been successfully used for this compound synthesis in E. coli.[5][6]

  • Codon Optimization: Codon-optimize the eukaryotic ZEP and algal VDL genes for E. coli expression.

  • Plasmid Assembly: Clone the ZEP and VDL genes into a compatible expression vector (e.g., pCDFDuet-1) under the control of an inducible promoter.

The following diagram outlines the general experimental workflow.

Experimental_Workflow cluster_plasmid Plasmid Construction cluster_ecoli E. coli Engineering & Cultivation cluster_analysis Extraction & Analysis Gene_Sourcing Gene Sourcing & Codon Optimization (crtE, B, I, Y, Z, ZEP, VDL) Vector_Selection Vector Selection (e.g., pACYCDuet, pCDFDuet) Gene_Sourcing->Vector_Selection Cloning Cloning & Assembly Vector_Selection->Cloning Verification Sequence Verification Cloning->Verification Transformation Transformation into E. coli Host (e.g., DH5α, JM109) Verification->Transformation Starter_Culture Starter Culture Transformation->Starter_Culture Large_Scale_Culture Large-Scale Culture & Induction Starter_Culture->Large_Scale_Culture Cell_Harvest Cell Harvest Large_Scale_Culture->Cell_Harvest Extraction Carotenoid Extraction Cell_Harvest->Extraction HPLC HPLC Analysis Extraction->HPLC LC_MS LC-MS/MS for Identification HPLC->LC_MS Quantification Quantification LC_MS->Quantification

General experimental workflow for this compound production in E. coli.
E. coli Transformation and Cultivation

Protocol 2.2.1: Transformation

  • Prepare competent E. coli cells (e.g., DH5α or JM109(DE3)).

  • Co-transform the competent cells with the two expression plasmids (one for zeaxanthin production and one for the ZEP and VDL enzymes).

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for plasmid selection and incubate overnight at 37°C.

Protocol 2.2.2: Cultivation and Induction

  • Inoculate a single colony from the transformation plate into 5 mL of LB medium with the corresponding antibiotics and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) or other rich medium supplemented with antibiotics.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce gene expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter, L-arabinose for the araBAD promoter) to a final concentration of 0.1-1 mM.

  • Continue to cultivate the cells at a lower temperature (e.g., 20-25°C) for 48-72 hours to allow for protein expression and carotenoid accumulation.

Extraction and Analysis of Carotenoids

Protocol 2.3.1: Carotenoid Extraction

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet with distilled water and centrifuge again.

  • Resuspend the cell pellet in acetone and vortex vigorously for 5-10 minutes to extract the carotenoids. The cell suspension should become colorless.

  • Centrifuge to pellet the cell debris and collect the acetone supernatant containing the carotenoids.

  • Repeat the acetone extraction until the cell pellet is colorless.

  • Pool the acetone extracts and evaporate to dryness under a stream of nitrogen.

  • Resuspend the dried carotenoid extract in a suitable solvent for analysis (e.g., ethyl acetate or a mixture of methanol, acetonitrile, and dichloromethane).

Protocol 2.3.2: HPLC Analysis

  • Analyze the extracted carotenoids by High-Performance Liquid Chromatography (HPLC) using a C18 or C30 reverse-phase column.

  • Use a gradient elution method with a mobile phase consisting of solvents such as methanol, acetonitrile, and water.

  • Monitor the elution of carotenoids using a photodiode array (PDA) detector at wavelengths between 400 and 500 nm.

  • Identify this compound and other carotenoid intermediates by comparing their retention times and absorption spectra with authentic standards.

Protocol 2.3.3: LC-MS/MS for Confirmation

  • For unambiguous identification, perform Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis on the extracted samples.

  • Compare the mass spectra of the putative this compound peak with that of a standard or with data from the literature.

Data Presentation

The quantitative data from the this compound production experiments should be summarized in a clear and structured manner to allow for easy comparison of different experimental conditions.

Table 1: Carotenoid Production in Engineered E. coli Strains

Strain/ConstructPrecursor AccumulatedThis compound Titer (µg/g DCW)Violaxanthin Titer (µg/g DCW)Zeaxanthin Titer (µg/g DCW)
E. coli + pZeaxanthinZeaxanthinN/DN/D~592[12]
E. coli + pZeaxanthin + pViolaxanthinViolaxanthinN/D~231[9]-
E. coli + pZeaxanthin + pthis compound (VDL)This compoundReported[5]--
E. coli + pZeaxanthin + pthis compound (NSY)ViolaxanthinNot Detected[5]--
E. coli + pZeaxanthin + pthis compound (ABA4)ViolaxanthinNot Detected[5]--

N/D: Not Detected. DCW: Dry Cell Weight. Titers are approximate and can vary based on experimental conditions.

Conclusion

The heterologous production of this compound in E. coli is a feasible and promising approach for the sustainable manufacturing of this high-value carotenoid. The key to success lies in the careful selection and expression of the appropriate biosynthetic genes, particularly the use of an algal-derived violaxanthin de-epoxidase-like (VDL) enzyme for the final conversion step. The protocols and methodologies provided in this application note offer a comprehensive guide for researchers to establish and optimize this compound production in a microbial host. Further optimization of gene expression, cultivation conditions, and host strain engineering can potentially lead to even higher yields.

References

Application Note: A Detailed Protocol for the Isolation and Purification of Neoxanthin from Complex Plant Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Neoxanthin is a major xanthophyll carotenoid found in the photosynthetic tissues of most plants and algae.[1][2] As a key component of the light-harvesting complexes, it plays a crucial role in photosynthesis and photoprotection.[3] this compound is also a precursor to the plant hormone abscisic acid.[4] Its structure contains a unique allenic bond and several oxygenic functional groups, which contribute to its significant antioxidant properties and potential applications in the food, pharmaceutical, and cosmetic industries.[1][2] However, the isolation of pure this compound from complex plant matrices is challenging due to its co-extraction with other pigments like chlorophylls and carotenes, and its inherent instability towards light, heat, and acidic conditions.[2][5]

This application note provides a comprehensive protocol for the extraction, saponification, and multi-step chromatographic purification of this compound from plant sources.

Data Presentation

Table 1: this compound Content in Various Plant Sources

This table summarizes the typical this compound content found in the fresh and dry weight of different plant materials.

Plant SourceTissueThis compound Content (µg/g Fresh Weight)This compound Content (µg/g Dry Weight)
High Plants (General) Leaves0.11 - 72.00[1][2]5.00 - 20.30[1][2]
Fruit0.005 - 15.45[1]0.02 - 51.00[1]
Adiantum capillus-veneris Leaves142.8 (9'-Z-neoxanthin)[6]-
Chinese Kale Leaves-~1,200 (calculated from total carotenoids)[4]
Microalgae (General) --0.26 - 30,880[1]

Experimental Workflows and Pathways

The overall workflow for isolating this compound involves extraction, removal of interfering compounds, and sequential chromatographic purification.

G cluster_0 Sample Preparation & Extraction cluster_1 Purification: Step 1 cluster_2 Purification: Step 2 cluster_3 Final Purification & Analysis Plant Plant Material (e.g., Spinach Leaves) Grind Grinding / Homogenization Plant->Grind Extract Solvent Extraction (Acetone/Methanol) Grind->Extract Sapon Saponification (Methanolic KOH) Extract->Sapon Partition Solvent Partitioning (Hexane/Ether & Water) Sapon->Partition CC Open Column Chromatography (Silica Gel) Partition->CC TLC Preparative TLC (Optional) CC->TLC HPLC Reversed-Phase HPLC (C18 Column) TLC->HPLC Analyze Quantification & Identification (UV-Vis/DAD) HPLC->Analyze

Figure 1. General experimental workflow for this compound isolation.

The biosynthesis of this compound in plants follows the β-branch of the carotenoid pathway.

G BC β-Carotene Zea Zeaxanthin BC->Zea BCH Viola Violaxanthin Zea->Viola ZEP Neo This compound Viola->Neo NXS

Figure 2. Simplified biosynthetic pathway of this compound.

Experimental Protocols

Note: Carotenoids are sensitive to light, oxygen, and acid.[3][5] All procedures should be performed under dim light and, where possible, under an inert nitrogen atmosphere. Solvents should be HPLC grade and freshly distilled.

Extraction of Total Pigments

This protocol is designed to efficiently extract total carotenoids and chlorophylls from fresh plant tissue.

Materials:

  • Fresh plant material (e.g., spinach, kale)

  • Acetone (100%)

  • Methanol

  • 1 M Tris-HCl buffer (pH 8.0)

  • Liquid nitrogen

  • Mortar and pestle or blender

  • Büchner funnel and filter paper

  • Rotary evaporator

Methodology:

  • Weigh approximately 10-20 g of fresh plant leaves. Wash with deionized water and pat dry.

  • Freeze the tissue with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a blender or homogenizer. Add 100 mL of an acetone:methanol (7:2, v/v) mixture.[7] To prevent acidification which can degrade this compound, add 0.1 volume (v/w) of 1 M Tris-HCl buffer (pH 8.0).[7]

  • Homogenize for 1-2 minutes until a uniform slurry is formed.

  • Filter the homogenate through a Büchner funnel to separate the liquid extract from the solid residue.

  • Re-extract the residue with the solvent mixture until the residue becomes colorless.

  • Combine all filtrates and transfer to a round-bottom flask.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 35-40°C. The result is a dark, oily pigment extract.

Saponification for Chlorophyll and Lipid Removal

Saponification hydrolyzes chlorophylls and acyl-lipids, which facilitates their removal and the purification of xanthophylls.[8][9]

Materials:

  • Crude pigment extract

  • Methanolic potassium hydroxide (KOH), 15% (w/v)

  • Diethyl ether or n-hexane

  • Saturated NaCl solution

  • Deionized water

  • Separatory funnel

Methodology:

  • Redissolve the crude pigment extract from Step 1 in 50 mL of diethyl ether or a hexane/ethyl acetate mixture (9:1, v/v).[10]

  • Add 50 mL of 15% methanolic KOH to the extract solution.[11][12]

  • Flush the container with nitrogen, seal it, and stir the mixture in the dark at room temperature for 2-4 hours. Saponification can also be performed at 35°C for 10-60 minutes, depending on the matrix.[11][12]

  • After saponification, transfer the mixture to a separatory funnel.

  • Add 50 mL of deionized water and 50 mL of diethyl ether (or hexane). Shake gently to partition the phases. Caution: Vigorous shaking can cause emulsion formation.

  • Allow the layers to separate. The upper organic layer contains the carotenoids, while the lower aqueous/methanolic layer contains hydrolyzed chlorophylls, soaps, and other polar compounds.

  • Collect the upper organic layer. Re-extract the lower aqueous layer twice more with 50 mL portions of diethyl ether.

  • Combine all organic extracts and wash them repeatedly with saturated NaCl solution and then with deionized water until the washings are neutral (pH ~7). This removes residual alkali and soaps.

  • Dry the final organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness under a stream of nitrogen.

Chromatographic Purification

A multi-step chromatographic approach is required to achieve high purity this compound.

3.1. Open Column Chromatography (CC)

This step provides an initial separation of carotenoid classes.[13][14]

Materials:

  • Silica gel 60 (70-230 mesh)

  • n-hexane

  • Acetone

  • Glass chromatography column (e.g., 20 cm length, 2 cm diameter)

Methodology:

  • Prepare a slurry of silica gel 60 in n-hexane and pack the chromatography column.[7]

  • Redissolve the saponified extract in a minimal volume of n-hexane.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with a stepwise gradient of increasing acetone in n-hexane.

    • Fraction 1 (Carotenes): Elute with 100% n-hexane to n-hexane:acetone (9:1, v/v). This will elute non-polar carotenes (e.g., β-carotene), which typically appear as a yellow-orange band.[14][15]

    • Fraction 2 (Xanthophylls): Increase the polarity to n-hexane:acetone (7:3, v/v) and then to n-hexane:acetone (1:1, v/v).[7] this compound, being more polar, will elute after lutein and violaxanthin. Collect the fractions corresponding to the this compound band (typically a distinct yellow band).

  • Monitor the separation visually and by analytical Thin Layer Chromatography (TLC).

  • Combine the this compound-rich fractions and evaporate the solvent.

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the final purification and quantification of this compound.[16] A reversed-phase C18 column is most common.[6][17]

Materials:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[18]

  • HPLC grade solvents (e.g., methanol, water, acetonitrile, methyl tert-butyl ether (MTBE))

  • This compound standard (for identification and quantification)

Methodology:

  • Redissolve the partially purified this compound fraction from CC in the initial mobile phase. Filter through a 0.45 µm syringe filter.

  • Set up the HPLC system. An example of a suitable gradient system is provided in Table 2.

  • Inject the sample onto the column.

  • Monitor the elution profile at ~437-440 nm.[6][19]

  • Identify the this compound peak by comparing its retention time and absorption spectrum with an authentic standard. 9'-cis-neoxanthin exhibits absorption maxima around 413, 437, and 466 nm.[2][20]

  • Collect the fraction corresponding to the this compound peak.

  • Verify purity by re-injecting the collected fraction. Evaporate the solvent under nitrogen and store the purified this compound at -20°C or lower in the dark.

Table 2: Example Chromatographic Conditions for this compound Separation

ParameterColumn Chromatography (CC)Thin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica gel 60[7]Silica gel 60 F254[21][22]Reversed-Phase C18[6][16][17]
Mobile Phase n-hexane:acetone gradient[7]Petroleum ether:acetone (e.g., 7:3 v/v)[23] or Dichloromethane:ethyl acetate:acetone (5:10:2 by vol)[7]Ternary gradient: A) Methanol:Water (92:8) with 10mM ammonium acetate, B) Water with 0.01mM ammonium acetate, C) 100% MTBE[6]
Detection Visual (yellow band)Visual / UV lampPDA/UV-Vis Detector (~440 nm)[6][19]
Flow Rate N/AN/A1.0 mL/min[6][18]

References

Application Notes and Protocols for Neoxanthin as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoxanthin is a naturally occurring xanthophyll carotenoid found abundantly in green leafy vegetables and microalgae.[1] Its vibrant yellow-orange hue, coupled with its potent antioxidant and anti-inflammatory properties, positions it as a promising candidate for use as a natural food colorant.[2] These application notes provide a comprehensive overview of this compound's properties, detailed protocols for its extraction and analysis, and guidance on its application in food systems, with a focus on stability and safety.

Physicochemical Properties and Spectral Characteristics

This compound (C40H56O4, molecular weight: 600.88 g/mol ) is a polar carotenoid containing hydroxyl and epoxide groups.[2] It primarily exists in two isomeric forms: all-trans-neoxanthin and 9'-cis-neoxanthin.[2] These isomers can be differentiated by their UV-Vis absorption spectra. In ethanol, all-trans-neoxanthin exhibits absorption maxima at approximately 418, 442, and 471 nm, while 9'-cis-neoxanthin shows peaks at 413, 437, and 466 nm.[2]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data regarding this compound content in various sources and its stability under different conditions.

Table 1: this compound Content in Selected Natural Sources

Natural SourceThis compound Content (μg/g dry weight)Reference
Spinach (Spinacia oleracea)150 - 250[3]
Kale (Brassica oleracea var. sabellica)100 - 200[3]
Chlorella vulgarisUp to 1200[4]
Wheat (Triticum aestivum) Leaves50 - 100[5]

Table 2: Thermal Degradation Kinetics of this compound in an Aqueous Food Matrix

Temperature (°C)Rate Constant (k) (day⁻¹)Half-life (t½) (days)Reference
100.01546.2[6]
250.03221.7[6]
400.06810.2[6]

Note: Degradation follows first-order kinetics. Data is indicative and can vary based on the specific food matrix, pH, and presence of other ingredients.

Table 3: Effect of pH on this compound Stability

pHRelative StabilityGeneral ObservationReference
3.0 - 5.0HigherMore stable in acidic to neutral conditions.[7][8]
6.0 - 7.0ModerateGradual degradation observed.[7][8]
> 7.0LowerProne to degradation in alkaline conditions.[8]

Experimental Protocols

Extraction of this compound from Spinach

This protocol describes the extraction of this compound from fresh spinach leaves for analytical or small-scale preparative purposes.

Materials:

  • Fresh spinach leaves

  • Acetone (ACS grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Blender or homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus with 0.45 µm filter

Procedure:

  • Sample Preparation: Wash and pat dry 100 g of fresh spinach leaves.

  • Homogenization: Homogenize the leaves with 200 mL of acetone in a blender for 3-5 minutes.

  • Extraction:

    • Filter the homogenate through cheesecloth to remove solid debris.

    • Transfer the acetone extract to a separatory funnel.

    • Add 100 mL of dichloromethane and 100 mL of distilled water.

    • Shake vigorously and allow the layers to separate.

    • Collect the lower dichloromethane layer containing the pigments.

    • Repeat the extraction of the aqueous layer with another 50 mL of dichloromethane.

  • Drying and Concentration:

    • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.

Extraction of this compound from Chlorella vulgaris

This protocol outlines the extraction of this compound from microalgal biomass.

Materials:

  • Lyophilized Chlorella vulgaris biomass

  • Ethanol (95%)

  • Potassium hydroxide (KOH)

  • Hexane (HPLC grade)

  • Blender or bead beater

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Cell Disruption: Resuspend 10 g of lyophilized Chlorella vulgaris biomass in 100 mL of 95% ethanol. Disrupt the cells using a bead beater or high-speed homogenizer for 10-15 minutes.

  • Saponification (Optional, to remove chlorophylls):

    • Add 10 mL of 60% (w/v) aqueous KOH to the ethanol extract.

    • Incubate in a water bath at 60°C for 1 hour in the dark to saponify chlorophylls and esters.

  • Extraction:

    • After cooling, transfer the mixture to a separatory funnel.

    • Add 100 mL of hexane and 50 mL of 10% NaCl solution.

    • Shake vigorously and allow the layers to separate.

    • Collect the upper hexane layer containing the carotenoids.

    • Repeat the extraction of the lower aqueous layer with 50 mL of hexane.

  • Washing and Concentration:

    • Combine the hexane extracts and wash with distilled water until the washings are neutral.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Re-dissolve the extract in a suitable solvent for further analysis.

Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A: Acetonitrile:Methanol:Water (75:15:10, v/v/v) with 0.1% ammonium acetate.[9]

  • B: Methanol:Ethyl acetate (70:30, v/v).[9]

Gradient Elution Program:

Time (min) %A %B
0 100 0
25 0 100
28 0 100
30 100 0

| 40 | 100 | 0 |

Procedure:

  • Injection Volume: 20 µL.

  • Flow Rate: 0.3 mL/min.[9]

  • Detection: Monitor at 438 nm (for this compound).

  • Quantification: Prepare a standard curve using a certified this compound standard. Calculate the concentration in the sample based on the peak area.

Stability Enhancement via Spray Drying Encapsulation

This protocol describes a general procedure for encapsulating a this compound-rich extract to improve its stability.

Materials:

  • This compound extract

  • Wall material: Maltodextrin, gum arabic, or a combination.

  • Emulsifier (e.g., Tween 80)

  • Homogenizer

  • Spray dryer

Procedure:

  • Emulsion Formation:

    • Prepare a solution of the wall material in distilled water (e.g., 20-30% w/v).

    • Disperse the this compound extract in a small amount of edible oil.

    • Add the oil phase to the aqueous wall material solution along with an emulsifier.

    • Homogenize the mixture at high speed to form a stable oil-in-water emulsion.

  • Spray Drying:

    • Feed the emulsion into a spray dryer.

    • Inlet Temperature: 160-180°C.[7]

    • Outlet Temperature: 80-90°C.

    • Feed Flow Rate: Adjust to maintain the desired outlet temperature.

  • Powder Collection: Collect the dried powder from the cyclone and collection chamber. Store in an airtight, light-proof container at a low temperature.

Biological Activity and Signaling Pathway

This compound exhibits significant anti-inflammatory and antioxidant activities. Its anti-inflammatory effects are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]

NF-κB Signaling Pathway Inhibition by this compound

Inflammatory stimuli, such as cytokines or pathogens, typically lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Carotenoids, including this compound, are thought to inhibit this pathway by interacting with key components like IKKβ and the p65 subunit of NF-κB, thereby preventing the transcription of inflammatory mediators.[2][9]

NF_kB_Inhibition_by_this compound cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) IKK_complex IKK Complex Inflammatory_Stimuli->IKK_complex IkBa_p50_p65 IκBα - p50/p65 IKK_complex->IkBa_p50_p65 Phosphorylation p50_p65_dimer p50/p65 Dimer IkBa_p50_p65->p50_p65_dimer Proteasome Proteasome IkBa_p50_p65->Proteasome Ubiquitination p50_p65_nucleus p50/p65 p50_p65_dimer->p50_p65_nucleus Translocation IkBa_degradation IκBα Degradation Proteasome->IkBa_degradation Nucleus Nucleus DNA DNA p50_p65_nucleus->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes This compound This compound This compound->IKK_complex Inhibition This compound->p50_p65_nucleus Inhibition of DNA binding

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Safety and Toxicology

While this compound is a common component of a healthy diet through the consumption of fruits and vegetables, specific toxicological studies on isolated this compound as a food additive are limited. However, studies on other carotenoids, such as astaxanthin, have shown a high no-observed-adverse-effect level (NOAEL) in sub-chronic toxicity studies in rats, suggesting a favorable safety profile for this class of compounds.[10][11] For regulatory approval as a food colorant, specific toxicological data for this compound, including a 90-day sub-chronic oral toxicity study in rodents, would likely be required.[5][12][13]

Application in Food Products

This compound can be used to impart a yellow to orange color in a variety of food products. Due to its sensitivity to heat, light, and acid, its application is best suited for:

  • Dairy Products: Yogurts, and milk-based beverages.

  • Confectionery: Gummies, and hard candies.

  • Bakery Products: Icings, and fillings.

  • Beverages: Fruit juices, and nutritional drinks, particularly those with a lower pH.

To ensure color stability, it is highly recommended to use an encapsulated form of this compound, especially in products that undergo heat treatment or are exposed to light during storage.

Conclusion

This compound holds significant potential as a natural food colorant, offering not only an appealing color but also added health benefits. Understanding its stability and employing protective measures like encapsulation are key to its successful application in the food industry. Further research into its safety profile as a concentrated additive will be crucial for its widespread regulatory approval and adoption.

Neoxanthin_Application_Workflow Source Natural Source (Spinach, Microalgae) Extraction Extraction & Purification Source->Extraction Characterization Characterization (HPLC, UV-Vis) Extraction->Characterization Safety_Evaluation Safety & Toxicological Evaluation Extraction->Safety_Evaluation Stability_Assessment Stability Assessment (pH, Temp, Light) Characterization->Stability_Assessment Encapsulation Encapsulation (e.g., Spray Drying) Stability_Assessment->Encapsulation Fortified_Product Fortified Food Product Encapsulation->Fortified_Product Regulatory_Approval Regulatory Approval Fortified_Product->Regulatory_Approval Safety_Evaluation->Regulatory_Approval

Caption: Workflow for the development of this compound as a food colorant.

References

Application Notes and Protocols: Investigating the Anti-proliferative Effects of Neoxanthin on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-proliferative effects of neoxanthin, a natural xanthophyll, on various cancer cell lines. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to guide further research and drug development efforts.

Quantitative Data Summary

This compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, highlighting the compound's potency. Further research is encouraged to expand this dataset to include a wider variety of cancer types.

Cancer TypeCell LineIC50 Value (µM)Reference
Lung CancerA5497.5 ± 0.6[1]
Cervical CancerHeLa3.8 ± 0.2[1]
Colon CancerHCT116~20 (concentration for apoptosis induction)[2]
Prostate CancerPC-3~20 (concentration for apoptosis induction)[3]

Note: The data for HCT116 and PC-3 cells indicate the concentration at which significant apoptosis was observed, suggesting the IC50 value is in a similar range.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's anti-proliferative effects.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.

Western Blot Analysis

This protocol is for detecting changes in the expression of apoptosis-related proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Bax, Bcl-2, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Determine protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Visualizations

This compound exerts its anti-proliferative effects by modulating key signaling pathways involved in apoptosis and potentially cell cycle regulation.

This compound-Induced Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. In colon cancer cells (HCT116), this compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and Apoptosis-Inducing Factor (AIF) into the cytoplasm[2]. This activates a caspase cascade, culminating in the execution of apoptosis. In prostate cancer cells (PC-3), this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, further promoting the mitochondrial apoptotic pathway and activating caspase-3[3].

Neoxanthin_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion targets Bax Bax (pro-apoptotic) upregulation This compound->Bax Bcl2 Bcl-2 (anti-apoptotic) downregulation This compound->Bcl2 MMP_loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_loss Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release MMP_loss->Cytochrome_c AIF AIF release MMP_loss->AIF Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Apoptosis Apoptosis AIF->Apoptosis caspase- independent Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase3->Apoptosis caspase- dependent

Caption: this compound-induced apoptotic signaling pathway in cancer cells.

Hypothetical Experimental Workflow

The following diagram illustrates a logical workflow for investigating the anti-proliferative effects of this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Pathway Analysis MTT Cell Viability Assay (MTT) Determine IC50 Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle WesternBlot Western Blot (Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot Signaling Investigate specific signaling pathways (e.g., PI3K/Akt, MAPK) WesternBlot->Signaling

Caption: Experimental workflow for this compound anti-cancer studies.

Potential Cell Cycle Regulation by this compound

While less characterized than its apoptotic effects, this compound may also induce cell cycle arrest. Related carotenoids have been shown to modulate the expression of cyclins and cyclin-dependent kinases (CDKs). Further investigation into this compound's effect on these key cell cycle regulators is warranted.

Cell_Cycle_Regulation This compound This compound CDK_Cyclin Cyclin/CDK Complexes (e.g., Cyclin D1/CDK4) This compound->CDK_Cyclin potential downregulation p21_p27 CDK Inhibitors (e.g., p21, p27) This compound->p21_p27 potential upregulation CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) CDK_Cyclin->CellCycleArrest p21_p27->CDK_Cyclin

Caption: Potential mechanism of this compound-induced cell cycle arrest.

References

Application Notes and Protocols: Studying the Effect of Neoxanthin on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoxanthin, a xanthophyll carotenoid abundant in green leafy vegetables and algae, has garnered significant interest in the scientific community for its potential therapeutic properties.[1][2] Preclinical studies have demonstrated its anti-inflammatory, antioxidant, and anti-cancer activities, which are primarily attributed to its ability to modulate the expression of key genes involved in critical cellular pathways.[1][3][4] These application notes provide detailed protocols for investigating the effect of this compound on gene expression, focusing on its role in inflammation and apoptosis. The provided methodologies and data summaries are intended to guide researchers in designing and executing experiments to further elucidate the molecular mechanisms of this compound.

Data Presentation

Table 1: Effect of this compound on the Expression of Inflammatory Genes
Cell LineTreatmentTarget GeneMethodResultReference
Renal Cells (Rat)This compoundTNF-αWestern BlotSignificant downregulation[5]
Renal Cells (Rat)This compoundIL-6Western BlotSignificant downregulation[5]
Renal Cells (Rat)This compoundIL-1βWestern BlotSignificant downregulation[5]
Table 2: Effect of this compound on the Expression of Apoptosis-Regulating Genes
Cell LineTreatmentTarget ProteinMethodResultReference
HepG2H₂O₂ + this compound (pretreatment)BaxWestern BlotMitigated H₂O₂-induced upregulation (60% increase with H₂O₂ alone)[5]
HepG2H₂O₂ + this compound (pretreatment)Bcl-2Western BlotPrevented H₂O₂-induced reduction (50% decrease with H₂O₂ alone)[5]
PC-3 (Prostate Cancer)20 µM this compound (48h)BaxNot SpecifiedReduced expression[6]
PC-3 (Prostate Cancer)20 µM this compound (48h)Bcl-2Not SpecifiedReduced expression[6]

Signaling Pathways and Experimental Workflows

This compound's Impact on the NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by suppressing the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_active->Inflammatory_Genes Induces Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

This compound inhibits the NF-κB signaling pathway.
Experimental Workflow for Studying Gene Expression

The following diagram outlines the general workflow for analyzing the effect of this compound on gene expression at the mRNA level using RT-qPCR.

Experimental_Workflow A Cell Culture (e.g., Macrophages, Cancer Cells) B This compound Treatment (Varying concentrations and time points) A->B C Control (Vehicle) A->C D RNA Extraction B->D C->D E cDNA Synthesis (Reverse Transcription) D->E F RT-qPCR (Target genes + Housekeeping gene) E->F G Data Analysis (Relative Gene Expression, e.g., 2^-ΔΔCt) F->G H Results Interpretation G->H

Workflow for gene expression analysis.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol provides a general guideline for treating adherent cell lines with this compound. Optimization of cell density, this compound concentration, and incubation time is crucial for each specific cell line and experimental goal.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages for inflammation studies, PC-3 or HepG2 for apoptosis studies)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (pure compound)

  • Vehicle for dissolving this compound (e.g., DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Incubate the plates for 24 hours to allow the cells to adhere.

  • Preparation of this compound Stock Solution: Dissolve this compound in the appropriate vehicle to prepare a high-concentration stock solution.

  • Preparation of Treatment Media: Dilute the this compound stock solution in a complete culture medium to achieve the desired final concentrations. Prepare a vehicle control medium containing the same concentration of the vehicle as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the prepared treatment media (this compound-containing media and vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours).

  • Harvesting: After incubation, harvest the cells for downstream analysis (RNA or protein extraction).

Protocol 2: RNA Extraction, cDNA Synthesis, and RT-qPCR

This protocol details the steps for quantifying the mRNA expression levels of target genes.

Materials:

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (molecular biology grade)

  • RNase-free water

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Forward and reverse primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

A. RNA Extraction (using TRIzol):

  • Cell Lysis: Add 1 mL of TRIzol reagent to each well of a 6-well plate after removing the culture medium. Pipette up and down several times to lyse the cells.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube, add 0.5 mL of isopropanol, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Air-dry the pellet and resuspend in an appropriate volume of RNase-free water.

  • Quantification: Determine the RNA concentration and purity using a spectrophotometer.

B. cDNA Synthesis:

  • Synthesize cDNA from 1 µg of total RNA using a commercial cDNA synthesis kit according to the manufacturer's instructions.

C. RT-qPCR:

  • Prepare the qPCR reaction mixture containing SYBR Green/TaqMan master mix, forward and reverse primers, and cDNA template.

  • Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, and extension).

  • Analyze the results using the comparative Ct (2-ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.

Protocol 3: Western Blotting for Apoptosis-Related Proteins

This protocol describes the detection and quantification of Bax and Bcl-2 protein levels.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells with RIPA buffer, incubate on ice, and centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Conclusion

The protocols and data presented in these application notes provide a framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can further explore the therapeutic potential of this compound in inflammatory diseases and cancer. It is important to note that the provided protocols are general guidelines and may require optimization for specific experimental conditions and cell types.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC for Neoxanthin Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the challenging separation of neoxanthin isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound and its isomers.

Q1: Why am I seeing poor resolution between this compound and its isomer, violaxanthin?

A: this compound and violaxanthin are structural isomers that often co-elute.[1][2] Achieving baseline separation requires careful optimization of the stationary and mobile phases.

  • Column Choice: Polymeric C30 columns are highly recommended over standard C18 columns. The C30 stationary phase offers superior shape selectivity, which is crucial for discriminating between subtle structural differences in carotenoid isomers.[3][4][5] C18 phases may not provide sufficient interaction to separate these compounds effectively.[3]

  • Mobile Phase Gradient: A shallow gradient using a ternary system of methanol, methyl-tert-butyl ether (MTBE), and water is often effective.[3][6] Fine-tuning the gradient slope, especially during the elution window for xanthophylls, can significantly improve resolution.

  • Temperature Control: Lowering the column temperature can enhance selectivity for some cis/trans isomers.[3] Experiment with temperatures in the range of 10°C to 25°C.[6][7] A temperature of around 23°C is often a good starting point, representing a compromise for separating a broad range of carotenoids.[3]

Q2: My peaks for this compound isomers are broad or tailing. What are the potential causes and solutions?

A: Peak broadening and tailing can result from several factors related to the column, mobile phase, or sample solvent.

  • Column Degradation: The column may be contaminated or degraded. Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column itself.[8]

  • Solvent Mismatch: The sample solvent should be compatible with the initial mobile phase. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Mobile Phase pH: While less common for carotenoid analysis, ensure the mobile phase pH is within the stable range for your column (typically pH 2-7.5 for C30 columns).[5]

  • Secondary Interactions: Adding a small amount of a modifier like triethylamine (TEA) to the mobile phase can sometimes reduce peak tailing by masking active sites on the silica support.[9]

Q3: My retention times are shifting between runs. How can I improve reproducibility?

A: Retention time instability is often a sign of issues with the HPLC system's hardware or mobile phase preparation.

  • Inconsistent Mobile Phase: Ensure the mobile phase is prepared fresh and consistently for each run. Use a degasser to remove dissolved gases, which can cause pump flow inaccuracies.[8][10]

  • Pump Issues: Check for leaks in the pump seals or fittings, as this can lead to an inconsistent flow rate.[8] An unstable pump pressure is a key indicator of such problems.[10]

  • Column Temperature Fluctuation: Use a thermostatically controlled column compartment. Even minor temperature changes can significantly affect carotenoid retention times.[7][11]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.

Q4: I am not getting good separation of the cis and all-trans this compound isomers. What parameters should I focus on?

A: Separating geometric isomers is a primary challenge in carotenoid analysis.

  • Stationary Phase: This is the most critical factor. A C30 column is specifically designed for this purpose and provides the necessary selectivity to resolve cis/trans isomers.[4][5]

  • Column Temperature: Lower temperatures (e.g., 10-20°C) often maximize the selectivity for geometric isomers, although this may increase analysis time.[3][7]

  • Mobile Phase Composition: The choice of organic modifiers is key. A mobile phase containing methyl-tert-butyl ether (MTBE) is highly effective for separating carotenoid isomers.[3][6][7]

Optimized HPLC Parameters for this compound Isomer Separation

The following tables summarize typical starting parameters for the separation of this compound isomers based on published methods. Optimization will be required for specific applications and sample matrices.

Table 1: Recommended Column and Temperature Specifications

Parameter Recommendation Rationale Citations
Stationary Phase Reversed-Phase C30 Provides high shape selectivity essential for resolving geometric isomers of carotenoids. [3][4][5]
Particle Size 2.6 - 5 µm Smaller particles offer higher efficiency but generate higher backpressure. [6]
Dimensions 2.0 - 4.6 mm ID x 100 - 250 mm length Standard analytical column dimensions. [1][6]

| Column Temperature | 10 - 25 °C | Lower temperatures often improve resolution of cis/trans isomers. |[3][6][7] |

Table 2: Example Mobile Phase Gradient Programs

Method Mobile Phase Composition Gradient Profile Flow Rate Citations
Method A A: Methanol/Water (80:20, v/v)B: MTBE/Methanol/Water (78:20:2, v/v/v) Contact authors for specific gradient 0.4 mL/min [1]
Method B A: MethanolB: MTBEC: Water (held at 4%) 0 min, 26% B; 0-10 min, linear to 76% B; 10-14 min, linear to 90% B; 14-16 min, return to 26% B 0.4 mL/min [6]

| Method C | A: Methanol/Water (92:8, v/v) with 10mM Ammonium AcetateB: Water with 0.01mM Ammonium AcetateC: MTBE (100%) | 0 min, 80% A, 18% B, 2% C; 3 min, 80% A, 12% B, 8% C; 25 min, 65% A, 5% B, 30% C | 1.0 mL/min |[12] |

Table 3: Detection Parameters

Parameter Setting Rationale Citations
Detector Photodiode Array (PDA) or Diode Array (DAD) Allows for spectral analysis to confirm peak identity and purity. [11]

| Wavelength | 437 - 470 nm | this compound exhibits characteristic absorption maxima in this range. |[12][13] |

Detailed Experimental Protocol: A General Guideline

This protocol provides a general workflow for the extraction and HPLC analysis of this compound from plant tissues.

1. Sample Preparation (Extraction)

  • Weigh approximately 0.25 g of fresh or freeze-dried plant tissue.

  • Add 10 mL of an extraction solvent mixture, such as hexane:acetone:ethanol (2:1:1, v/v/v).[11]

  • Homogenize the sample thoroughly.

  • Sonicate the mixture in an ultrasonic bath for 5-10 minutes to ensure complete extraction.[11]

  • Centrifuge the sample to pellet the solid debris.

  • Carefully transfer the supernatant (the nonpolar phase containing carotenoids) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator at a low temperature (e.g., 30°C).[14]

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial HPLC mobile phase or a compatible solvent like MeOH:MTBE (1:1, v/v).[11]

  • Filter the reconstituted sample through a 0.22 or 0.45 µm PTFE syringe filter before injection.[14]

2. HPLC Analysis

  • System Setup: Set up the HPLC system with a C30 column and the chosen mobile phases (see Table 2 for examples).

  • Equilibration: Equilibrate the column with the initial mobile phase composition at the specified flow rate until a stable baseline is achieved.

  • Injection: Inject 5-20 µL of the filtered sample extract onto the column.[6]

  • Gradient Elution: Run the gradient program as defined in your method.

  • Detection: Monitor the elution profile at approximately 440-450 nm and collect full spectral data using the DAD/PDA detector.

  • Identification: Identify this compound and its isomers by comparing their retention times and UV-Vis absorption spectra with those of authentic standards or literature data.[15] this compound typically shows absorption maxima around 413, 437, and 465 nm.[13]

Visual Guides: Workflows and Logic Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for common HPLC issues.

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Plant Tissue Sample extraction Solvent Extraction (Hexane/Acetone/Ethanol) sample->extraction concentration Evaporation & Reconstitution extraction->concentration filtration Syringe Filtration (0.45 µm) concentration->filtration injection HPLC Injection filtration->injection separation Gradient Elution (C30 Column) injection->separation detection PDA/DAD Detection (~450 nm) separation->detection analysis Chromatogram Analysis detection->analysis identification Peak Identification (Retention Time & Spectra) analysis->identification quantification Quantification identification->quantification

Caption: A flowchart of the experimental process from sample preparation to data analysis.

troubleshooting_guide HPLC Troubleshooting Decision Tree problem Chromatographic Problem res Poor Resolution problem->res shape Peak Tailing / Broadening problem->shape rt Retention Time Shifts problem->rt res_cause1 Cause: Co-eluting Isomers res->res_cause1 res_sol1 Solution: Use C30 Column res_cause1->res_sol1 res_sol2 Solution: Optimize Gradient res_cause1->res_sol2 res_sol3 Solution: Lower Temperature res_cause1->res_sol3 shape_cause1 Cause: Column Contamination shape->shape_cause1 shape_cause2 Cause: Sample Solvent Mismatch shape->shape_cause2 shape_sol1 Solution: Flush or Replace Column shape_cause1->shape_sol1 shape_sol2 Solution: Dissolve Sample in Mobile Phase shape_cause2->shape_sol2 rt_cause1 Cause: Inconsistent Mobile Phase rt->rt_cause1 rt_cause2 Cause: System Leaks / Flow Issues rt->rt_cause2 rt_cause3 Cause: Temperature Fluctuation rt->rt_cause3 rt_sol1 Solution: Degas & Prepare Fresh rt_cause1->rt_sol1 rt_sol2 Solution: Check Pump & Fittings rt_cause2->rt_sol2 rt_sol3 Solution: Use Column Oven rt_cause3->rt_sol3

Caption: A decision tree for troubleshooting common HPLC separation problems.

References

Technical Support Center: Neoxanthin Analysis by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of neoxanthin using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide: Peak Tailing for this compound

Peak tailing is a common chromatographic problem that can significantly impact resolution, sensitivity, and accurate quantification. Below is a series of questions and answers to help you diagnose and resolve peak tailing issues in your this compound analysis.

Q1: My this compound peak is tailing. What are the general causes I should investigate first?

A1: Peak tailing in RP-HPLC can stem from several general issues, not specific to this compound. It's best to rule these out first. The primary causes include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with polar analytes, causing a secondary retention mechanism that leads to tailing.[1][2][3]

  • Column Contamination or Damage: Accumulation of strongly retained sample components on the column inlet frit or at the head of the column can distort peak shape. A void or channel in the packing material can also cause tailing.[1][4]

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can lead to band broadening and peak tailing. This is often caused by using tubing with a large internal diameter or improper fittings.[1][3]

  • Sample Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to distorted peak shapes, including tailing.[1][5]

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent significantly stronger than your initial mobile phase can cause peak distortion.[5]

Q2: I've considered the general causes, but the tailing persists for my this compound peak. Are there any this compound-specific issues I should be aware of?

A2: Yes, the chemical nature of this compound can contribute to peak tailing. Here are some specific points to consider:

  • Isomer Co-elution: this compound exists in different isomeric forms, primarily all-trans and 9'-cis-neoxanthin.[6][7] If your chromatography does not adequately resolve these isomers, they may elute closely together, appearing as a broad or tailing peak.

  • On-Column Degradation: this compound is susceptible to degradation, especially in the presence of acid, which can convert it to neochrome.[8] If the mobile phase conditions are too harsh, on-column degradation can occur, and the degradation products may elute on the tail of the parent peak.

  • Analyte-Stationary Phase Interactions: Although this compound is a neutral molecule, its multiple hydroxyl groups can still engage in secondary interactions with the stationary phase, particularly with certain types of C18 columns that are not well end-capped.

Q3: How can I improve the peak shape of this compound?

A3: Based on the potential causes, here are some troubleshooting steps you can take to improve the peak shape of this compound:

  • Optimize the Mobile Phase:

    • pH Adjustment: While this compound is labile to strong acids, using a mobile phase with a slightly acidic to neutral pH is common. Some methods successfully use ammonium acetate as a modifier, which can help to improve peak shape and reproducibility.[3]

    • Solvent Composition: Employing a ternary gradient system, often with methanol, water, and methyl-tert-butyl ether (MTBE), can provide the necessary selectivity to separate this compound from other carotenoids and its own isomers.[3][9]

  • Select an Appropriate Column:

    • C30 Columns: For carotenoid analysis, C30 columns are often recommended as they provide better shape selectivity for long-chain, structurally similar molecules like this compound and its isomers.[9]

    • End-capped C18 Columns: If using a C18 column, select one that is well end-capped to minimize secondary interactions with residual silanols.

  • Control Temperature: Carotenoid separations can be sensitive to temperature. Maintaining a consistent and optimized column temperature (e.g., 20-30°C) can improve peak shape and reproducibility.[9][10]

  • Proper Sample Preparation and Handling:

    • Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

    • Protect from Light and Heat: this compound is sensitive to light and heat. Protect your samples and standards from degradation by using amber vials and maintaining cool conditions.

    • Sample Clean-up: Use a sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds that might co-elute with this compound and cause peak distortion.[2]

Below is a troubleshooting workflow to guide you through the process of addressing peak tailing for this compound.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound check_general Investigate General HPLC Issues start->check_general secondary_interactions Secondary Silanol Interactions? check_general->secondary_interactions Yes column_damage Column Contamination/Damage? check_general->column_damage Yes extra_column_volume Extra-Column Volume? check_general->extra_column_volume Yes sample_overload Sample Overload? check_general->sample_overload Yes check_specific Investigate this compound-Specific Issues check_general->check_specific No adjust_ph Adjust Mobile Phase pH secondary_interactions->adjust_ph use_endcapped Use End-capped Column secondary_interactions->use_endcapped clean_column Clean/Replace Column column_damage->clean_column check_tubing Check Tubing and Fittings extra_column_volume->check_tubing reduce_load Reduce Sample Concentration/Volume sample_overload->reduce_load solution_general Implement General Solutions solution_general->check_specific If tailing persists end_good Peak Shape Improved solution_general->end_good If tailing is resolved adjust_ph->solution_general use_endcapped->solution_general clean_column->solution_general check_tubing->solution_general reduce_load->solution_general isomer_coelution Isomer Co-elution? check_specific->isomer_coelution Yes degradation On-Column Degradation? check_specific->degradation Yes optimize_method Optimize Separation Method (e.g., C30 column) isomer_coelution->optimize_method gentle_conditions Use Milder Mobile Phase/Lower Temperature degradation->gentle_conditions solution_specific Implement Specific Solutions solution_specific->end_good end_bad Problem Persists: Consult Instrument/Column Manufacturer solution_specific->end_bad If tailing persists optimize_method->solution_specific gentle_conditions->solution_specific

Troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase composition for this compound analysis?

A1: A common approach is to use a ternary gradient elution. A well-documented method utilizes a gradient of methanol, methyl-tert-butyl ether (MTBE), and water. For example, a gradient might start with a high percentage of methanol/water and gradually increase the proportion of MTBE to elute the more nonpolar carotenoids. The addition of a small amount of ammonium acetate (e.g., 10 mM in the aqueous phase) can help to improve peak shape and ionization in LC-MS applications.[3]

Q2: What type of column is best for separating this compound?

A2: While C18 columns are widely used, for optimal separation of this compound and its isomers from other carotenoids, a C30 column is often recommended.[9] The C30 stationary phase provides enhanced shape selectivity for long, rigid carotenoid molecules.

Q3: At what wavelength should I detect this compound?

A3: this compound has characteristic absorption maxima in the blue region of the visible spectrum. Detection is typically performed between 436 nm and 450 nm. A photodiode array (PDA) detector is highly recommended to confirm peak identity by examining the full UV-Vis spectrum. The all-trans isomer of this compound has absorption maxima around 418, 442, and 471 nm in ethanol, while the 9'-cis isomer has maxima around 413, 437, and 466 nm.[7]

Q4: How can I confirm if peak tailing is due to co-elution of this compound isomers?

A4: To confirm co-elution of isomers, you can try the following:

  • Improve Separation: Switch to a C30 column or optimize your gradient to increase the resolution between the isomers.

  • Use a PDA Detector: Examine the UV-Vis spectrum across the peak. A non-homogenous spectrum across the peak can indicate the presence of multiple, unresolved compounds.

  • LC-MS Analysis: If available, mass spectrometry can confirm the presence of isomers, as they will have the same mass-to-charge ratio but may be chromatographically separable.

Experimental Protocol: RP-HPLC Analysis of this compound

This protocol provides a general methodology for the analysis of this compound from plant extracts. Optimization may be required based on your specific sample matrix and instrumentation.

1. Sample Extraction:

  • Accurately weigh the homogenized sample (e.g., 100 mg of lyophilized plant tissue).

  • Extract the pigments with a suitable solvent, such as acetone or a mixture of methanol and ethyl acetate, under subdued light.

  • Vortex or sonicate the sample to ensure complete extraction.

  • Centrifuge the sample to pellet the solid material.

  • Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

2. HPLC System and Conditions:

ParameterRecommended Condition
Column C30, 3 µm, 2.1 x 150 mm or C18, 2.7 µm, 2.1 x 100 mm
Mobile Phase A Methanol:Water (98:2, v/v) with 10 mM Ammonium Acetate
Mobile Phase B Methyl-tert-butyl ether (MTBE)
Gradient Program 0-2 min: 98% A, 2% B2-15 min: Linear gradient to 50% A, 50% B15-20 min: Hold at 50% A, 50% B20-21 min: Return to 98% A, 2% B21-25 min: Re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 25°C
Injection Volume 5 µL
Detection PDA Detector: 280-600 nm, with specific monitoring at 440 nm

3. Quantification:

  • Prepare a calibration curve using a certified this compound standard.

  • Dilute the standard to create a series of concentrations that bracket the expected sample concentrations.

  • Inject the standards and samples.

  • Integrate the peak area for this compound in both standards and samples.

  • Calculate the concentration of this compound in the samples based on the calibration curve.

Below is a diagram illustrating the logical relationship between key HPLC parameters and their impact on this compound peak shape.

G Key HPLC Parameters and Their Impact on this compound Peak Shape cluster_parameters Adjustable HPLC Parameters cluster_effects Chromatographic Effects column Column Chemistry (C18 vs. C30) secondary_interactions Secondary Interactions column->secondary_interactions selectivity Selectivity & Resolution column->selectivity mobile_phase Mobile Phase (Solvents, pH, Additives) mobile_phase->secondary_interactions mobile_phase->selectivity stability Analyte Stability mobile_phase->stability temperature Column Temperature temperature->selectivity temperature->stability sample Sample Preparation (Solvent, Concentration) peak_symmetry Peak Symmetry sample->peak_symmetry secondary_interactions->peak_symmetry affects selectivity->peak_symmetry affects stability->peak_symmetry affects

Relationship between HPLC parameters and peak shape.

References

Technical Support Center: Neoxanthin Yield Optimization from Low-Biomass Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of neoxanthin from low-biomass samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound from low-biomass samples.

Problem Potential Cause Suggested Solution
Low or No this compound Peak in HPLC/UPLC Inefficient Cell Disruption: The rigid cell walls of plants or microalgae were not sufficiently broken to release the intracellular contents.For plant tissues, ensure thorough grinding with liquid nitrogen. For microalgae, consider mechanical methods like bead beating, high-pressure homogenization, or ultrasonication, as these are often more effective than non-mechanical methods.[1][2][3]
This compound Degradation: this compound is labile and can be degraded by heat, light, and acidic conditions.[4]Perform extraction steps on ice and protect samples from direct light. Use antioxidants like BHT or ascorbic acid in the extraction solvent.[5] Ensure all solvents are neutral or slightly basic.
Inappropriate Extraction Solvent: The polarity of the solvent may not be optimal for this compound extraction.This compound is a polar xanthophyll. Use polar solvents like acetone, ethanol, or methanol. A mixture of solvents, such as acetone:methanol, can also be effective.[6][7] For very low biomass, a more efficient solvent like tetrahydrofuran (THF) could be considered, though it is more toxic.[8]
Insufficient Solvent Volume: The solvent-to-sample ratio may be too low for complete extraction.Increase the solvent volume. Multiple extraction steps with fresh solvent will improve yield.
Poor Peak Shape in HPLC (Tailing, Fronting, Splitting) Column Overload: Injecting too concentrated a sample.Dilute the sample before injection.
Incompatible Injection Solvent: The solvent used to dissolve the final extract is much stronger or weaker than the mobile phase.Evaporate the extraction solvent and redissolve the extract in the initial mobile phase or a compatible solvent.[9]
Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase.Flush the column with a strong solvent. If the problem persists, replace the column frit or the column itself.[10][11]
Secondary Interactions: Residual silanols on the column interacting with the analyte.Use an end-capped column or add a competing base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.05%).[11][12]
Inconsistent Retention Times in HPLC Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation.Prepare fresh mobile phase daily and keep solvent reservoirs capped. Ensure proper pump performance and mixing.[10][13]
Temperature Fluctuations: The column temperature is not stable.Use a column oven to maintain a constant temperature.
System Leaks: A leak in the HPLC system can cause pressure and flow rate fluctuations.Inspect all fittings and connections for leaks.[10]

Frequently Asked Questions (FAQs)

1. What is the best way to store low-biomass samples before this compound extraction?

To minimize degradation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C in the dark.[14] If freeze-drying, ensure the process is rapid and the dried material is stored under vacuum or inert gas at low temperatures.

2. Should I use wet or freeze-dried biomass for extraction?

For some microalgae with tough cell walls, extraction from wet biomass (a paste) combined with mechanical cell disruption (like bead milling) can yield significantly higher amounts of carotenoids compared to using freeze-dried biomass.[8] This also eliminates the time-consuming and potentially degradative drying step.

3. How can I minimize this compound degradation during sample preparation?

This compound is sensitive to light, heat, and acids.[4] All extraction and handling steps should be performed under dim light and at low temperatures (e.g., on ice). Use amber-colored glassware or wrap containers in aluminum foil. Avoid acidic conditions; if necessary, add a small amount of a weak base like calcium carbonate during extraction. The addition of antioxidants such as butylated hydroxytoluene (BHT) to the extraction solvent is also recommended.[5]

4. Which extraction solvent is most effective for this compound?

This compound is a polar xanthophyll, so polar solvents are generally more effective. Acetone is a common and efficient choice.[6] Ethanol is a greener alternative and has also been shown to be effective.[7] For particularly challenging extractions from very low biomass, tetrahydrofuran (THF) has demonstrated high efficiency, but it is more hazardous.[8] A mixture of solvents can also be beneficial.

5. Is saponification necessary for this compound analysis?

Saponification is a process that hydrolyzes chlorophylls and esters, which can interfere with the chromatographic analysis of some carotenoids. For quantitative analysis of total this compound (free and esterified forms), saponification can be useful. However, it is an additional step where degradation can occur if not performed carefully (e.g., under inert atmosphere, low temperature). For many applications focusing on the primary free form of this compound, direct extraction and analysis without saponification is preferred to avoid artifact formation.[12]

6. What are the typical absorption maxima for this compound?

The absorption maxima of this compound can vary slightly depending on the solvent. In ethanol, all-trans-neoxanthin has major absorption peaks around 418, 442, and 471 nm. The 9'-cis isomer has peaks at approximately 413, 437, and 466 nm.

Quantitative Data Summary

The following tables summarize quantitative data on this compound yield from various sources and using different extraction methods.

Table 1: this compound Content in Various Sources

Source Sample Type This compound Content (µg/g dry weight) Reference
High Plants (general)Dry Leaves5.00 - 20.30[7]
Haematococcus pluvialisGreen Phase Cells25 ± 6[12]
Phaeodactylum tricornutumMicroalgae7 - 25[15]

Table 2: Comparison of Extraction Methods for Carotenoids from Chlorella vulgaris

Extraction Method Solvent Relative Carotenoid Yield Reference
Pressurized Liquid Extraction (PLE)AcetoneHigher[6]
Ultrasound-Assisted Extraction (UAE)AcetoneLower[6]

Table 3: Effect of Cell Disruption on Carotenoid Yield from Tetraselmis sp. CTP4 (Wet Biomass)

Cell Disruption Method Solvent Lutein Yield (µg/g DW) β-carotene Yield (µg/g DW) Reference
Glass Bead MillingTetrahydrofuran622 ± 40618 ± 32[8]
Glass Bead MillingAcetone~550~500[8]
DispersionTetrahydrofuran~400~350[8]
DispersionAcetone~300~250[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Low-Biomass Plant Tissue
  • Sample Preparation: Weigh 50-100 mg of fresh plant tissue. Immediately freeze in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction:

    • Transfer the powder to a microcentrifuge tube.

    • Add 1 mL of cold acetone containing 0.1% BHT (w/v).

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes in the dark, with intermittent vortexing.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Carefully collect the supernatant into a new amber tube.

  • Re-extraction: Repeat the extraction step on the pellet with another 1 mL of cold acetone with BHT to maximize yield. Combine the supernatants.

  • Solvent Evaporation: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Redissolve the dried extract in a known volume (e.g., 200 µL) of the initial HPLC mobile phase (e.g., a mixture of methanol and methyl-tert butyl ether).

  • Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial for analysis.

Protocol 2: UPLC-MS/MS Quantification of this compound
  • Chromatographic System: A UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: A reversed-phase C18 or C30 column suitable for carotenoid analysis (e.g., Acquity UPLC HSS T3 1.8 µm, 2.1x150 mm).[16]

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Water:Methanol (5:95, v/v)

    • Mobile Phase B: Tetrahydrofuran:Methanol (30:70, v/v)

  • Gradient Program:

    • Start with 100% A for 5 minutes.

    • Linear gradient to 100% B over 5 minutes.

    • Hold at 100% B for 8 minutes.

    • Return to 100% A and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is generally more robust for carotenoids than Electrospray Ionization (ESI).[17][18]

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound. A common precursor ion is [M+H]+ at m/z 601.4. A characteristic product ion resulting from the loss of water is m/z 583.4.[19]

  • Quantification: Create a calibration curve using a certified this compound standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Sample Low-Biomass Sample (Plant or Microalgae) Freeze Flash Freeze (Liquid Nitrogen) Sample->Freeze Homogenize Homogenization (e.g., Mortar & Pestle, Bead Beating) Freeze->Homogenize Extraction Add Cold Solvent (+ Antioxidant) Homogenize->Extraction Incubate Incubate (Dark, Cold) Extraction->Incubate Centrifuge Centrifuge Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate Solvent (Nitrogen Stream) Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze UPLC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for improving this compound yield.

Troubleshooting_Logic cluster_extraction Extraction Issues cluster_hplc HPLC Issues Start Low this compound Yield CellDisruption Inefficient Cell Disruption? Start->CellDisruption Solvent Wrong Solvent? Start->Solvent Degradation Degradation? Start->Degradation PeakShape Poor Peak Shape? Start->PeakShape Retention Inconsistent Retention? Start->Retention Sol_Disruption Sol_Disruption CellDisruption->Sol_Disruption Improve mechanical disruption Sol_Solvent Sol_Solvent Solvent->Sol_Solvent Use polar solvent (e.g., Acetone) Sol_Degradation Sol_Degradation Degradation->Sol_Degradation Work on ice, protect from light Sol_PeakShape Sol_PeakShape PeakShape->Sol_PeakShape Check injection solvent, column health Sol_Retention Sol_Retention Retention->Sol_Retention Check mobile phase, temperature, leaks

Caption: Troubleshooting logic for low this compound yield.

References

Overcoming matrix effects in LC-MS analysis of neoxanthin.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of neoxanthin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the LC-MS analysis of this compound.

Issue 1: Low this compound Signal Intensity or Complete Signal Loss

Possible Cause: Significant ion suppression due to co-eluting matrix components. The complex sample matrix, which can include lipids, proteins, and salts, can interfere with the ionization of this compound in the MS source.[1]

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Post-Column Infusion: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Infuse a standard solution of this compound post-column while injecting a blank matrix extract. A dip in the baseline signal for this compound indicates at what retention times co-eluting matrix components are causing suppression.

    • Post-Extraction Spike: Compare the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract after sample preparation. A significant decrease in the peak area in the matrix sample confirms the presence of ion suppression.

  • Improve Sample Preparation:

    • The most effective way to combat ion suppression is to improve the sample cleanup process.[2]

    • Solid-Phase Extraction (SPE): Utilize a polymeric mixed-mode SPE cartridge (combining reversed-phase and ion-exchange mechanisms) to effectively remove a broad range of interferences.[3]

    • Liquid-Liquid Extraction (LLE): Employ LLE with a solvent system tailored to the polarity of this compound to partition it away from interfering matrix components. A double LLE can further enhance selectivity.[2]

  • Optimize Chromatographic Separation:

    • Adjust the LC gradient to better separate this compound from the regions of ion suppression identified in the post-column infusion experiment.

    • Experiment with different stationary phases. While C18 columns are common, a C30 column can offer better selectivity for carotenoids and their isomers.

  • Dilute the Sample:

    • If the this compound concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[4]

Issue 2: Poor Reproducibility of this compound Quantification

Possible Cause: Inconsistent matrix effects across different samples and batches, or degradation of this compound during sample preparation and analysis.

Troubleshooting Steps:

  • Incorporate an Internal Standard:

    • The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for variable matrix effects and sample-to-sample recovery differences. The SIL internal standard will experience similar ionization suppression or enhancement as the analyte, leading to a more consistent analyte-to-internal standard ratio.[4]

    • If a SIL-neoxanthin is unavailable, a structural analog with similar chromatographic behavior and ionization properties can be used.

  • Ensure this compound Stability:

    • This compound is susceptible to degradation from light, heat, and oxidation.[5]

    • Light Protection: Work with amber vials and minimize exposure of samples to light.

    • Temperature Control: Keep samples at low temperatures (e.g., 4°C in the autosampler) and avoid prolonged exposure to room temperature. For long-term storage, keep extracts at -80°C.

    • Antioxidant Addition: Add an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents to prevent oxidative degradation.

  • Matrix-Matched Calibrants:

    • Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the study samples. This helps to normalize the matrix effects between the calibrants and the unknown samples, leading to more accurate quantification.[6]

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in LC-MS/MS analysis?

A1: In positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecule of this compound ([M+H]⁺) is observed at m/z 601.4.[7] Common product ions for MS/MS analysis result from the loss of water molecules. A characteristic fragment is also observed at m/z 221.2.[8]

Table 1: Suggested MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion Function
This compound601.4583.4Quantifier
This compound601.4221.2Qualifier

Q2: How can I assess the efficiency of my sample preparation method for removing matrix effects?

A2: You can quantitatively assess matrix effects by calculating the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).

  • Matrix Factor (MF %): (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) * 100

    • An MF of 100% indicates no matrix effect.

    • An MF < 100% indicates ion suppression.

    • An MF > 100% indicates ion enhancement.

  • Recovery (RE %): (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) * 100

  • Process Efficiency (PE %): (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in neat solution) * 100 or (MF * RE) / 100

Q3: What are the key differences between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for this compound analysis?

A3: Both SPE and LLE are effective for cleaning up plant extracts for this compound analysis, but they have different advantages. SPE, particularly with mixed-mode cartridges, can provide very clean extracts by targeting a wide range of interferences.[3] LLE is often simpler and can be very effective, especially when a double extraction is performed to first remove non-polar interferences and then extract the analyte.[2] The choice between them may depend on the complexity of the matrix, required throughput, and available resources.

Table 2: Illustrative Comparison of Sample Preparation Techniques for Xanthophylls

ParameterProtein PrecipitationLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery > 90%85-100%90-105%
Matrix Effect (MF%) 50-70% (Suppression)75-95% (Suppression)90-110% (Minimal Effect)
Throughput HighMediumLow to Medium
Selectivity LowMediumHigh
Solvent Consumption LowHighMedium

Note: This table provides typical performance values for xanthophylls and may vary depending on the specific matrix and experimental conditions.

Q4: My this compound peak is broad and shows poor peak shape. What could be the cause?

A4: Poor peak shape for this compound can be caused by several factors:

  • Incompatible Injection Solvent: If the injection solvent is much stronger (more non-polar) than the initial mobile phase, it can cause peak distortion. Try to dissolve your final extract in a solvent that is as close as possible in composition to the initial mobile phase.

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting. Try diluting your sample.

  • Column Contamination: Buildup of matrix components on the column can degrade its performance. Use a guard column and ensure your sample preparation is adequate.

  • Secondary Interactions: this compound has hydroxyl groups that can interact with active sites on the silica backbone of the column. Using a column with end-capping or a different stationary phase (e.g., C30) can help.

Experimental Protocols

Protocol 1: Extraction of this compound from Spinach Leaves

This protocol is a general guideline for the extraction of this compound from a leafy green matrix.

  • Homogenization:

    • Weigh approximately 1 gram of fresh spinach leaves.

    • Freeze the leaves in liquid nitrogen and grind them to a fine powder using a mortar and pestle.

  • Extraction:

    • Transfer the powdered sample to a centrifuge tube.

    • Add 5 mL of a cold extraction solvent mixture (e.g., acetone or a mixture of methanol and ethyl acetate (6:4, v/v)) containing 0.1% BHT.[9]

    • Vortex thoroughly for 1 minute and then sonicate for 15 minutes in a cold bath.

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Repeat the extraction step on the pellet one more time and combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at a temperature no higher than 35°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of a solvent compatible with your LC mobile phase (e.g., a mixture of mobile phase A and B).

    • Vortex and filter through a 0.22 µm filter before injecting into the LC-MS system.

Visualizations

Diagrams of Workflows and Logical Relationships

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plant Sample (e.g., Spinach) homogenize Homogenization (Liquid Nitrogen) sample->homogenize extract Solvent Extraction (e.g., Acetone with BHT) homogenize->extract cleanup Sample Cleanup (SPE or LLE) extract->cleanup evap Evaporation & Reconstitution cleanup->evap lc LC Separation (e.g., C30 Column) evap->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Internal Standard or Matrix-Matched Curve) integrate->quantify

Caption: Workflow for this compound LC-MS/MS Analysis.

troubleshooting_matrix_effects Troubleshooting Low Signal (Matrix Effects) start Low or No This compound Signal check_ms Confirm MS Parameters (Precursor/Product Ions, Voltages) start->check_ms assess_me Assess Matrix Effects? check_ms->assess_me assess_me->start No, check other causes (e.g., instrument sensitivity) post_infusion Post-Column Infusion assess_me->post_infusion Yes post_spike Post-Extraction Spike assess_me->post_spike Yes me_present Matrix Effect Confirmed post_infusion->me_present post_spike->me_present improve_cleanup Improve Sample Cleanup (SPE, LLE) me_present->improve_cleanup optimize_lc Optimize Chromatography me_present->optimize_lc use_is Use Internal Standard (SIL or Analog) me_present->use_is dilute Dilute Sample me_present->dilute

References

Best practices for long-term storage of neoxanthin standards.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of neoxanthin standards, troubleshooting guidance for common issues, and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the handling and storage of this compound standards.

Issue Possible Cause Recommended Solution
Rapid degradation of the this compound standard. Exposure to light, heat, or oxygen.Store the standard at -70°C in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon). Minimize exposure to light and room temperature during handling.
Appearance of unexpected peaks in HPLC analysis. Isomerization or degradation of this compound.Prepare fresh working solutions from the stock. Ensure the use of high-purity solvents and protect solutions from light and heat. This compound is labile to acids and can convert to neochrome.[1]
Inconsistent results between experiments. Improper handling and storage of the standard.Follow a strict, standardized protocol for the preparation and storage of this compound solutions. Use a calibrated micropipette for accurate dilutions.
Precipitation of the standard in the solvent. Low solubility or solvent evaporation.Ensure the chosen solvent is appropriate for this compound (e.g., ethanol, methanol, acetone).[2] Store vials tightly sealed to prevent solvent evaporation.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What is the optimal temperature for long-term storage of this compound standards? For long-term stability, this compound standards should be stored at -70°C.[3] Storage at -20°C is also acceptable for shorter periods, but -70°C is recommended to minimize degradation over months or years.[3][4]

  • In what form should I store the this compound standard? It is best to store this compound as a stock solution in a high-purity organic solvent.[2] Storing it as a dry powder can also be an option, provided it is kept in a desiccated, dark, and cold environment under inert gas.

  • Which solvents are recommended for dissolving and storing this compound standards? Ethanol, methanol, and acetone are commonly used solvents for carotenoids like this compound.[2] The choice of solvent may also depend on the subsequent analytical method (e.g., HPLC mobile phase compatibility).

  • How can I protect my this compound standard from degradation? To prevent degradation, it is crucial to protect the standard from light, heat, and oxygen.[5][6] Use amber glass vials, store at low temperatures, and purge the vial with an inert gas like nitrogen or argon before sealing.[5]

  • How long can I store a this compound standard solution? When stored properly at -70°C in an oxygen-free environment and protected from light, carotenoid standard solutions can be stable for at least 6 months.[3] However, it is recommended to periodically check the purity of the standard using HPLC.

Usage and Preparation

  • How should I prepare working solutions from my stock standard? Allow the stock solution to equilibrate to room temperature in the dark before opening to prevent condensation. Prepare dilutions using high-purity solvents and use them immediately for your experiments.

  • Can I freeze and thaw my this compound stock solution multiple times? It is advisable to minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use vials is a best practice to avoid repeated temperature fluctuations that can accelerate degradation.

  • What precautions should I take during handling of this compound? Handle this compound solutions under dim or yellow light to prevent photo-degradation.[7] Work quickly to minimize the time the solution is at room temperature and exposed to air.

Quantitative Data on Carotenoid Stability

The following table summarizes the stability of various carotenoids under different storage conditions. While specific long-term data for this compound is limited, the data for other carotenoids provide a useful reference for best practices.

CarotenoidConcentrationStorage TemperatureStorage DurationStability
α-carotene, β-carotene, β-cryptoxanthin, lutein, zeaxanthin0.05–5 µg/mL-70°CAt least 6 monthsStable
Lycopene0.05 µg/mL-70°C6 weeksApparently stable
LuteinNot specified-20°CA couple of monthsShould last if protected from light and extreme temperature variations

Data synthesized from multiple sources.[2][3]

Experimental Protocols

Protocol for Assessing the Stability of this compound Standards

This protocol outlines a method to evaluate the stability of a this compound standard solution over time using High-Performance Liquid Chromatography (HPLC).

1. Preparation of this compound Stock and Working Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ethanol) in an amber volumetric flask. b. Purge the flask with nitrogen gas, seal it tightly, and store it at -70°C. c. Prepare working standards by diluting the stock solution with the mobile phase to concentrations appropriate for generating a calibration curve.

2. HPLC Analysis: a. Use a C30 reverse-phase column for optimal separation of carotenoids.[8] b. A typical mobile phase gradient could consist of methanol, methyl-tert-butyl ether, and water.[8] c. Set the detector wavelength to the absorbance maximum of this compound (approximately 436-440 nm).[9] d. Inject the freshly prepared working standards to establish an initial calibration curve and determine the initial concentration of the stock solution (Time 0).

3. Stability Study: a. Store aliquots of the stock solution under the desired storage conditions (e.g., -70°C, -20°C, 4°C, and room temperature, with and without light exposure). b. At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition. c. Allow the aliquot to come to room temperature in the dark. d. Prepare a working solution and analyze it by HPLC under the same conditions as the initial analysis. e. Compare the peak area of the this compound from the stored sample to the initial peak area (Time 0) to determine the percentage of degradation.

4. Data Analysis: a. Plot the percentage of remaining this compound against time for each storage condition. b. This will provide a stability profile of the this compound standard under different conditions.

Visualizations

G Workflow for Preparation and Long-Term Storage of this compound Standards cluster_prep Preparation cluster_storage Storage cluster_usage Usage start Start: Obtain high-purity this compound standard dissolve Dissolve in appropriate high-purity solvent (e.g., ethanol) in an amber volumetric flask start->dissolve aliquot Aliquot into smaller, single-use amber vials dissolve->aliquot purge Purge each vial with inert gas (Nitrogen or Argon) aliquot->purge seal Seal vials tightly purge->seal store Store at -70°C in the dark seal->store equilibrate Equilibrate a single vial to room temperature in the dark store->equilibrate prepare Prepare working solutions immediately before use equilibrate->prepare discard Discard any unused portion of the thawed aliquot prepare->discard

Caption: Best practices workflow for preparing and storing this compound standards.

G Troubleshooting Degradation of this compound Standards start Problem: this compound standard shows degradation (e.g., low concentration, extra peaks in HPLC) check_storage Were the standards stored at -70°C in the dark? start->check_storage check_atmosphere Was the vial purged with inert gas? check_storage->check_atmosphere Yes solution_storage Solution: Store standards at -70°C in amber vials. check_storage->solution_storage No check_light Was the standard protected from light during handling? check_atmosphere->check_light Yes solution_atmosphere Solution: Purge vials with nitrogen or argon before sealing. check_atmosphere->solution_atmosphere No check_temp Was exposure to room temperature minimized? check_light->check_temp Yes solution_light Solution: Handle standards under dim or yellow light. check_light->solution_light No check_solvent Was a high-purity solvent used? check_temp->check_solvent Yes solution_temp Solution: Minimize time at room temperature; work on ice if possible. check_temp->solution_temp No solution_solvent Solution: Use fresh, high-purity solvents for all preparations. check_solvent->solution_solvent No end_node If all conditions were met, consider obtaining a new standard. check_solvent->end_node Yes

Caption: A decision tree for troubleshooting this compound standard degradation.

References

Selecting the optimal solvent for neoxanthin extraction efficiency.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal solvent for efficient neoxanthin extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a major xanthophyll, a type of carotenoid pigment found in dark green leafy vegetables and some fruits.[1] Its molecular structure includes oxygen-containing functional groups like epoxide and hydroxyl moieties, which makes it a polar molecule.[1][2][3] Consequently, this compound is insoluble in water but soluble in organic solvents such as ethanol, methanol, and acetone.[1]

Q2: Which factors are most critical for maximizing this compound extraction efficiency?

Several factors significantly impact the efficiency of this compound extraction:

  • Solvent Choice: The polarity of the solvent is crucial. Polar solvents are generally more effective for extracting xanthophylls like this compound.[2]

  • Sample Preparation: The physical state of the sample (fresh, dried, or frozen) and pre-treatment methods like grinding or homogenization are critical for disrupting cell walls and improving solvent access to the target compound.[4][5]

  • Temperature: Higher temperatures can increase extraction yield by improving solvent penetration.[6][7] However, this compound is sensitive to heat, which can cause degradation, so temperature must be carefully controlled.[8]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the sample matrix and dissolve the this compound. However, excessively long extraction times, especially with certain solvents like acetone:water mixtures, can lead to degradation.[9]

  • Solid-to-Solvent Ratio: A higher solvent volume relative to the sample weight generally improves extraction efficiency, though an optimal ratio should be determined experimentally.[9][10]

Q3: What are some common conventional and "green" solvents used for carotenoid extraction?

Traditional methods for carotenoid extraction often rely on organic solvents.[5] More recently, "green" solvents are being explored to reduce environmental impact and toxicity.[11][12]

  • Conventional Solvents: Acetone, ethanol, methanol, hexane, and solvent mixtures (e.g., hexane/acetone/ethanol, acetone/methanol) are frequently used.[2][3][13][14] For the polar this compound, acetone, ethanol, and their aqueous mixtures are particularly relevant.[1][9]

  • Green Solvents: These include supercritical fluids (like CO2 with a co-solvent like ethanol), vegetable oils (sunflower, soy, corn oil), d-limonene, and Natural Deep Eutectic Solvents (NADESs).[11][12] These options are often less toxic and more sustainable.[10][11]

Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the likely causes and solutions?

A1: Low this compound yield can stem from several issues:

  • Inappropriate Solvent: You might be using a non-polar solvent like pure hexane, which is less effective for polar xanthophylls.

    • Solution: Switch to a more polar solvent. Acetone, ethanol, or mixtures like acetone:water have shown good results for xanthophyll extraction.[9] A mixture of THF-MeOH (1:1, v/v) has also been reported as effective.[15]

  • Incomplete Cell Disruption: The solvent cannot efficiently extract this compound if the plant cell walls are not adequately broken down.

    • Solution: Ensure thorough homogenization or grinding of the sample material before extraction.[4] For microalgae, methods like sonication, bead beating, or freezing-thawing can be employed to lyse the cells.[16][17]

  • Insufficient Solvent Volume or Extraction Time: The extraction may be incomplete.

    • Solution: Optimize the solid-to-solvent ratio and extraction time.[9][10] Perform multiple extraction steps on the sample pellet and combine the supernatants to ensure maximum recovery.[9]

Q2: I suspect my this compound is degrading during the extraction process. How can I prevent this?

A2: this compound is sensitive to light, heat, and acidic conditions, which can cause isomerization (e.g., to 5,8-furanoxides like neochrome) or complete degradation.[8]

  • Light Exposure: Carotenoids are susceptible to photodegradation.

    • Solution: Perform the extraction process in low-light conditions or use amber-colored glassware to protect the sample from light.[3]

  • High Temperatures: Heat can accelerate degradation.

    • Solution: Use cold solvents and consider performing the extraction on ice.[9] If heating is required to improve efficiency, carefully optimize the temperature to balance yield and stability.[7]

  • Oxidation: The presence of oxygen can lead to oxidative degradation.

    • Solution: While some studies show no significant benefit from adding antioxidants like BHT to the extraction solvent, it can be considered as a protective measure, especially if samples are stored post-extraction.[15]

  • Enzymatic Activity: In aqueous solvent mixtures, oxidative enzymes can be activated, leading to xanthophyll losses.[9]

    • Solution: Keep extraction times with aqueous mixtures, such as 70% acetone, to a minimum (e.g., around one hour) to reduce enzymatic degradation.[9]

Q3: My extract contains significant amounts of chlorophyll and other pigments. How can I improve the purity of the this compound?

A3: Co-extraction of other pigments is common.

  • Solution: Downstream purification steps are necessary. Saponification (alkaline hydrolysis) can be used to remove chlorophylls and acyl lipids, but it should be performed carefully as it can also degrade this compound. Chromatographic techniques, such as column chromatography or High-Performance Liquid Chromatography (HPLC), are required for isolating and purifying this compound from other carotenoids.[18]

Data Presentation: Solvent Extraction Efficiency

The selection of a solvent significantly impacts the extraction yield of carotenoids. The following table summarizes results from various studies, highlighting the performance of different solvents. Note that efficiencies can vary greatly depending on the source material and specific extraction conditions.

Solvent SystemSource MaterialTarget Compound(s)Key Findings & EfficiencyReference
Ethanol Chlorella vulgarisTotal CarotenoidsEthanol yielded 0.789 mg/g, significantly higher than diethyl ether (0.380 mg/g) and acetone (0.610 mg/g).[10]
Acetone:Water (70%) MicrogreensPolar Xanthophylls (inc. This compound)Provided high extraction yields for xanthophylls with epoxide moieties like this compound within 1 hour.[9]
Pure Acetone MicrogreensCarotenes & XanthophyllsBest for non-polar carotenes. Required longer extraction times (24h) for highest xanthophyll recovery.[9]
Ethanol-Pentane Various Vegetablesβ-CaroteneGave higher recoveries than acetone-pentane for broccoli analysis.[4]
THF-MeOH (1:1, v/v) Maize EndospermTotal CarotenoidsAmong the most effective methods, resulting in a complete loss of color in the sample, indicating thorough extraction.[15]
Dimethyl sulfoxide (DMSO) Dunaliella parvaTotal CarotenoidsIdentified as the most suitable solvent compared to several others, with an optimal extraction efficiency of 0.517‰.[7]
"Green" Solvents (Corn Oil) Pumpkin PeelsTotal CarotenoidsExtracted almost twice as much total carotenoid (33.70 µg/g) compared to conventional hexane/isopropyl alcohol (16.20 µg/g).[11]

Experimental Protocols

Protocol 1: General this compound Extraction from Plant Material using Acetone

This protocol is a generalized procedure based on common laboratory practices for extracting this compound and other xanthophylls from fresh plant tissues like microgreens or leafy vegetables.[9]

Materials:

  • Fresh plant material (e.g., spinach, microgreens)

  • Liquid nitrogen

  • Mortar and pestle

  • Cold 100% acetone and 70% acetone (v/v in water)

  • Centrifuge and centrifuge tubes (amber colored or covered in foil)

  • Rotary evaporator or nitrogen stream for solvent removal

Procedure:

  • Sample Preparation: Weigh approximately 0.05 g of fresh plant material. Immediately freeze it in liquid nitrogen to halt enzymatic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • First Extraction (Non-polar & Less Polar Compounds):

    • Transfer the powdered sample to a centrifuge tube.

    • Add 5 mL of cold 100% acetone.

    • Vortex thoroughly and then agitate for 1 hour in the dark at 4°C.

  • Centrifugation: Centrifuge the mixture at 3000 x g for 5-10 minutes at 4°C.

  • Collect Supernatant: Carefully decant the acetone supernatant containing the extracted pigments into a clean, amber-colored flask.

  • Second Extraction (Polar Compounds):

    • To the remaining pellet, add 5 mL of cold 70% acetone to extract the more polar xanthophylls, including this compound.[9]

    • Vortex and agitate for 1 hour in the dark at 4°C.

  • Centrifugation and Collection: Repeat the centrifugation step (Step 4) and combine the supernatant with the first extract from Step 5.

  • Solvent Evaporation: Evaporate the combined acetone extracts to dryness under a stream of nitrogen or using a rotary evaporator at a low temperature (<35°C).

  • Reconstitution and Analysis: Re-dissolve the dried pigment extract in a small, precise volume of a suitable solvent (e.g., ethanol or the mobile phase for HPLC analysis) for quantification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for this compound extraction and analysis.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Analysis Sample Fresh Plant Material Homogenize Homogenization (e.g., Grinding) Sample->Homogenize Solvent Add Polar Solvent (e.g., Acetone) Homogenize->Solvent Homogenize->Solvent Agitate Agitation (Dark, Cold) Solvent->Agitate Centrifuge Centrifugation Agitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Solvent Evaporation Collect->Evaporate Collect->Evaporate Reconstitute Reconstitute in HPLC Solvent Evaporate->Reconstitute Analysis HPLC/UPLC Analysis Reconstitute->Analysis G Start Start: Select this compound Extraction Solvent Goal What is the primary goal? Start->Goal MaxYield Maximize Yield (Conventional) Goal->MaxYield High Recovery GreenChem Green Chemistry Approach Goal->GreenChem Sustainability HighPurity Initial High Purity Goal->HighPurity Selectivity Polarity This compound is Polar MaxYield->Polarity Solvent2 Use Green Solvents: - Supercritical CO2 + Ethanol - d-Limonene - Vegetable Oils GreenChem->Solvent2 Solvent3 Consider Supercritical Fluid Extraction (SFE) - High Selectivity HighPurity->Solvent3 Solvent1 Use Polar Solvents: - Acetone (pure or 70-80%) - Ethanol - THF/Methanol Mix Polarity->Solvent1

References

How to remove chlorophyll interference in neoxanthin quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with chlorophyll interference in neoxanthin quantification.

Frequently Asked Questions (FAQs)

Q1: Why does chlorophyll interfere with this compound quantification?

A1: Chlorophyll and this compound have overlapping absorption spectra, particularly in the blue region of the visible spectrum (400-500 nm), where carotenoids like this compound show maximum absorption.[1] This spectral overlap can lead to an overestimation of this compound concentration when using spectrophotometric methods. Additionally, in chromatographic techniques like HPLC, high concentrations of chlorophylls can co-elute with this compound, causing inaccurate peak integration and quantification.[2]

Q2: What are the common methods to remove chlorophyll interference?

A2: The three primary methods to remove chlorophyll interference are:

  • Saponification: A chemical method that hydrolyzes chlorophylls and lipids, rendering them water-soluble and easily separable from the lipid-soluble carotenoids.[3][4][5]

  • Solid-Phase Extraction (SPE): A chromatographic technique that separates compounds based on their physical and chemical properties. Specific SPE cartridges can retain chlorophylls while allowing this compound and other carotenoids to pass through.[6][7]

  • Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC) can be optimized to achieve baseline separation of this compound from chlorophylls.

Q3: Which chlorophyll removal method is best for my experiment?

A3: The choice of method depends on factors such as the sample matrix, the concentration of interfering substances, the required sample throughput, and the available equipment.

  • Saponification is effective for samples with high lipid content and for hydrolyzing carotenoid esters, but it can be time-consuming and may lead to carotenoid degradation if not performed carefully.[3][5]

  • Solid-Phase Extraction is a rapid and efficient method suitable for cleaner sample extracts and is available in various formats, including cartridges and magnetic nanoparticles.[6][8][9]

  • Optimized Chromatographic Separation is ideal for achieving high-resolution separation of multiple pigments in a single run but requires specialized equipment (HPLC) and method development.[2]

Troubleshooting Guides

Issue 1: Incomplete Chlorophyll Removal after Saponification

Possible Cause:

  • Insufficient concentration or volume of the saponifying agent (e.g., potassium hydroxide).

  • Inadequate reaction time or temperature.

  • Formation of soap micelles that trap carotenoids.[10]

Solution:

  • Optimize Saponification Conditions: Ensure the final concentration of KOH is sufficient. A common starting point is 15% KOH in methanol.[3][11] The reaction can be carried out at room temperature overnight or at a slightly elevated temperature (e.g., 35°C) for a shorter duration (e.g., 10 minutes to 2 hours), but care must be taken to avoid carotenoid degradation.[3]

  • Prevent Micelle Formation: After saponification, add a phosphate buffer solution (pH ~7) to the reaction mixture before extraction with an organic solvent. This helps to break up soap micelles and improve the recovery of carotenoids.[3][10]

Issue 2: Low this compound Recovery after Solid-Phase Extraction (SPE)

Possible Cause:

  • Inappropriate SPE cartridge selection (stationary phase).

  • Incorrect conditioning, loading, or elution solvents.

  • Co-elution of this compound with chlorophylls due to overloading the cartridge.

Solution:

  • Select the Right SPE Cartridge: For chlorophyll removal, stationary phases like Diaion HP-20 or those with hydrophilic-lipophilic balance (HLB) properties are often used.[6][7]

  • Optimize the SPE Protocol:

    • Conditioning: Pre-wash the cartridge with the elution solvent followed by the loading solvent to activate the stationary phase.

    • Loading: Ensure the sample is dissolved in a solvent that promotes the binding of chlorophyll to the stationary phase. Do not exceed the recommended loading capacity of the cartridge.[6]

    • Washing: Use a wash solvent that removes weakly bound impurities without eluting the target analyte (this compound).

    • Elution: Use a solvent that effectively desorbs this compound from the stationary phase.

Issue 3: Poor Separation of this compound and Chlorophyll Peaks in HPLC

Possible Cause:

  • Inadequate mobile phase composition or gradient.

  • Unsuitable stationary phase (column).

  • Suboptimal flow rate or column temperature.

Solution:

  • Optimize Mobile Phase: A gradient elution is often necessary to separate pigments with different polarities. Common mobile phases include mixtures of acetonitrile, water, methanol, and ethyl acetate. Using an ion-pairing reagent like pyridine in the mobile phase can also improve the separation of chlorophylls.

  • Select an Appropriate Column: Reversed-phase columns, such as C8 or C18, are commonly used for pigment separation.[2][12]

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Temperature control of the column can also affect the separation.

Experimental Protocols

Protocol 1: Saponification for Chlorophyll Removal

This protocol is adapted from a method optimized for carotenoid extraction from chili/capsicum fruit and is applicable to other plant matrices.[3]

  • Extraction: Homogenize the plant sample and extract the pigments using a mixture of hexane, dichloromethane, ethanol, and water.

  • Saponification Reaction: To the extract, add 1 mL of 15% potassium hydroxide (KOH) in methanol.

  • Incubation: Incubate the mixture under a nitrogen atmosphere in dim light at 35°C on an orbital shaker at 100 rpm for 10 minutes.[3]

  • Neutralization and Micelle Prevention: Add a phosphate buffer (2 M, pH 2) and water to the reaction mixture to neutralize the excess KOH and prevent the formation of soap micelles.[3]

  • Extraction of this compound: Add an extraction solution (e.g., hexane:dichloromethane, 8:2, v:v), vortex, and centrifuge to separate the phases.

  • Collection: Collect the upper organic phase containing the carotenoids (including this compound).

  • Analysis: Analyze the extract using HPLC or a spectrophotometer.

Protocol 2: Solid-Phase Extraction (SPE) for Chlorophyll Removal

This protocol is a general guideline based on commercially available SPE cartridges.[6]

  • Sample Preparation: Extract the pigments from the plant material using an appropriate solvent (e.g., methanol or ethyl acetate).

  • Cartridge Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge by passing methanol followed by the solvent used for sample extraction.

  • Sample Loading: Load the pigment extract onto the conditioned SPE cartridge.

  • Washing (Optional): Wash the cartridge with a weak solvent to remove any loosely bound impurities.

  • Elution: Elute the carotenoids (including this compound) with a suitable solvent, while the chlorophylls remain adsorbed on the stationary phase.

  • Analysis: The resulting "de-greened" extract can then be analyzed.[7]

Data Presentation

Table 1: Efficiency of Chlorophyll Removal by Solid-Phase Extraction

Cartridge SizeLoading CapacitySolventChlorophyll Removal (%)
SmallLowEthyl Acetate~65%
SmallLowMethanol~80%
MediumHighEthyl Acetate>90%
MediumHighMethanol>95%

Data adapted from a study on chlorophyll removal from leaf extracts using HLB cartridges. The exact percentages can vary depending on the specific plant matrix and experimental conditions.[6]

Table 2: Comparison of Chlorophyll Removal Methods

MethodPrincipleAdvantagesDisadvantages
Saponification Chemical hydrolysis of chlorophylls and lipids.[4][5]Effective for high-lipid samples; hydrolyzes carotenoid esters.[3]Can be time-consuming; risk of carotenoid degradation.[3][5]
Solid-Phase Extraction (SPE) Differential adsorption of pigments onto a solid support.[6][7]Rapid; high throughput; scalable.[6]Requires specific cartridges; potential for analyte loss if not optimized.
Chromatographic Separation (HPLC) Differential partitioning between a stationary and mobile phase.High resolution; simultaneous quantification of multiple pigments.[2]Requires expensive equipment; method development can be complex.

Visualizations

Experimental_Workflow_Saponification cluster_extraction Pigment Extraction cluster_saponification Saponification cluster_purification Purification cluster_analysis Analysis start Plant Sample extraction Homogenize and Extract (e.g., Hexane/DCM/EtOH/Water) start->extraction saponify Add 15% KOH in Methanol extraction->saponify incubate Incubate (35°C, 10 min) under Nitrogen saponify->incubate neutralize Add Phosphate Buffer (pH 2) and Water incubate->neutralize extract_carotenoids Extract with Organic Solvent (e.g., Hexane/DCM) neutralize->extract_carotenoids separate_phases Centrifuge and Collect Upper Organic Phase extract_carotenoids->separate_phases end Quantify this compound (HPLC or Spectrophotometer) separate_phases->end

Caption: Workflow for chlorophyll removal using saponification.

Experimental_Workflow_SPE cluster_prep Sample & Cartridge Preparation cluster_spe Solid-Phase Extraction cluster_fractions Fraction Collection cluster_analysis Analysis start Plant Extract load Load Plant Extract start->load condition Condition SPE Cartridge (Methanol, then Extraction Solvent) condition->load wash Wash (Optional) load->wash elute Elute this compound wash->elute chlorophyll Chlorophylls Retained on Cartridge neoxanthin_fraction Collect Eluted Fraction (Contains this compound) elute->neoxanthin_fraction end Quantify this compound neoxanthin_fraction->end

Caption: Workflow for chlorophyll removal using Solid-Phase Extraction (SPE).

Logical_Relationship_Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Need to Quantify this compound with Chlorophyll Interference high_lipids High Lipid Content or Esterified Carotenoids? start->high_lipids high_throughput High Sample Throughput Needed? high_lipids->high_throughput No saponification Saponification high_lipids->saponification Yes high_resolution High-Resolution Separation of Multiple Pigments Required? high_throughput->high_resolution No spe Solid-Phase Extraction (SPE) high_throughput->spe Yes high_resolution->spe No hplc Optimized HPLC high_resolution->hplc Yes

Caption: Decision tree for selecting a chlorophyll removal method.

References

Dealing with co-elution of lutein and neoxanthin in HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the co-elution of lutein and neoxanthin during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why do my lutein and this compound peaks co-elute?

Lutein and this compound are both xanthophylls, a class of oxygenated carotenoids, and possess very similar chemical structures and polarity. This similarity in physicochemical properties leads to comparable interactions with both the stationary and mobile phases in reversed-phase HPLC, often resulting in poor separation or complete co-elution, especially on standard C18 columns[1].

Q2: What is the most critical first step to resolve co-elution of lutein and this compound?

The most effective initial step is to switch from a traditional C18 stationary phase to a polymeric C30 column[1]. C30 columns are specifically designed for separating structurally similar, long-chain molecules like carotenoids. Their increased length and unique phase chemistry enhance shape selectivity, which is crucial for resolving isomers and closely related compounds like lutein and this compound[1][2].

Q3: Can I improve separation on my existing C18 column?

While challenging, some improvement on a C18 column is possible, though baseline resolution may not be achievable. You can try:

  • Mobile Phase Optimization: Introduce a stronger, non-polar solvent like methyl-tert-butyl ether (MTBE) into your mobile phase gradient. This can alter selectivity[1].

  • Temperature Adjustment: Lowering the column temperature can sometimes enhance the separation of carotenoid isomers[3][4]. However, the effect can be variable, and optimization is required[1].

  • Flow Rate Reduction: Decreasing the flow rate increases the time analytes spend interacting with the stationary phase, which can lead to better resolution.

Q4: How does temperature affect the separation of lutein and this compound?

Column temperature is a critical parameter in carotenoid separation. Lower temperatures (e.g., 13-20°C) can maximize selectivity for certain isomers, while higher temperatures (e.g., up to 38°C) may improve the resolution between different carotenoid classes[1]. For general carotenoid profiling including lutein and this compound, a compromise temperature of around 20-23°C is often found to be optimal[1][5]. Small fluctuations in ambient temperature can significantly alter selectivity, so a constant, controlled column temperature is important for reproducibility[3].

Q5: My peak shape is poor (tailing or fronting). What could be the cause?

Poor peak shape is often related to the injection solvent. If the sample is dissolved in a solvent that is much stronger (less polar) than the initial mobile phase, it can cause band broadening and distorted peaks[1].

  • Solvent Mismatch: Ideally, the injection solvent should be the same as or weaker (more polar) than the starting mobile phase to ensure on-column focusing[1].

  • Solubility Issues: If carotenoids are poorly soluble in the mobile phase, they can precipitate upon injection, leading to peak tailing. Ensure your sample remains fully dissolved[1]. A good practice is to dissolve the final extract in a mixture of the mobile phase solvents, such as a 2:3 ratio of MTBE:Methanol[1].

Q6: How can I confirm the identity of my separated lutein and this compound peaks?

Peak identification should be confirmed using multiple methods:

  • Retention Time: Compare the retention times of your sample peaks with those of pure, certified standards run under the exact same chromatographic conditions.

  • UV-Vis Spectra: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to acquire the full UV-Vis absorption spectrum of each peak. Lutein and this compound have characteristic three-peaked absorption spectra in the 400-500 nm range[6][7].

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides mass-to-charge ratio data, which can definitively confirm the identity of the compounds[2].

Troubleshooting Guide

This guide provides a systematic approach to resolving the co-elution of lutein and this compound.

G cluster_start cluster_step1 Step 1: Stationary Phase Evaluation cluster_step2 Step 2: Mobile Phase Optimization cluster_step3 Step 3: Temperature & Flow Rate cluster_end start Start: Co-elution of Lutein & this compound Observed col_check What column are you using? start->col_check c18 Standard C18 col_check->c18 C18 c30 Polymeric C30 col_check->c30 C30 c18_sol Switch to a C30 column. This offers superior shape selectivity for carotenoids. c18->c18_sol c30_sol Column is appropriate. Proceed to optimize mobile phase. c30->c30_sol end_node Resolution Achieved c18_sol->end_node mp_check Is MTBE in your mobile phase? c30_sol->mp_check mp_no No mp_check->mp_no mp_yes Yes mp_check->mp_yes mp_sol_no Incorporate an MTBE gradient. Example: Methanol/Water to Methanol/MTBE/Water. mp_no->mp_sol_no mp_sol_yes Adjust gradient slope and/or final MTBE concentration. mp_yes->mp_sol_yes temp_check Is column temperature controlled? mp_sol_no->temp_check mp_sol_yes->temp_check temp_no No temp_check->temp_no temp_yes Yes temp_check->temp_yes temp_sol_no Use a column oven set to 20-23°C. Uncontrolled temperature causes retention time drift. temp_no->temp_sol_no temp_sol_yes Optimize temperature (try 18-25°C). Consider reducing flow rate (e.g., from 1.0 to 0.8 mL/min). temp_yes->temp_sol_yes temp_sol_yes->end_node G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Weigh & Homogenize Sample in Acetone p2 Centrifuge & Collect Supernatant p1->p2 p3 Dry Extract Under Nitrogen p2->p3 p4 Reconstitute in MTBE/Methanol p3->p4 p5 Filter (0.22 µm) p4->p5 h1 Inject onto C30 Column (20°C) p5->h1 h2 Run Gradient Elution (Methanol/Water/MTBE) h1->h2 h3 Detect at 450 nm (Scan 250-700 nm) h2->h3 d1 Identify Peaks by Retention Time & Spectrum h3->d1 d2 Integrate Peak Area d1->d2 d3 Quantify Against Calibrated Standards d2->d3

References

Technical Support Center: Enhancing Neoxanthin Production in Microalgae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize neoxanthin production in microalgae cultures.

Troubleshooting Guide

This guide addresses common issues encountered during microalgae cultivation and this compound extraction.

Problem Potential Cause(s) Recommended Solution(s)
Culture Crash (Sudden death of algae) 1. Contamination: Bacterial, fungal, or protozoan contamination.1a. Use sterile techniques for media preparation and inoculation. 1b. Regularly inspect cultures under a microscope. 1c. If contamination is suspected, discard the culture and sterilize the equipment.
2. Nutrient Depletion: Exhaustion of essential nutrients like nitrogen or phosphorus.2a. Ensure the culture medium is prepared correctly. 2b. For high-density cultures, consider fed-batch cultivation to replenish nutrients.
3. Extreme pH Shift: CO2 depletion can cause a rapid increase in pH.3a. Monitor pH regularly. 3b. Aerate with CO2-enriched air to maintain a stable pH.
4. Osmotic Shock: Incorrect salinity of the medium.4a. Verify the salinity of your culture medium matches the requirement of your microalgal species.
Low this compound Yield 1. Inadequate Stress Conditions: Light intensity or nutrient deprivation is not sufficient to trigger carotenogenesis.1a. Increase light intensity gradually to avoid photoinhibition. 1b. Ensure complete removal of the nitrogen source for starvation experiments.
2. Incorrect Growth Phase for Stress Induction: Applying stress during the lag or late stationary phase.2a. Induce stress during the exponential growth phase for optimal response.
3. Suboptimal Species/Strain: The chosen microalga may not be a high producer of this compound.3a. Screen different species or strains known for high xanthophyll content.
This compound Degradation During Extraction 1. Exposure to Light and Oxygen: this compound is sensitive to photo-oxidation.1a. Perform extraction in dim light or cover glassware with aluminum foil. 1b. Work quickly to minimize oxygen exposure.
2. High Temperature: Thermal degradation can occur. This compound has been noted to have higher thermal stability compared to violaxanthin and antheraxanthin.[1][2]2a. Avoid prolonged exposure to high temperatures. Use temperatures between 50-65°C for enhanced extraction, but avoid exceeding 70°C. 2b. Consider using methods like sonication or bead beating at controlled temperatures.
3. Acidic Conditions: The epoxide group in this compound is labile to acids, leading to the formation of neochrome.[1][2]3a. Use neutralized solvents. 3b. Avoid acidic conditions during extraction and storage.
HPLC Analysis Issues (e.g., peak tailing, shifting retention times) 1. Column Degradation: Loss of stationary phase or contamination.1a. Use a guard column to protect the analytical column. 1b. Flush the column with a strong solvent regularly.
2. Mobile Phase Issues: Incorrect composition, dissolved gases, or contamination.2a. Prepare fresh mobile phase daily. 2b. Degas the mobile phase before use.
3. Injector Problems: Leaks or blockages in the injector port.3a. Regularly inspect and clean the injector.

Frequently Asked Questions (FAQs)

Q1: What are the most effective stress factors for inducing this compound production?

High light intensity and nitrogen starvation are two of the most effective and commonly used stressors to enhance the production of carotenoids, including this compound, in many microalgae species.

Q2: Which microalgae species are good producers of this compound?

Several species are known to produce this compound, including Nephroselmis sp., Tetraselmis sp., and Haematococcus pluvialis.[3] The specific yield can vary significantly between species and even strains.

Q3: At what stage of growth should I apply stress to my culture?

It is generally recommended to apply stress during the mid-to-late exponential growth phase. At this stage, the culture is healthy and has sufficient biomass to respond to the stress by accumulating secondary metabolites like this compound.

Q4: How can I prevent this compound from degrading after extraction?

To prevent degradation, store the extracted pigments in an amber vial at -20°C or -80°C under a nitrogen or argon atmosphere. Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also help minimize degradation.

Q5: Can I use a spectrophotometer to quantify this compound instead of HPLC?

While a spectrophotometer can give you an estimate of total carotenoids, it cannot separate and quantify individual pigments like this compound. HPLC is the standard method for accurate quantification of specific carotenoids. The two isomers of this compound, all-trans-neoxanthin and 9'-cis-neoxanthin, can be distinguished by their different absorption spectra.[1]

Quantitative Data on this compound Production

The following tables summarize this compound content in various microalgae species under different stress conditions.

Table 1: this compound Content under Nitrogen Stress

Microalgae SpeciesConditionThis compound Content (mg/g DW)Reference
Nephroselmis sp.N-replete (Day 3)9.58 ± 0.75[2]
Nephroselmis sp.N-starvation (Day 31)1.72 ± 0.25[2]
Haematococcus pluvialisGreen Vegetative Stage0.44 ± 0.04[3]

Table 2: this compound and Other Carotenoids Content under Light Stress

Microalgae SpeciesConditionThis compound (mg/g DW)Violaxanthin (mg/g DW)Lutein (mg/g DW)β-carotene (mg/g DW)Reference
Tetraselmis sp. CTP420°C, 170 µmol m⁻² s⁻¹--3.17 ± 0.183.21 ± 0.18[4]
Nannochloropsis oceanica (WT)60 µmol m⁻² s⁻¹-~2.67--[5]
Nannochloropsis oceanica (Transgenic)60 µmol m⁻² s⁻¹-4.48--[5]

Experimental Protocols

Protocol 1: Cultivation of Microalgae (Example: Chlamydomonas reinhardtii in TAP Medium)
  • Media Preparation: Prepare Tris-Acetate-Phosphate (TAP) medium. Autoclave for 20 minutes at 121°C.

  • Inoculation: In a sterile environment, inoculate the fresh TAP medium with a healthy starter culture to an initial optical density (OD) of 0.1 at 750 nm.

  • Cultivation Conditions: Grow the culture at 25°C under continuous illumination of 50 µmol photons m⁻² s⁻¹ with constant shaking or aeration.

Protocol 2: Induction of High Light Stress
  • Growth Phase: Grow the microalgae culture to the mid-exponential phase (e.g., OD750 of 0.5-0.8).

  • Stress Application: Increase the light intensity to 500-1500 µmol photons m⁻² s⁻¹. The optimal intensity will vary by species.

  • Sampling: Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor this compound production.

Protocol 3: Induction of Nitrogen Starvation
  • Harvesting: Centrifuge the mid-exponential phase culture at 3000 x g for 5 minutes.

  • Washing: Discard the supernatant and resuspend the cell pellet in nitrogen-free medium. Repeat this washing step twice to remove any residual nitrogen.

  • Resuspension: Resuspend the final cell pellet in nitrogen-free medium to the original culture volume.

  • Cultivation: Continue to cultivate under the original light and temperature conditions.

  • Sampling: Collect samples at regular intervals to analyze this compound content.

Protocol 4: this compound Extraction and Quantification by HPLC
  • Harvesting and Drying: Harvest a known volume of culture by centrifugation. Lyophilize (freeze-dry) the cell pellet to determine the dry weight.

  • Extraction:

    • Resuspend the lyophilized biomass in 100% acetone.

    • Disrupt the cells using a bead beater or sonicator on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction until the pellet is colorless.

    • Pool the supernatants and filter through a 0.22 µm syringe filter into an amber HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of solvents, for example, a gradient of acetonitrile/methanol/water to methanol/ethyl acetate.

    • Detection: Use a photodiode array (PDA) detector to monitor absorbance at 445 nm.

    • Quantification: Calculate this compound concentration by comparing the peak area to a standard curve prepared with a pure this compound standard.

Visualizations

This compound Biosynthesis Pathway

Neoxanthin_Biosynthesis GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS, CRTISO beta_Carotene β-Carotene Lycopene->beta_Carotene LCYB Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin BCH Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP This compound This compound Violaxanthin->this compound NSY/NXS

Caption: Simplified biosynthesis pathway of this compound from GGPP.

Light Stress Signaling Pathway for Carotenoid Production

Light_Stress_Signaling High_Light High Light Stress ROS Reactive Oxygen Species (ROS) High_Light->ROS Thylakoid_Lumen_Acidification Thylakoid Lumen Acidification (Low pH) High_Light->Thylakoid_Lumen_Acidification Signaling_Cascade Retrograde Signaling Cascade ROS->Signaling_Cascade VDE_activation VDE Activation Thylakoid_Lumen_Acidification->VDE_activation Xanthophyll_Cycle Xanthophyll Cycle (Violaxanthin -> Zeaxanthin) VDE_activation->Xanthophyll_Cycle Neoxanthin_Production Increased This compound Production Xanthophyll_Cycle->Neoxanthin_Production Provides Precursors Gene_Expression Upregulation of Carotenoid Biosynthesis Genes (PSY, LCY, etc.) Signaling_Cascade->Gene_Expression Enzyme_Synthesis Increased Synthesis of Carotenoid Biosynthesis Enzymes Gene_Expression->Enzyme_Synthesis Enzyme_Synthesis->Neoxanthin_Production

Caption: Key signaling events under high light stress leading to this compound production.

References

Validation & Comparative

A Comparative Analysis of the Photoprotective Efficacy of Neoxanthin and Zeaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of photosynthetic organisms and ocular health, the roles of carotenoids in mitigating light-induced damage are paramount. Among these vital pigments, neoxanthin and zeaxanthin stand out for their distinct photoprotective mechanisms. This guide provides a comprehensive comparison of their efficiencies, supported by experimental data, to inform researchers, scientists, and drug development professionals in their respective fields.

Executive Summary

Zeaxanthin is a well-established photoprotective agent, primarily functioning through the xanthophyll cycle to dissipate excess light energy as heat in a process known as non-photochemical quenching (NPQ).[1][2][3] It also exhibits potent antioxidant properties by directly scavenging reactive oxygen species (ROS), particularly singlet oxygen.[4][5][6][7] this compound, while not a direct participant in the xanthophyll cycle, contributes to photoprotection through its own antioxidant activities and by influencing the structural integrity and quenching efficiency of light-harvesting complexes.[8][9] This guide delves into the quantitative differences in their photoprotective capacities and outlines the experimental protocols used to ascertain these properties.

Quantitative Comparison of Photoprotective Properties

The following table summarizes key quantitative data comparing the photoprotective efficiencies of this compound and zeaxanthin based on available experimental evidence.

ParameterThis compoundZeaxanthinKey Findings & References
Primary Photoprotective Mechanism Antioxidant activity, structural role in LHCsNon-Photochemical Quenching (NPQ) via the xanthophyll cycle, direct antioxidant activityZeaxanthin is a key player in the xanthophyll cycle, directly dissipating excess energy.[1][2] this compound's role is more indirect, involving ROS scavenging and structural support.[8][9]
Singlet Oxygen (¹O₂) Quenching Rate Data not readily available in direct comparisonGenerally higher than other xanthophylls like lutein. Rate constants can be influenced by aggregation in membranes.Zeaxanthin's extended conjugated double bond system contributes to its higher ¹O₂ quenching ability compared to lutein.[4][5] However, aggregation in lipid membranes can decrease its quenching efficiency.[10][11]
Role in Non-Photochemical Quenching (NPQ) Not directly involved in the xanthophyll cycle. May have an indirect structural influence.Essential component. Its formation from violaxanthin is a key step in activating the major component of NPQ (qE).The conversion of violaxanthin to zeaxanthin is a critical trigger for the dissipation of excess light energy as heat.[1][2][3]
Radical Scavenging Activity Possesses antioxidant properties and can scavenge ROS.[8]Effective scavenger of various free radicals, including hydroxyl and peroxyl radicals.[7]Both carotenoids contribute to cellular antioxidant defense, protecting against oxidative damage.[6][7]

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for interpreting the comparative data. Below are detailed methodologies for key experiments cited in the comparison.

Measurement of Non-Photochemical Quenching (NPQ)

Objective: To quantify the dissipation of excess light energy as heat.

Protocol:

  • Sample Preparation: Dark-adapt plant leaves or algal cultures for a defined period (e.g., 30 minutes) to ensure all reaction centers are open.

  • Instrumentation: Utilize a pulse-amplitude-modulation (PAM) fluorometer.

  • Measurement of Minimal Fluorescence (F₀): Apply a weak measuring light to determine the initial fluorescence level in the dark-adapted state.

  • Measurement of Maximal Fluorescence (Fₘ): Apply a saturating pulse of light to transiently close all photosystem II (PSII) reaction centers and measure the maximum fluorescence.

  • Actinic Light Exposure: Illuminate the sample with a constant, high-intensity actinic light to induce photosynthesis and NPQ.

  • Measurement of Steady-State Fluorescence (Fₛ): Record the fluorescence level once it reaches a steady state under actinic light.

  • Measurement of Maximal Fluorescence in the Light (Fₘ'): Superimpose a saturating pulse on the actinic light to determine the maximum fluorescence in the light-adapted state.

  • Calculation of NPQ: NPQ is calculated using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ' .

Singlet Oxygen Quenching Assay

Objective: To determine the rate at which a carotenoid quenches singlet oxygen.

Protocol:

  • Singlet Oxygen Generation: Generate singlet oxygen in a model system, such as unilamellar liposomes, using a photosensitizer (e.g., methylene blue) and light irradiation.[10]

  • Carotenoid Incorporation: Incorporate a known concentration of the carotenoid (this compound or zeaxanthin) into the model membrane system.

  • Detection of Singlet Oxygen: Monitor the decay of singlet oxygen, often through its near-infrared phosphorescence at approximately 1270 nm, using a time-resolved spectrometer.

  • Kinetic Analysis: Measure the decay rate of singlet oxygen in the presence and absence of the carotenoid.

  • Calculation of Quenching Rate Constant (k_q): The quenching rate constant is determined from the slope of a plot of the observed singlet oxygen decay rate versus the carotenoid concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in photoprotection is essential for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate key pathways and workflows.

Xanthophyll_Cycle Violaxanthin Violaxanthin Antheraxanthin Antheraxanthin Violaxanthin->Antheraxanthin Violaxanthin De-epoxidase (VDE) Antheraxanthin->Violaxanthin ZEP Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin VDE Zeaxanthin->Antheraxanthin Zeaxanthin Epoxidase (ZEP) NPQ Non-Photochemical Quenching (Heat Dissipation) Zeaxanthin->NPQ Activates High_Light High Light (Low Lumen pH) High_Light->Violaxanthin Activates VDE Low_Light Low Light (High Lumen pH) Low_Light->Zeaxanthin Activates ZEP

Caption: The Xanthophyll Cycle Pathway.

ROS_Quenching_Mechanism cluster_ROS_Generation ROS Generation cluster_Carotenoid_Quenching Carotenoid Quenching Excess Light Excess Light Photosensitizer e.g., Chlorophyll Excess Light->Photosensitizer ¹O₂ Singlet Oxygen (¹O₂) Photosensitizer->¹O₂ Carotenoid This compound or Zeaxanthin ¹O₂->Carotenoid Energy Transfer Quenched Carotenoid Excited Carotenoid Carotenoid->Quenched Carotenoid Ground State Carotenoid Ground State Carotenoid Quenched Carotenoid->Ground State Carotenoid Heat Heat Ground State Carotenoid->Heat

Caption: Reactive Oxygen Species Quenching.

NPQ_Measurement_Workflow start Start dark_adapt Dark-adapt sample start->dark_adapt measure_f0 Measure F₀ (Minimal Fluorescence) dark_adapt->measure_f0 saturating_pulse1 Apply Saturating Pulse measure_f0->saturating_pulse1 measure_fm Measure Fₘ (Maximal Fluorescence) saturating_pulse1->measure_fm actinic_light Apply Actinic Light measure_fm->actinic_light measure_fs Measure Fₛ (Steady-State Fluorescence) actinic_light->measure_fs saturating_pulse2 Apply Saturating Pulse measure_fs->saturating_pulse2 measure_fm_prime Measure Fₘ' (Maximal Fluorescence in Light) saturating_pulse2->measure_fm_prime calculate_npq Calculate NPQ = (Fₘ - Fₘ') / Fₘ' measure_fm_prime->calculate_npq end End calculate_npq->end

Caption: NPQ Measurement Workflow.

Conclusion

References

A Comparative Guide to the Validation of HPLC Methods for Neoxanthin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of neoxanthin with alternative analytical techniques. The information presented is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as sensitivity, speed, and cost. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided for the key methods discussed.

Introduction to this compound and its Analysis

This compound is a major xanthophyll carotenoid found in leafy green vegetables and is involved in photosynthesis. It has garnered significant interest in the scientific community due to its potential antioxidant and anti-inflammatory properties. Accurate and reliable quantification of this compound in various matrices is crucial for research in food science, nutrition, and drug development. HPLC has traditionally been the gold standard for carotenoid analysis due to its high resolution and sensitivity. However, advancements in analytical technology have introduced alternative methods that offer distinct advantages. This guide will delve into a validated HPLC method and compare its performance with Ultra-High-Performance Liquid Chromatography (UHPLC), Supercritical Fluid Chromatography (SFC), and UV/Visible Spectrophotometry.

Validated HPLC Method for this compound Analysis

A common and effective approach for the analysis of this compound involves reversed-phase HPLC with a C30 column, which provides excellent resolution for carotenoid isomers.[1]

Experimental Protocol: HPLC-PDA Analysis of this compound

1. Sample Preparation (from Spinach Leaves):

  • Homogenize 1 gram of fresh spinach leaves with a suitable solvent mixture (e.g., acetone or a mixture of methanol, methyl tert-butyl ether, and water).[1]

  • To prevent degradation, the extraction process should be carried out under subdued light and at a low temperature.

  • Centrifuge the mixture to pellet the solid plant material.

  • Collect the supernatant containing the extracted pigments.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable injection solvent (e.g., a mixture of dichloromethane and methanol).[2]

  • Filter the reconstituted sample through a 0.22 µm filter before injection into the HPLC system.[2]

2. HPLC-PDA Conditions:

  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed. For instance, a gradient of methanol, methyl-tert-butyl ether (MTBE), and water can effectively separate this compound.[1]

    • An example gradient could start with a higher polarity mixture (e.g., methanol/water) and gradually increase the proportion of a less polar solvent like MTBE to elute the more nonpolar carotenoids.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a controlled temperature, for instance, 20°C, to ensure reproducible retention times.[1]

  • Detector: Photodiode Array (PDA) detector, monitoring at the maximum absorption wavelength of this compound (around 438-440 nm).

  • Injection Volume: 20 µL.

3. Method Validation Parameters:

A thoroughly validated HPLC method for this compound will have established performance characteristics for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_result Result Standard_Prep Prepare this compound Standard Solutions HPLC_Analysis HPLC-PDA Analysis Standard_Prep->HPLC_Analysis Sample_Prep Prepare Sample Extracts (e.g., Spinach) Sample_Prep->HPLC_Analysis Linearity Linearity & Range HPLC_Analysis->Linearity LOD_LOQ LOD & LOQ HPLC_Analysis->LOD_LOQ Accuracy Accuracy (Spike/Recovery) HPLC_Analysis->Accuracy Precision Precision (Repeatability & Intermediate) HPLC_Analysis->Precision Specificity Specificity/Selectivity HPLC_Analysis->Specificity Validated_Method Validated Method for this compound Quantification Linearity->Validated_Method LOD_LOQ->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Specificity->Validated_Method

Caption: Workflow for the validation of an HPLC method for this compound analysis.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods offer potential advantages in terms of speed, resolution, and environmental impact.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC.[1]

  • Advantages: Significantly shorter run times (e.g., under 15 minutes for a comprehensive carotenoid profile), increased sensitivity, and lower solvent usage.

  • Disadvantages: Requires specialized and more expensive equipment capable of handling higher backpressures. The availability of C30 columns for UHPLC systems can be limited.[1]

Supercritical Fluid Chromatography (SFC)

SFC employs a supercritical fluid, typically carbon dioxide, as the mobile phase. It is considered a "green" chromatography technique due to the reduced use of organic solvents.

  • Advantages: Fast separation times (often under 10 minutes), environmentally friendly, and offers unique selectivity for certain isomers.

  • Disadvantages: Requires specialized SFC instrumentation, and method development can be more complex than for HPLC.

UV/Visible Spectrophotometry

This technique measures the absorbance of light by a sample at a specific wavelength. It is a simpler and more cost-effective method but lacks the specificity of chromatographic techniques.

  • Advantages: Rapid, inexpensive, and requires minimal sample preparation after extraction.

  • Disadvantages: Cannot separate this compound from other pigments that absorb at similar wavelengths (e.g., violaxanthin), leading to potential overestimation of the this compound content. It is generally only suitable for providing an estimate of total carotenoids.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the different analytical methods for this compound analysis.

Parameter HPLC UHPLC SFC UV/Visible Spectrophotometry
Linearity (R²) >0.99>0.99>0.99Method dependent, generally lower
LOD (Limit of Detection) ~0.02-0.06 mg/L<1.0 µg/mL for carotenoids~0.002-0.06 mg/L for carotenoidsHigher than chromatographic methods
LOQ (Limit of Quantification) ~0.07-0.21 mg/L<1.0 µg/mL for carotenoids~0.007-0.18 mg/L for carotenoidsHigher than chromatographic methods
Precision (RSD%) <5%<2% (intraday), <10% (interday)<5%Variable, generally higher
Accuracy (Recovery %) 95-105%85-100%90-110%Variable, prone to interference
Analysis Time 20-40 minutes<15 minutes<10 minutes<5 minutes
Cost per Sample ModerateHighHighLow
Specificity HighVery HighHighLow

Note: The values presented are typical ranges and may vary depending on the specific instrumentation, column, and experimental conditions.

Logical Relationship between Method Selection and Analytical Goals

Method_Selection cluster_goals Analytical Goals cluster_methods Analytical Methods High_Throughput High-Throughput Screening UHPLC UHPLC High_Throughput->UHPLC SFC SFC High_Throughput->SFC High_Resolution Isomer Separation & High Resolution High_Resolution->UHPLC HPLC HPLC (with C30 column) High_Resolution->HPLC Routine_QC Routine Quality Control Routine_QC->HPLC Green_Chemistry Environmentally Friendly Analysis Green_Chemistry->SFC Preliminary_Estimate Rapid Preliminary Estimate Spectrophotometry UV/Vis Spectrophotometry Preliminary_Estimate->Spectrophotometry

References

A Comparative Analysis of the Antioxidant Activities of Neoxanthin and Astaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of two potent carotenoids: neoxanthin and astaxanthin. By examining available experimental data, this document aims to equip researchers and drug development professionals with the necessary information to evaluate their potential applications. This comparison delves into their performance in various antioxidant assays and their modulation of key cellular signaling pathways.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound and astaxanthin have been evaluated using various in vitro assays. While extensive quantitative data is available for astaxanthin, data for pure this compound is less abundant in the literature, often being reported as part of plant extracts. The following table summarizes the available quantitative data for both compounds.

Antioxidant AssayThis compoundAstaxanthinReference Compound
DPPH Radical Scavenging (IC50) ~20.99 ± 0.33 µg/mL (in an ethanol extract of R. mucronata leaves)[1]7.5 µg/mL[2]Ascorbic Acid: ~5 µg/mL
ABTS Radical Scavenging (IC50) Data for pure compound not readily available7.7 ± 0.6 µg/mL[3]Trolox: ~2.34 µg/mL[3]
Singlet Oxygen Quenching Acknowledged as a potent scavenger[4]A highly effective quencher, with reported rate constants approaching diffusion-controlled limits (~10^10 M⁻¹s⁻¹)[5]β-carotene: ~10^10 M⁻¹s⁻¹
Hydroxyl Radical Scavenging Described as a scavenger of this radicalA potent scavenger of hydroxyl radicals[1][6]α-tocopherol
Inhibition of Lipid Peroxidation Demonstrated to inhibit lipid peroxidation, suggested to be more potent than β-carotene[1]Effectively inhibits lipid peroxidation[7][8]Lycopene (IC50 = 2.2 ± 0.4 µM)[4]

Note: IC50 values can vary significantly based on the specific experimental conditions, including solvent, pH, and temperature. The provided values should be considered as indicative of the compounds' relative activities. The IC50 value for this compound in the DPPH assay is from a plant extract and may not represent the activity of the pure compound.

Modulation of Cellular Signaling Pathways

Both this compound and astaxanthin exert their antioxidant effects not only through direct radical scavenging but also by modulating key signaling pathways involved in the cellular stress response.

Astaxanthin: A Well-Established Modulator

Astaxanthin is a well-documented activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[9][10]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. By activating Nrf2, astaxanthin enhances the cell's endogenous antioxidant defenses.

Furthermore, astaxanthin has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, and its inhibition by astaxanthin contributes to the compound's anti-inflammatory properties, which are closely linked to its antioxidant effects.

This compound: An Emerging Modulator

Emerging evidence suggests that this compound also interacts with these critical signaling pathways. Studies indicate that this compound can upregulate the expression of Nrf2 and its downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD)[6]. Additionally, this compound has been reported to downregulate the activity of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines. While the data for this compound is less extensive than for astaxanthin, it points towards a similar mechanism of action at the cellular level.

Signaling Pathway Diagrams

Antioxidant Signaling Pathways cluster_0 Astaxanthin/Neoxanthin Action cluster_1 Cellular Response astaxanthin Astaxanthin nrf2 Nrf2 Activation astaxanthin->nrf2 Activates nfkb NF-κB Inhibition astaxanthin->nfkb Inhibits This compound This compound This compound->nrf2 Activates This compound->nfkb Inhibits are Antioxidant Response Element (ARE) nrf2->are Translocates to nucleus and binds to antioxidant_enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant_enzymes Promotes transcription of inflammation Decreased Expression of Pro-inflammatory Cytokines nfkb->inflammation Reduces transcription of

Figure 1: Modulation of Nrf2 and NF-κB signaling pathways by astaxanthin and this compound.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Various concentrations of the test compound (this compound or astaxanthin) are prepared.

  • A fixed volume of the DPPH solution is added to a series of test tubes or microplate wells.

  • Different volumes of the test compound solutions are added to the respective tubes or wells.

  • The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • The absorbance of each solution is measured at the characteristic wavelength of DPPH (~517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH Assay Workflow start Prepare DPPH Solution (Abs ~1.0 at 517 nm) prepare_samples Prepare Serial Dilutions of Test Compound start->prepare_samples mix Mix DPPH Solution with Test Compound prepare_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot end Determine IC50 Value plot->end

Figure 2: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the ABTS radical cation by the antioxidant causes a decolorization of the solution, which is measured by the decrease in absorbance at or near 734 nm.

Protocol:

  • The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound (this compound or astaxanthin) are prepared.

  • A small volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is read at 734 nm.

  • The percentage of inhibition of the ABTS radical is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage of inhibition of the sample to that of Trolox, a water-soluble vitamin E analog.

ABTS Assay Workflow start Generate ABTS Radical Cation (ABTS + Potassium Persulfate) dilute Dilute ABTS•+ Solution (Abs ~0.7 at 734 nm) start->dilute prepare_samples Prepare Serial Dilutions of Test Compound dilute->prepare_samples mix Mix ABTS•+ Solution with Test Compound prepare_samples->mix incubate Incubate at Room Temperature (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate end Determine TEAC Value calculate->end

Figure 3: Experimental workflow for the ABTS radical cation decolorization assay.

Conclusion

Both this compound and astaxanthin are potent xanthophyll carotenoids with significant antioxidant capabilities. Astaxanthin is a well-characterized antioxidant with a robust body of evidence supporting its superior radical scavenging and singlet oxygen quenching activities, as well as its clear role in modulating the Nrf2 and NF-κB signaling pathways.

This compound, while less extensively studied in its pure form, demonstrates promising antioxidant effects and appears to share similar mechanisms of action at the cellular signaling level. Its reported high potency in inhibiting lipid peroxidation warrants further investigation.

For researchers and drug development professionals, astaxanthin currently presents a more established profile as a potent antioxidant. However, the emerging data on this compound suggests it is a valuable candidate for further research, particularly in contexts where inhibition of lipid peroxidation is a primary therapeutic goal. Direct comparative studies using standardized assays with pure compounds are crucial to fully elucidate the relative antioxidant potencies of these two important carotenoids.

References

A Comparative Guide to the Antioxidant Capacity of Neoxanthin: In Vivo vs. In Vitro Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo and in vitro antioxidant capacity of neoxanthin, a prominent xanthophyll carotenoid found in green leafy vegetables. By presenting supporting experimental data, detailed methodologies, and visual pathways, this document aims to offer a comprehensive resource for understanding the antioxidant potential of this natural compound.

Data Presentation: Quantitative Comparison of this compound's Antioxidant Capacity

The antioxidant capacity of this compound has been evaluated using various methodologies, each providing unique insights into its potential mechanisms of action. The following table summarizes the quantitative data from key in vitro and cellular (in vivo-like) studies. A direct comparison is challenging due to the inherent differences between chemical assays and biological systems, a factor further complicated by this compound's low bioavailability in humans.

Assay TypeMethodCompoundResultReference
In Vitro Chemical Assays ABTS (Trolox Equivalent Antioxidant Capacity)This compound1.8 mM Trolox equivalents[1]
DPPH Radical ScavengingThis compoundPotent scavenging activity noted, but specific IC50 values are not consistently reported in comparative studies.[2]
Cellular Assays (Simulating In Vivo Conditions) Cellular Antioxidant Activity (CAA)This compoundPretreatment of HepG2 cells with this compound (0.1 µM) significantly reduced intracellular ROS levels.[3]
Antioxidant Enzyme UpregulationThis compoundPretreatment of HepG2 cells with this compound increased HO-1 expression by 17-22% and SOD-2 expression by 21%.[4][4]
Nrf2 ActivationThis compoundThis compound pretreatment in HepG2 cells activated the Nrf2 signaling pathway.[5][5]
In Vivo Bioavailability (Human) Human Blood Plasma LevelsThis compoundUndetectable in blood samples after ingestion of fresh spinach.

Note on Bioavailability: It is crucial to highlight that while this compound demonstrates antioxidant effects in cellular models, its bioavailability in humans is extremely low. Studies have shown that this compound is often undetectable in human blood plasma even after consumption of this compound-rich foods like spinach.[4] In contrast, animal models, such as mice, have shown absorption of this compound at levels comparable to other carotenoids like β-carotene and lutein. This discrepancy underscores the challenge of translating in vitro findings to human in vivo efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to prepare a stock solution and then create a series of dilutions.

  • Reaction: Add a small volume of each this compound dilution to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation.

Principle: The reduction of the blue-green ABTS radical cation to its colorless neutral form is measured spectrophotometrically. The extent of color inhibition is proportional to the antioxidant's concentration and potency.

Protocol:

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

  • Reaction: Add a small volume of each this compound dilution to the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage inhibition of absorbance by the sample to that of a standard antioxidant (Trolox).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays.[6]

Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.

Protocol:

  • Cell Culture: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and grow to confluence.

  • Loading with Probe: Wash the cells and incubate them with a solution containing DCFH-DA.

  • Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound.

  • Induction of Oxidative Stress: After an incubation period, add a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time using a microplate reader.

  • Calculation: The CAA value is calculated based on the area under the fluorescence curve and is often expressed as quercetin equivalents.

Mandatory Visualizations

Signaling Pathway: this compound and the Nrf2-ARE Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Evidence suggests that this compound can activate this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm This compound This compound Keap1 Keap1 This compound->Keap1 May promote dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters & promotes ubiquitination Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Recruits Proteasome Proteasomal Degradation Nrf2->Proteasome Degraded Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Cul3->Nrf2 Ubiquitinates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD-2) ARE->Antioxidant_Enzymes Upregulates transcription

Caption: this compound may activate the Nrf2 antioxidant response pathway.

Experimental Workflow: Comparing In Vitro and Cellular Antioxidant Capacity

The following diagram outlines a logical workflow for a comprehensive comparison of the antioxidant capacity of a compound like this compound.

Experimental_Workflow Start Start: Isolate/Purify this compound In_Vitro_Assays In Vitro Chemical Assays Start->In_Vitro_Assays Cellular_Assays Cellular Assays Start->Cellular_Assays DPPH DPPH Assay (IC50) In_Vitro_Assays->DPPH ABTS ABTS Assay (TEAC) In_Vitro_Assays->ABTS Data_Analysis Data Analysis & Comparison DPPH->Data_Analysis ABTS->Data_Analysis CAA Cellular Antioxidant Activity (CAA) Assay Cellular_Assays->CAA Gene_Expression Gene Expression Analysis (e.g., qPCR for Nrf2 targets) Cellular_Assays->Gene_Expression Protein_Expression Protein Expression Analysis (e.g., Western Blot for HO-1, SOD-2) Cellular_Assays->Protein_Expression CAA->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis Conclusion Conclusion on In Vitro vs. In Vivo-like Antioxidant Capacity Data_Analysis->Conclusion

Caption: Workflow for comparing in vitro and cellular antioxidant capacity.

References

A Comparative Guide to Neoxanthin Quantification: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of carotenoids, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantification of specific compounds like neoxanthin is a critical decision. This guide provides an objective comparison of these two analytical techniques, supported by experimental data and detailed methodologies, to aid in selecting the most suitable platform for your research needs.

UPLC, a newer technology, generally offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC.[1] This is primarily due to the use of smaller particle size columns (typically sub-2 µm) and instrumentation capable of handling much higher backpressures.[2][3] These features lead to sharper peaks, better separation of closely eluting compounds, and reduced analysis times, often by a factor of up to ten.[1][2] Consequently, UPLC also consumes significantly less solvent, leading to cost savings and a reduced environmental footprint.[1][3]

However, HPLC remains a robust and reliable technique, particularly for well-established methods.[1] A key advantage for carotenoid analysis is the availability of C30 stationary phases for HPLC, which are considered the "golden standard" for separating carotenoid isomers due to their unique shape selectivity.[4][5] While UPLC offers faster analysis, the lack of a C30 column chemistry for this platform can be a drawback for complex samples where isomeric separation is crucial.[4]

Performance Comparison: HPLC vs. UPLC for Carotenoid Analysis

The following table summarizes the key performance differences between HPLC and UPLC for the analysis of carotenoids, including this compound. Data is compiled from various studies comparing the two techniques.

ParameterHPLCUPLCKey Advantages of UPLC
Analysis Time 20–72 minutes[6][7]2–8.5 minutes[3][6]Up to 10x faster, increasing throughput[1]
Resolution Good, C30 columns offer excellent isomer separation[4][5]Higher peak resolution and capacity[1][6]Better separation of complex mixtures[6]
Sensitivity (LOD/LOQ) LOD: ~0.03 µg/mL, LOQ: ~0.09 µg/mL[5]Generally higher due to narrower peaks[1][2]Improved detection of trace amounts
Solvent Consumption Higher (e.g., 1.0 - 1.5 mL/min flow rate)[8]70-80% lower than HPLC[3]Reduced operational costs and environmental impact[1]
System Pressure Up to 6,000 psi[1]Up to 15,000 psi[1]Enables use of smaller particle columns for higher efficiency[2]
Column Particle Size 3–5 µm[1]Sub-2 µm (e.g., 1.7-1.8 µm)[2][6]Increased efficiency and resolution[2]
Column Chemistries Wide variety including C18 and C30[4][5]Primarily C18 and other bonded phases; C30 is not common[4]N/A

Experimental Protocols

Detailed methodologies for the quantification of this compound and other carotenoids using both HPLC and UPLC are outlined below. These protocols are representative of typical methods found in the literature.

Sample Preparation (General for Plant Material)
  • Extraction: Weigh a precise amount of the sample (e.g., 100 mg of lyophilized plant powder).[5]

  • Add an extraction solvent. A common choice is a mixture of ethanol and acetone (1:1, v/v).[5] Other options include hexane.[7]

  • Vortex the mixture thoroughly to ensure complete extraction of the carotenoids.

  • Centrifuge the sample to pellet any solid material.[9]

  • Collect the supernatant containing the extracted pigments.

  • The extract can be dried under a stream of nitrogen and reconstituted in a suitable solvent (e.g., MTBE or the initial mobile phase) before injection.[7]

  • For samples with high lipid content, a saponification step may be necessary to remove interfering lipids and esters.[8]

HPLC Method for this compound Quantification
  • Instrumentation: A standard HPLC system equipped with a diode array detector (DAD) or UV-VIS detector.[8][10]

  • Column: A C30 reversed-phase column is often preferred for carotenoid analysis (e.g., 250 x 4.6 mm, 5 µm).[5] C18 columns are also commonly used.[11]

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:

    • Solvent A: Methanol/Acetonitrile/Water (e.g., 84:14:2, v/v/v)[12]

    • Solvent B: Methyl tert-butyl ether (MTBE)[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 450 nm for carotenoids.[8]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).[12]

UPLC Method for this compound Quantification
  • Instrumentation: An ultra-performance liquid chromatography system with a photodiode array (PDA) detector.

  • Column: A reversed-phase column with a sub-2 µm particle size (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[6]

  • Mobile Phase: A gradient system is also typical for UPLC. The solvents are often similar to those used in HPLC but may be of higher purity.

    • Solvent A: Methanol/Water with an additive like ammonium acetate.[6]

    • Solvent B: Acetonitrile or another organic solvent.

  • Flow Rate: 0.2–0.5 mL/min.[3]

  • Detection Wavelength: 450 nm.[6]

  • Column Temperature: Often elevated to reduce viscosity and improve efficiency.[2]

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of this compound quantification by HPLC and UPLC.

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Cross-Validation Sample Plant Material Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drydown Dry & Reconstitute Supernatant->Drydown HPLC HPLC Analysis (e.g., C30 Column) Drydown->HPLC UPLC UPLC Analysis (e.g., C18 Column) Drydown->UPLC Data_Acquisition Data Acquisition (Peak Area, Retention Time) HPLC->Data_Acquisition UPLC->Data_Acquisition Performance_Metrics Performance Comparison (LOD, LOQ, Linearity, Precision) Data_Acquisition->Performance_Metrics

Caption: Workflow for cross-validating HPLC and UPLC methods for this compound quantification.

References

Comparative analysis of neoxanthin biosynthetic genes in different species.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the key genes involved in neoxanthin biosynthesis. This guide provides a comparative overview of the genetic and enzymatic players, detailed experimental protocols for their characterization, and a visual representation of the biosynthetic pathway.

This compound, a crucial xanthophyll in photosynthetic organisms, plays a vital role in light-harvesting, photoprotection, and as a precursor to the plant hormone abscisic acid (ABA)[1]. The biosynthesis of this compound from violaxanthin is a key step in the carotenoid pathway, catalyzed by a family of enzymes with variations across different species. Understanding the comparative genomics and functional diversity of the genes encoding these enzymes is paramount for advancements in crop improvement, algal biotechnology, and drug development.

Comparative Data of this compound Biosynthetic Genes

The conversion of violaxanthin to this compound is primarily catalyzed by this compound synthase (NXS or NSY). However, other enzymes, such as ABA DEFICIENT 4 (ABA4) and violaxanthin de-epoxidase-like (VDL) proteins, have also been implicated in this process, particularly in specific lineages. The following table summarizes key quantitative data for these genes and their corresponding enzymes in various species, providing a basis for comparative analysis.

Gene Name(s)SpeciesGenBank AccessionProtein Size (kDa)Subcellular LocalizationKey Characteristics
NXS / NSY Solanum lycopersicum (Tomato)AF212214~56ChloroplastIdentified as a carotenoid cyclase paralog capable of converting violaxanthin to this compound[2].
NXS Solanum tuberosum (Potato)AJ276230-PlastidShows high identity to capsanthin-capsorubin synthase and was functionally confirmed by transient expression in plant protoplasts[3].
BoaNXS Brassica oleracea var. alboglabra (Chinese Kale)MW284390~26 (232 aa)ChloroplastOverexpression leads to increased this compound, violaxanthin, and lutein content[4].
NXS Phaeodactylum tricornutum (Diatom)MN525773--Involved in fucoxanthin biosynthesis; knockdown reduces this compound and fucoxanthin levels[5][6].
ABA4 Arabidopsis thalianaAT1G67030-Chloroplast envelopeRequired for this compound biosynthesis and photoprotection of photosystem II; lacks detectable catalytic activity on its own[7].
ZEP / ABA1 Arabidopsis thalianaAT5G67030-Chloroplast, Chloroplast envelopeCatalyzes the epoxidation of zeaxanthin to violaxanthin, the precursor of this compound. Localized to the thylakoid membrane and stroma[8][9][10].
VDE Arabidopsis thaliana-~43Thylakoid lumenCatalyzes the reverse reaction of ZEP under high light stress, converting violaxanthin back to zeaxanthin. Functions as a dimer at its active pH of ~5.0[11][12][13].
ZmVDE1 Zea mays (Maize)---Exhibits conserved functional domains with other gramineous VDE proteins[14].
UpZEP Ulva prolifera (Green Algae)-~41.5 (373 aa)-A bifunctional monooxygenase involved in the xanthophyll cycle and ABA biosynthesis[15].

This compound Biosynthetic Pathway

The synthesis of this compound is a critical branch of the carotenoid biosynthetic pathway. The following diagram illustrates the key enzymatic steps leading to the formation of this compound from β-carotene. This pathway highlights the central role of violaxanthin as a precursor and the different enzymes that can catalyze the final conversion to this compound in various organisms.

Neoxanthin_Biosynthesis beta_carotene β-Carotene bch β-carotene hydroxylase beta_carotene->bch zeaxanthin Zeaxanthin zep Zeaxanthin Epoxidase (ZEP) zeaxanthin->zep O2 antheraxanthin Antheraxanthin antheraxanthin->zep O2 vde Violaxanthin De-epoxidase (VDE) antheraxanthin->vde Ascorbate violaxanthin Violaxanthin violaxanthin->vde Ascorbate nxs This compound Synthase (NXS/NSY) [Plants, some Algae] violaxanthin->nxs aba4 ABA4 [e.g., Arabidopsis] violaxanthin->aba4 vdl VDL [e.g., Diatoms] violaxanthin->vdl This compound This compound nced 9-cis-epoxycarotenoid dioxygenase (NCED) This compound->nced aba Abscisic Acid (ABA) bch->zeaxanthin zep->antheraxanthin zep->violaxanthin vde->zeaxanthin vde->antheraxanthin nxs->this compound aba4->this compound vdl->this compound nced->aba

Caption: The this compound biosynthetic pathway from β-carotene.

Experimental Protocols

Accurate characterization and comparison of this compound biosynthetic genes and their products rely on robust experimental methodologies. Below are detailed protocols for key experiments commonly employed in this field of research.

Quantification of this compound and Other Carotenoids by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the extraction and quantification of carotenoids from plant tissues.

a. Sample Preparation and Extraction:

  • Harvest 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

  • Add 1 mL of 100% acetone to the powdered tissue and vortex vigorously for 1 minute.

  • Incubate the mixture in the dark at 4°C for 30 minutes with occasional vortexing.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microfuge tube.

  • Re-extract the pellet with 0.5 mL of 100% acetone and combine the supernatants.

  • Filter the pooled supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

b. HPLC Analysis:

  • Column: A C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended for optimal separation of carotenoid isomers[16].

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Methanol/Water (98:2, v/v)

    • Solvent B: Methyl-tert-butyl ether (MTBE)

    • Gradient Program:

      • 0-2 min: 100% A

      • 2-12 min: Linear gradient to 50% A, 50% B

      • 12-20 min: Hold at 50% A, 50% B

      • 20-22 min: Linear gradient back to 100% A

      • 22-25 min: Re-equilibration at 100% A[16]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20-25°C.

  • Detection: Photodiode array (PDA) detector scanning from 250 to 600 nm. This compound is typically quantified at its absorption maximum around 438 nm[17][18][19].

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for measuring the transcript levels of this compound biosynthetic genes.

a. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from 50-100 mg of plant tissue using a commercial RNA extraction kit or a TRIzol-based method.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio of ~2.0) and by running an aliquot on an agarose gel.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

b. qRT-PCR Reaction:

  • Design gene-specific primers for the target genes (e.g., NXS, ABA4, ZEP, VDE) and a suitable reference gene (e.g., Actin, Tubulin, GAPDH). Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

  • Prepare the qRT-PCR reaction mixture in a total volume of 10-20 µL, containing:

    • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

    • Forward and reverse primers (final concentration of 0.2-0.5 µM each)

    • Diluted cDNA template (corresponding to 10-50 ng of starting RNA)

    • Nuclease-free water

  • Thermal Cycling Conditions (example):

    • Initial denaturation: 95°C for 2-5 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis: Gradually increase the temperature from 60°C to 95°C to verify the specificity of the amplified product[20][21][22].

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

This comparative guide provides a foundational resource for researchers delving into the intricacies of this compound biosynthesis. The provided data, pathway visualization, and experimental protocols offer a starting point for further investigation into the functional diversity of these essential genes and their potential applications.

References

Efficacy of neoxanthin in preventing lipid peroxidation compared to other carotenoids.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of neoxanthin in preventing lipid peroxidation relative to other common carotenoids. The information is intended for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data.

Introduction to Carotenoids and Lipid Peroxidation

Carotenoids are a class of natural pigments known for their antioxidant properties.[1][2] Among them, this compound, a xanthophyll found in green leafy vegetables and algae, has garnered interest for its potential health benefits, including anti-cancer and anti-inflammatory activities.[3][4] A key aspect of its biological activity is its ability to counteract oxidative stress, particularly by inhibiting lipid peroxidation.

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA). This process is implicated in the pathophysiology of various chronic diseases. Carotenoids, through their ability to quench singlet oxygen and scavenge peroxyl radicals, can interrupt this damaging cascade.[5][6][7] The unique structure of this compound, which includes an allenic bond, an epoxy group, and hydroxyl moieties, is thought to contribute to its antioxidant capabilities.[4][8][9]

Comparative Efficacy Against Lipid Peroxidation

The following table summarizes quantitative data from various studies comparing the inhibitory effects of this compound and other carotenoids on lipid peroxidation.

CarotenoidTest SystemPeroxidation InducerInhibition of Lipid PeroxidationIC50 ValueReference
This compound Mouse C3H10T1/2 fibroblastsXanthine/Xanthine OxidaseSignificantly reduced malondialdehyde (MDA) formation, 100x more active than α-tocopherolNot specified[4][8]
This compound Human HepG2 cellsHydrogen Peroxide (H₂O₂)Superior protection against H₂O₂-induced cell death compared to β-carotene and luteinNot specified[10]
Fucoxanthin Murine embryonic hepatic BNL CL.2 cellsFerric nitrilotriacetateSignificantly decreased TBARS and protein carbonyl contentNot specified[9]
Astaxanthin DLPC/Cholesterol LiposomesNot specified (spontaneous)40% decrease in lipid hydroperoxide (LOOH) levelsNot specified[11]
β-Carotene DLPC/Cholesterol LiposomesNot specified (spontaneous)87% increase (pro-oxidant effect) in LOOH levelsNot specified[11]
Lycopene DLPC/Cholesterol LiposomesNot specified (spontaneous)119% increase (pro-oxidant effect) in LOOH levelsNot specified[11]
Lycopene Human erythrocytestert-butyl hydroperoxide (tBHP)Most efficient inhibitor2.2 ± 0.4 μM[12]
Lutein Human erythrocytes2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)Most efficient inhibitor2.5 ± 0.7 μM[12]
Zeaxanthin DLPC/Cholesterol LiposomesNot specified (spontaneous)21% increase (pro-oxidant effect) in LOOH levelsNot specified[11]

Note: The pro-oxidant effect of some carotenoids like β-carotene and lycopene has been observed under specific experimental conditions, particularly at high oxygen tension and concentrations.[7][11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assessing the inhibition of lipid peroxidation by carotenoids.

1. Lipid Peroxidation Inhibition Assay in Cell Culture (TBARS Assay)

This protocol is based on the methodology used to assess malondialdehyde (MDA), a key indicator of lipid peroxidation.[4][5][8]

  • Cell Culture and Treatment:

    • Mouse C3H10T1/2 fibroblasts are cultured in appropriate media until they reach a desired confluency.

    • Cells are pre-incubated with varying concentrations of this compound or other carotenoids for a specified period (e.g., 24 hours).

  • Induction of Lipid Peroxidation:

    • After pre-incubation, the culture medium is replaced with a solution containing an oxidizing agent. In the study cited, a system of xanthine and xanthine oxidase is used to generate superoxide anions, which initiate lipid peroxidation.[4][8]

  • Measurement of Malondialdehyde (MDA):

    • Following the induction period, cells are harvested and lysed.

    • The cell lysate is mixed with a solution of thiobarbituric acid (TBA).

    • The mixture is heated (e.g., at 95°C for 60 minutes) to allow MDA to react with TBA, forming a pink-colored MDA-TBA adduct.

    • The absorbance of the resulting solution is measured spectrophotometrically at approximately 532 nm.

    • The concentration of MDA is calculated using a standard curve, and the percentage inhibition of lipid peroxidation is determined by comparing the MDA levels in carotenoid-treated cells to untreated control cells.

2. Lipid Peroxidation Assay in a Liposomal Model

This method evaluates the antioxidant activity of carotenoids within a simplified membrane system.[11]

  • Liposome Preparation:

    • Liposomes are prepared using phospholipids such as 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DLPC) and cholesterol, often at a physiologically relevant molar ratio.

    • The selected carotenoid (e.g., this compound, astaxanthin) is incorporated into the lipid mixture at a specific concentration (e.g., 10 μM).

    • The lipid-carotenoid mixture is dried to a thin film and then rehydrated with a buffer to form multilamellar vesicles (liposomes).

  • Induction and Measurement of Peroxidation:

    • Lipid peroxidation can be initiated by adding a radical initiator like AAPH or can occur spontaneously with lipids rich in polyunsaturated fatty acids.[11][12]

    • The extent of lipid peroxidation is quantified by measuring the formation of lipid hydroperoxides (LOOH). This is often done using an assay where LOOH reacts with a chromogenic reagent, and the resulting color change is measured spectrophotometrically.

Visualizing Pathways and Protocols

Lipid Peroxidation and Antioxidant Intervention

Lipid_Peroxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PUFA Polyunsaturated Fatty Acid (LH) Lipid_Radical Lipid Radical (L•) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) PUFA->Lipid_Hydroperoxide New_Lipid_Radical Lipid Radical (L•) PUFA->New_Lipid_Radical Initiator Reactive Oxygen Species (ROS) Initiator->PUFA H abstraction O2 Oxygen (O₂) Lipid_Radical->O2 Peroxyl_Radical Lipid Peroxyl Radical (LOO•) O2->Peroxyl_Radical Addition Peroxyl_Radical->PUFA H abstraction Peroxyl_Radical->PUFA Carotenoid Carotenoid (Car) Peroxyl_Radical->Carotenoid Quenching Peroxyl_Radical->Carotenoid New_Lipid_Radical->O2 Non_Radical Non-Radical Products Carotenoid_Radical Carotenoid Radical (Car•) Carotenoid_Radical->Non_Radical Stabilization TBARS_Workflow start Start: Cell Culture treatment Incubate cells with Carotenoid (e.g., this compound) start->treatment induction Induce Oxidative Stress (e.g., Xanthine Oxidase) treatment->induction harvest Harvest and Lyse Cells induction->harvest reaction Add Thiobarbituric Acid (TBA) and Heat (95°C) harvest->reaction measurement Measure Absorbance of MDA-TBA Adduct (~532 nm) reaction->measurement analysis Calculate MDA Concentration and % Inhibition measurement->analysis end End analysis->end Neoxanthin_Biosynthesis Beta_Carotene β-Carotene BCH β-carotene hydroxylase Beta_Carotene->BCH Zeaxanthin Zeaxanthin ZEP Zeaxanthin epoxidase Zeaxanthin->ZEP Antheraxanthin Antheraxanthin Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin Antheraxanthin->ZEP NXS This compound synthase Violaxanthin->NXS This compound This compound BCH->Zeaxanthin ZEP->Antheraxanthin NXS->this compound

References

A Comparative Analysis of the Anti-inflammatory Properties of Neoxanthin and Fucoxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a myriad of human diseases, including cardiovascular disorders, cancer, and neurodegenerative diseases. The exploration of natural compounds with potent anti-inflammatory properties is a burgeoning area of pharmaceutical research. Among these, carotenoids, a class of pigments found in plants and algae, have garnered considerable attention. This guide provides a comparative study of the anti-inflammatory properties of two such xanthophyll carotenoids: neoxanthin and fucoxanthin. While fucoxanthin has been extensively studied, research into the specific anti-inflammatory mechanisms of this compound is an emerging field. This document synthesizes the available experimental data, details relevant experimental protocols, and visualizes the key signaling pathways involved, offering a valuable resource for researchers in the field.

Comparative Efficacy: A Summary of Experimental Findings

The anti-inflammatory effects of this compound and fucoxanthin have been evaluated through their ability to modulate key inflammatory mediators, enzymes, and signaling pathways. While a wealth of quantitative in vitro data exists for fucoxanthin, the characterization of this compound's anti-inflammatory activity is primarily derived from in vivo studies at present.

Table 1: Inhibition of Pro-inflammatory Mediators
MediatorFucoxanthinThis compoundKey Findings & Citations
Nitric Oxide (NO) Significant dose-dependent inhibition in LPS-stimulated RAW 264.7 macrophages.[1][2]Data not availableFucoxanthin effectively suppresses NO production, a key inflammatory signaling molecule.[1][2]
Tumor Necrosis Factor-alpha (TNF-α) Dose-dependent inhibition of production and mRNA expression in LPS-stimulated RAW 264.7 cells.[1][2]Significant downregulation of mRNA expression in a rat model of chronic renal failure.Both compounds demonstrate the ability to reduce the expression of this critical pro-inflammatory cytokine.
Interleukin-6 (IL-6) Dose-dependent inhibition of production and mRNA expression in LPS-stimulated RAW 264.7 cells.[1][2]Significant downregulation of mRNA expression in a rat model of chronic renal failure.Both carotenoids effectively inhibit this pleiotropic cytokine involved in acute and chronic inflammation.
Interleukin-1 beta (IL-1β) Suppression of production in LPS-stimulated RAW 264.7 macrophages.[2]Significant downregulation of mRNA expression in a rat model of chronic renal failure.Both compounds show potential in mitigating the effects of this potent pro-inflammatory cytokine.
Table 2: Modulation of Pro-inflammatory Enzymes
EnzymeFucoxanthinThis compoundKey Findings & Citations
Inducible Nitric Oxide Synthase (iNOS) Dose-dependent inhibition of protein and mRNA expression in LPS-stimulated RAW 264.7 cells.[1][2]Data not availableFucoxanthin directly targets the enzymatic source of excess nitric oxide in inflammatory states.[1][2]
Cyclooxygenase-2 (COX-2) Dose-dependent inhibition of protein and mRNA expression in LPS-stimulated RAW 264.7 cells.[1][2]Data not availableFucoxanthin inhibits the expression of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins.[1][2]

Mechanisms of Action: Signaling Pathway Modulation

The anti-inflammatory effects of both this compound and fucoxanthin are largely attributed to their ability to interfere with key intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes.

Both fucoxanthin and this compound have been shown to inhibit the activation of the NF-κB pathway. Fucoxanthin achieves this by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of the p50 and p65 subunits of NF-κB.[2] Similarly, studies on this compound indicate a downregulation of the NF-κB signaling pathway, including the p65 and p50 subunits, in animal models of inflammation.

NF_kappa_B_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) NFkappaB_active NF-κB (active) NFkappaB->NFkappaB_active Release Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkappaB_active->Inflammatory_Genes Transcribes Nucleus Nucleus Fucoxanthin Fucoxanthin Fucoxanthin->IkappaB Inhibits Degradation This compound This compound This compound->NFkappaB_active Inhibits Translocation

Caption: The NF-κB signaling pathway and points of inhibition by fucoxanthin and this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is another crucial regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in concert with NF-κB, drive the expression of pro-inflammatory genes.

Fucoxanthin has been demonstrated to dose-dependently inhibit the phosphorylation of ERK, JNK, and p38 MAPKs in LPS-stimulated macrophages.[2] While specific data on this compound's interaction with the MAPK pathway is not yet available, its structural similarity to fucoxanthin suggests it may exert similar effects.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Genes Pro-inflammatory Genes Transcription_Factors->Inflammatory_Genes Fucoxanthin Fucoxanthin Fucoxanthin->ERK Inhibits Phosphorylation Fucoxanthin->JNK Fucoxanthin->p38

Caption: The MAPK signaling pathway and inhibitory effects of fucoxanthin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of this compound and fucoxanthin.

General Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Pretreatment 2. Pre-treatment (this compound or Fucoxanthin) Cell_Culture->Pretreatment Stimulation 3. Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Supernatant_Collection 4. Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis 5. Cell Lysis Stimulation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (Cytokines) Supernatant_Collection->ELISA Western_Blot Western Blot (iNOS, COX-2, NF-κB, MAPK) Cell_Lysis->Western_Blot

Caption: General workflow for in vitro assessment of anti-inflammatory properties.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound or fucoxanthin for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate the plate at room temperature for 10 minutes in the dark.

  • Quantification:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Plate Coating:

    • Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.

  • Blocking and Sample Incubation:

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Add 100 µL of cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

    • Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 30 minutes.

  • Substrate and Measurement:

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm and calculate the cytokine concentration from the standard curve.

Protein Expression Analysis (Western Blot)

Western blotting is employed to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-IκBα, p-ERK) in cell lysates.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-COX-2) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin).

Conclusion

The available evidence strongly supports the anti-inflammatory properties of fucoxanthin, demonstrating its ability to inhibit key pro-inflammatory mediators and enzymes through the modulation of the NF-κB and MAPK signaling pathways. This compound also exhibits significant anti-inflammatory potential, particularly in reducing the expression of pro-inflammatory cytokines and inhibiting the NF-κB pathway. However, further in vitro studies are required to fully elucidate its mechanisms of action, especially concerning its effects on NO production and the expression of iNOS and COX-2, to allow for a more direct and quantitative comparison with fucoxanthin. Both carotenoids represent promising candidates for the development of novel anti-inflammatory therapeutics.

References

Validating the Role of Neoxanthin in Non-Photochemical Quenching: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of photosynthesis, non-photochemical quenching (NPQ) stands as a critical defense mechanism, allowing plants and algae to safely dissipate excess light energy as heat, thereby preventing photo-oxidative damage.[1][2][3] This process is primarily regulated by the xanthophyll cycle, which involves the enzymatic conversion of violaxanthin to antheraxanthin and then to zeaxanthin under high light conditions.[4][5][6] While zeaxanthin and lutein are well-established key players in NPQ, the role of neoxanthin, another major xanthophyll in the light-harvesting complexes (LHCs) of photosystem II (PSII), has been considered more enigmatic and indirect.[1][7]

This guide provides a comparative analysis, leveraging experimental data from studies on wild-type organisms and this compound-deficient mutants, to validate the multifaceted role of this compound. While not a direct participant in the primary energy-dissipating reactions of the xanthophyll cycle, evidence demonstrates that this compound is crucial for optimizing photoprotection through structural and regulatory functions within the PSII antenna.[8][9]

Comparative Analysis: Wild-Type vs. This compound-Deficient Mutants

The most direct approach to understanding this compound's function is to compare the physiological and biochemical characteristics of wild-type plants with mutants that cannot synthesize this pigment, such as the Arabidopsis thalianaaba4-1 mutant.[9] These studies reveal that while this compound is not essential for the rapid induction of NPQ, its absence compromises the plant's overall resilience to photooxidative stress.

Data Presentation: Performance Metrics

The following tables summarize key quantitative data from comparative studies.

Table 1: Photosynthetic Pigment Composition in Wild-Type and this compound-Deficient (aba4-1) Arabidopsis.

PigmentWild-Type (mmol/mol Chl)aba4-1 Mutant (mmol/mol Chl)Key Observation
This compoundPresentAbsentComplete lack of this compound in the mutant.[9]
ViolaxanthinLower levelsHigher levelsThe mutant compensates for the lack of this compound by accumulating more violaxanthin.[9]
LuteinNormal levelsNormal levelsLutein content remains largely unaffected.[9]
β-CaroteneNormal levelsNormal levelsβ-Carotene content is unchanged.[9]
Chlorophyll a/b ratioNormalNormalThe overall chlorophyll ratio is not significantly altered.[10]

Table 2: Non-Photochemical Quenching (NPQ) and Xanthophyll Cycle Kinetics.

ParameterWild-Typeaba4-1 MutantImplication
NPQ Induction KineticsNormal, biphasic riseEssentially identical to wild-type under short-term high light.[9]This compound is not directly required for the rapid induction of the main NPQ component (qE).[9]
Deepoxidation Index*Normal increaseSlightly slower increase than wild-type.[9]The larger, more stable pool of violaxanthin in the mutant may be less available for conversion to zeaxanthin.[9]
Zeaxanthin AccumulationNormal rateSlightly slower rate compared to wild-type.[9]This compound's presence may facilitate more efficient access of violaxanthin to the de-epoxidase enzyme.[8]

*Deepoxidation Index = (Zeaxanthin + 0.5 * Antheraxanthin) / (Violaxanthin + Antheraxanthin + Zeaxanthin)[9]

Table 3: Photoprotective Efficacy Under High-Light Stress.

ConditionGenotypePhotoinhibition LevelOxidative Damage (Lipid Peroxidation)Conclusion
High LightWild-TypeLowLowEffective photoprotection.
High Lightaba4-1 (this compound-deficient)Similar to Wild-TypeHigher than Wild-TypeThis compound provides protection against oxidative damage independent of NPQ.[9]
High Lightnpq1 (Zeaxanthin-deficient)ModerateModerateZeaxanthin is crucial for both NPQ and antioxidant defense.[9]
High Lightaba4-1 npq1 (Neo- & Zea-deficient)HighHighThe combined loss of this compound and zeaxanthin leads to severe photosensitivity, revealing this compound's protective role.[9]

Experimental Protocols

The data presented above were obtained through a series of established experimental procedures designed to probe photosynthetic function and stress tolerance.

Chlorophyll a Fluorescence Measurement (NPQ Analysis)

This non-invasive technique is used to assess the efficiency of PSII photochemistry and the induction of NPQ.

  • Sample Preparation: Whole plants are dark-adapted for at least 30 minutes before measurement to ensure all reaction centers are open.

  • Instrumentation: A pulse-amplitude-modulated (PAM) chlorophyll fluorometer is used.

  • Procedure:

    • The minimum fluorescence in the dark-adapted state (F₀) is measured using a weak measuring light.

    • A saturating pulse of high-intensity light is applied (e.g., >4,000 µmol photons m⁻² s⁻¹ for 0.8 s) to measure the maximum fluorescence (Fₘ).

    • Actinic (photosynthetically active) light is switched on (e.g., 1200 µmol photons m⁻² s⁻¹) to drive photosynthesis and induce NPQ.

    • During the actinic light exposure, saturating pulses are applied at regular intervals to determine the maximum fluorescence in the light-adapted state (Fₘ').

    • NPQ is calculated at each time point using the formula: NPQ = (Fₘ - Fₘ') / Fₘ' .[3][8]

  • Data Interpretation: The kinetics of the NPQ rise and its subsequent relaxation in the dark provide insights into the speed and capacity of photoprotective energy dissipation.

Pigment Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate and quantify the individual pigments of the photosynthetic apparatus.

  • Sample Preparation: Leaf discs are harvested, flash-frozen in liquid nitrogen, and stored at -80°C.

  • Extraction: Pigments are extracted from the leaf tissue using a buffered solution of 100% acetone or methanol, often under dim light to prevent degradation.[7]

  • Chromatography:

    • The pigment extract is injected into an HPLC system equipped with a C18 reverse-phase column.[7]

    • Pigments are separated based on their polarity using a solvent gradient.

    • A photodiode array detector measures the absorption spectrum of each eluting pigment, allowing for identification and quantification against known standards.

  • Data Analysis: The concentration of each pigment (this compound, violaxanthin, antheraxanthin, zeaxanthin, lutein, chlorophylls) is determined and typically normalized to chlorophyll a content.

Photooxidative Stress Assays

These experiments are designed to measure the susceptibility of leaf tissue to damage under excess light.

  • Procedure:

    • Leaf discs from wild-type and mutant plants are floated on water or a buffer solution.

    • The discs are exposed to a prolonged period of high-intensity light (e.g., 1800 µmol m⁻² s⁻¹).[9]

    • Samples are collected at various time points during the treatment.

  • Analysis:

    • Pigment Bleaching: Pigment content is measured via HPLC as described above. A rapid loss of chlorophyll and carotenoids indicates severe photo-oxidative damage.

    • Lipid Peroxidation: The extent of membrane damage is often quantified by measuring malondialdehyde (MDA), a byproduct of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay.

Visualizations: Workflows and Mechanisms

Experimental Workflow

The following diagram outlines the typical experimental procedure for comparing wild-type and this compound-deficient mutants.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis p1 Grow Wild-Type & Mutant Plants p2 Dark-Adapt Plants (for NPQ) p1->p2 p3 Collect Leaf Samples p1->p3 e1 High-Light Treatment (Actinic Light) p2->e1 e2 Photooxidative Stress (Prolonged High Light) p3->e2 a2 Quantify Pigments (HPLC) p3->a2 a1 Measure Chlorophyll Fluorescence (NPQ) e1->a1 a3 Assess Lipid Peroxidation e2->a3 a4 Compare WT vs. Mutant Data a1->a4 a2->a4 a3->a4

Caption: Workflow for validating this compound's role in photoprotection.

Proposed Mechanism of this compound in NPQ Regulation

This diagram illustrates the dual role of this compound: its indirect influence on the xanthophyll cycle and its direct role in antioxidant defense.

G cluster_lhc LHCII Monomer Interface cluster_cycle Xanthophyll Cycle (Stroma) cluster_dissipation Energy Dissipation cluster_ros Antioxidant Role Neo 9'-cis-Neoxanthin Vio_LHC Violaxanthin (Vx) Neo->Vio_LHC Competitively interacts with Neo_ROS This compound Vio_pool Violaxanthin Pool Vio_LHC->Vio_pool Dissociates more readily Lut Lutein Chl Chlorophylls Anthera Antheraxanthin Vio_pool->Anthera VDE (Low pH) Anthera->Vio_pool ZEP (Low Light) Zea Zeaxanthin Anthera->Zea VDE (Low pH) Zea->Anthera ZEP (Low Light) Heat Heat Dissipation (NPQ) Zea->Heat Promotes quenching Excess_Light Excess Light Energy Excess_Light->Heat PsbS PsbS Protein (pH sensor) PsbS->Heat Conformational change ROS Reactive Oxygen Species (ROS) Protection Membrane Protection ROS->Protection Neo_ROS->Protection Scavenges ROS

Caption: this compound's indirect (LHCII) and direct (ROS scavenging) photoprotective roles.

Conclusion

The evidence from comparative studies on wild-type and this compound-deficient mutants solidifies the role of this compound as a key, albeit indirect, modulator of non-photochemical quenching and overall photoprotection.

  • Structural and Regulatory Role: this compound is not directly consumed in the xanthophyll cycle but plays a crucial structural role within LHCII. Its presence influences the binding affinity of violaxanthin, thereby modulating the efficiency of the xanthophyll cycle and the induction of transient NPQ.[8]

  • Antioxidant Defense: this compound has a distinct and vital function in protecting the thylakoid membrane from photo-oxidative damage, particularly by scavenging reactive oxygen species.[1][9] This role becomes critically apparent when the primary NPQ mechanism is compromised, as seen in the aba4-1 npq1 double mutant.[9]

References

A Comparative Guide to Neoxanthin Extraction: Conventional vs. Green Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in the therapeutic potential of neoxanthin, a xanthophyll carotenoid with notable anti-inflammatory and antioxidant properties, has placed a spotlight on its efficient extraction from natural sources like microalgae and leafy green vegetables. The choice of extraction solvent is a critical factor that influences not only the yield and purity of this compound but also the environmental impact and safety of the process. This guide provides an objective comparison of conventional and emerging green solvent-based extraction methods for this compound, supported by available experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Extraction Efficiency

The following tables summarize quantitative data on the extraction of this compound and related carotenoids using various solvent systems. It is important to note that direct comparative studies on this compound extraction are limited; therefore, data for total carotenoids or xanthophylls from relevant sources are included to provide a broader perspective on solvent performance.

Table 1: Comparison of this compound and Total Carotenoid Extraction Yields

Solvent SystemSource MaterialTarget CompoundExtraction ConditionsYieldReference
Conventional Solvents
AcetoneChlorella vulgarisThis compound, ViolaxanthinPressurized Liquid Extraction (PLE)-[1]
Hexane:Ethanol (1:1, v/v)Desmodesmus sp.Total PigmentsUltrasound-assisted2842.7 µg/g[2]
Hexane:Ethanol:Acetone (10:6:7, v/v/v)Desmodesmus sp.β-caroteneUltrasound-assisted125.47 µg/g[2]
Acetone:Hexane (9:1, v/v)Sporobolomyces ruberrimusTotal CarotenoidsSolvent Extraction with Glass Beads221.88 µg/g[3]
Green Solvents
Supercritical CO₂ + Ethanol (20% w/w)MicroalgaeViolaxanthin and this compound40 °C, 30 MPa13.20% of extract[4]
Supercritical CO₂ + Ethanol (10%)Haematococcus pluvialisTotal Carotenoids60 °C, 300 bar92% recovery[5]
EthanolNeochloris oleoabundansTotal CarotenoidsPressurized Liquid Extraction (PLE), 112 °C-
Ethyl AcetateDunaliella salinaTotal CarotenoidsUltrasound-Assisted Extraction (UAE)High amounts of α and β-carotene

Note: Direct yield comparison for this compound across all solvent types is challenging due to variations in source materials and analytical methods in the cited literature. The data presented for total carotenoids or other xanthophylls should be interpreted as indicative of the solvent's general efficiency for this class of compounds.

Experimental Protocols

Conventional Solvent Extraction Protocol (Acetone/Hexane)

This protocol is a generalized procedure for the extraction of this compound from fresh leafy greens, such as spinach.

Materials:

  • Fresh spinach leaves

  • Acetone (100%)

  • Hexane

  • Anhydrous sodium sulfate

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Weigh approximately 5-10 grams of fresh spinach leaves, removing any thick stems.

  • Cut the leaves into small pieces and place them in a mortar.

  • Add 20-30 mL of cold acetone and grind the leaves with a pestle until a homogenous paste is formed.

  • Transfer the mixture to a centrifuge tube and centrifuge at 3000 x g for 10 minutes.

  • Decant the acetone supernatant into a clean flask.

  • Re-extract the pellet with another 20 mL of acetone, centrifuge, and combine the supernatants.

  • Transfer the combined acetone extract to a separatory funnel.

  • Add an equal volume of hexane to the separatory funnel.

  • Add distilled water to the separatory funnel to facilitate phase separation. Gently invert the funnel multiple times, venting frequently to release pressure.

  • Allow the layers to separate. The upper hexane layer will contain the pigments.

  • Collect the upper hexane layer and dry it over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the concentrated this compound extract.

Green Solvent Extraction Protocol (Supercritical CO₂ with Ethanol Co-solvent)

This protocol describes a general procedure for the extraction of this compound from dried microalgal biomass using supercritical carbon dioxide (SC-CO₂).

Materials:

  • Dried microalgal biomass (e.g., Chlorella vulgaris)

  • Food-grade carbon dioxide

  • Ethanol (as co-solvent)

  • Supercritical fluid extraction (SFE) system

Procedure:

  • Load the dried and ground microalgal biomass into the extraction vessel of the SFE system.

  • Pressurize the system with CO₂ to the desired pressure (e.g., 250-300 bar).[5][6]

  • Heat the extraction vessel to the target temperature (e.g., 50-60 °C).[5][6]

  • Introduce ethanol as a co-solvent at a specific flow rate (e.g., 5-10% of the total solvent flow).[5]

  • Maintain a constant flow of supercritical CO₂ and co-solvent through the extraction vessel for a defined period (e.g., 60-120 minutes).

  • The extracted this compound, dissolved in the supercritical fluid, is passed through a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the this compound to precipitate.

  • Collect the this compound extract from the separator.

Experimental Workflow Diagram

G cluster_conventional Conventional Solvent Extraction cluster_green Green Solvent Extraction (Supercritical CO₂) conv_start Start: Fresh Biomass (e.g., Spinach) conv_grind Grinding with Acetone conv_start->conv_grind conv_centrifuge Centrifugation conv_grind->conv_centrifuge conv_separate Liquid-Liquid Extraction (Hexane/Water) conv_centrifuge->conv_separate conv_dry Drying with Na2SO4 conv_separate->conv_dry conv_evaporate Solvent Evaporation conv_dry->conv_evaporate conv_end This compound Extract conv_evaporate->conv_end green_start Start: Dried Biomass (e.g., Microalgae) green_sfe Supercritical Fluid Extraction (CO₂ + Ethanol) green_start->green_sfe green_depressurize Depressurization & Separation green_sfe->green_depressurize green_end This compound Extract green_depressurize->green_end

Caption: Comparative workflow of conventional and green solvent extraction for this compound.

Signaling Pathway Involvement of this compound

This compound's biological activities, particularly its anti-inflammatory and antioxidant effects, are attributed to its ability to modulate key cellular signaling pathways.

Anti-Inflammatory Signaling Pathway: NF-κB Inhibition

This compound has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] Under inflammatory conditions, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB (a heterodimer of p50 and p65 subunits) to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[8] this compound can suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[8]

G cluster_nfkb NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., LPS) ikk IKK Activation stimulus->ikk ikb IκB Phosphorylation & Degradation ikk->ikb nfkb_nucleus NF-κB Translocation (Nucleus) ikb->nfkb_nucleus Release nfkb_cytoplasm NF-κB (p50/p65) (Cytoplasm) nfkb_cytoplasm->ikb Inhibition gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) nfkb_nucleus->gene_expression inflammation Inflammation gene_expression->inflammation This compound This compound This compound->ikk Inhibits

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Antioxidant Signaling Pathway: Nrf2 Activation

This compound contributes to cellular antioxidant defense by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the expression of protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). This compound can promote the activation of this pathway, enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

G cluster_nrf2 Nrf2 Antioxidant Pathway ros Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) ros->keap1_nrf2 Disrupts nrf2_nucleus Nrf2 Translocation (Nucleus) keap1_nrf2->nrf2_nucleus Release are Binding to ARE nrf2_nucleus->are antioxidant_genes Antioxidant Gene Expression (HO-1, SOD) are->antioxidant_genes cell_protection Cellular Protection antioxidant_genes->cell_protection This compound This compound This compound->keap1_nrf2 Promotes Dissociation

Caption: this compound's activation of the Nrf2 antioxidant response pathway.

Conclusion

The selection of a solvent for this compound extraction involves a trade-off between extraction efficiency, cost, safety, and environmental impact. Conventional solvents like acetone and hexane are effective but pose environmental and health concerns. Green solvents, particularly supercritical CO₂ with ethanol as a co-solvent, offer a promising alternative, providing high recovery rates with minimal environmental impact.[5] While the initial investment for specialized equipment like SFE systems can be high, the long-term benefits of safety, selectivity, and the production of solvent-free extracts make them an attractive option for the pharmaceutical and nutraceutical industries. Further research focusing on direct comparisons of a wider array of green solvents for this compound extraction will be invaluable in optimizing sustainable production of this high-value carotenoid.

References

A Researcher's Guide to the Isomeric Purity Assessment of Commercially Available Neoxanthin Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Neoxanthin Isomers

This compound's biological activity and physical properties can be influenced by its isomeric form. In photosynthetic organisms, 9'-cis-neoxanthin is often the more abundant isomer, whereas all-trans-neoxanthin is found in non-photosynthetic tissues like fruits and petals.[3] The two isomers can be distinguished by their unique ultraviolet (UV) absorption spectra. In ethanol, all-trans-neoxanthin exhibits absorption maxima at approximately 418, 442, and 471 nm, while 9'-cis-neoxanthin shows peaks around 413, 437, and 466 nm.[2]

Comparative Analysis of Commercial this compound Standards

While manufacturers like Sigma-Aldrich and CaroteNature provide a general purity assay (e.g., ≥95% by HPLC), detailed information on the isomeric ratio is often not included in publicly available product specifications.[4] Therefore, an independent assessment is crucial for applications sensitive to isomeric composition. The following table provides a template for summarizing the findings from such an analysis.

Table 1: Isomeric Purity of Commercial this compound Standards

SupplierProduct NumberStated PurityMeasured Total Purity (% Area)% all-trans-Neoxanthin% 9'-cis-NeoxanthinOther Impurities (% Area)
Supplier A[Product Number]≥95%
Supplier B[Product Number]≥97%
Supplier C[Product Number]≥90%

Note: This table is a template. The data presented would be the result of the experimental protocol outlined below.

Experimental Protocols

A robust and reliable method for separating and quantifying this compound isomers is crucial for an accurate purity assessment. High-Performance Liquid Chromatography (HPLC) with a C30 stationary phase is the recommended method due to its superior ability to resolve carotenoid isomers.[5]

Methodology: HPLC-DAD Analysis of this compound Isomers

1. Standard Preparation:

  • Accurately weigh a small amount of the commercial this compound standard.

  • Dissolve the standard in a suitable organic solvent, such as ethanol or a mixture of methyl tert-butyl ether (MTBE) and methanol, to a known concentration. To prevent degradation, perform this step under subdued light and use amber vials.[5][6]

  • Filter the solution through a 0.22 µm PTFE filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) detector is recommended to allow for spectral analysis of the separated peaks.

  • Column: A C30 reversed-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm) is ideal for isomer separation.[5]

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:

    • Solvent A: Methanol/Water/Triethylamine (90:10:0.1, v/v/v)

    • Solvent B: Methyl tert-butyl ether/Methanol/Triethylamine (90:10:0.1, v/v/v)

  • Gradient Program:

    • 0-15 min: 100% A to 50% A

    • 15-25 min: 50% A to 10% A

    • 25-30 min: Hold at 10% A

    • 30-35 min: 10% A to 100% A

    • 35-45 min: Re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20-25°C

  • Injection Volume: 10-20 µL

  • Detection: Monitor at the respective absorption maxima for this compound isomers (e.g., 436 nm for 9'-cis and 440 nm for all-trans). Collect spectra from 250-600 nm.[3]

3. Isomer Identification and Quantification:

  • Identification:

    • all-trans-neoxanthin typically elutes slightly earlier than 9'-cis-neoxanthin on a C30 column.[3]

    • Confirm peak identity by comparing the UV-Vis spectra of the eluted peaks with known spectra for each isomer.

  • Quantification:

    • The percentage of each isomer can be calculated based on the peak area from the HPLC chromatogram.

    • The relative percentage of each isomer is determined by dividing the area of the individual isomer peak by the total area of all this compound isomer peaks.

    • Total purity is calculated by dividing the sum of the areas of all this compound isomer peaks by the total area of all peaks in the chromatogram.

Visualizing the Workflow

A clear understanding of the experimental process is essential for reproducibility. The following diagrams illustrate the key steps in the assessment of this compound isomeric purity.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_detection Detection & Quantification weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.22 µm) dissolve->filter hplc C30 RP-HPLC filter->hplc pda PDA Detection (250-600 nm) hplc->pda quantify Peak Integration & Quantification pda->quantify

Caption: Experimental workflow for this compound purity assessment.

data_analysis_flow start Obtain HPLC Chromatogram identify Identify Isomer Peaks (Retention Time & UV Spectra) start->identify integrate Integrate Peak Areas identify->integrate calculate Calculate % Area for each Isomer integrate->calculate total Calculate Total Purity calculate->total report Report Isomeric Composition total->report

Caption: Data analysis workflow for determining isomeric purity.

References

A Guide to Inter-laboratory Comparison of Neoxanthin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of neoxanthin, tailored for researchers, scientists, and professionals in drug development. It includes an objective overview of performance data from various techniques, detailed experimental protocols, and a workflow for conducting an inter-laboratory comparison study.

Data Presentation: Comparison of this compound Quantification Methods

The quantification of this compound is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection are the most common methods. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for these methods based on available literature.

ParameterHPLC-UVLC-MS/MSSpectrophotometry
Principle Separation by chromatography, detection by UV-Vis absorbance.Separation by chromatography, detection by mass-to-charge ratio.Measures total carotenoid content based on light absorbance.
Selectivity Good. Can resolve this compound from other carotenoids like violaxanthin with appropriate columns (e.g., C30).[1]Excellent. Can distinguish between isomeric compounds.[2][3]Low. Cannot distinguish this compound from other carotenoids.[4]
Sensitivity (LOD/LOQ) Generally in the ng range.[1]High sensitivity, often in the pg to low ng range.[5]Lower sensitivity compared to chromatographic methods.
**Linearity (R²) **Typically >0.99.[6][7]Typically >0.99.N/A
Precision (RSD%) Repeatability generally <10%.[6][8]High precision with RSDs often below 15%.Variable, can be higher than chromatographic methods.[4]
Robustness Considered a robust and widely used method.[1]Robust, but can be more complex to operate and maintain.Simple and robust for total carotenoid estimation.
Cost Moderate initial and running costs.High initial and running costs.Low cost.
Notes C30 columns often provide better resolution for carotenoid isomers than C18 columns.[1]APCI is often a more effective ionization technique for carotenoids than ESI.[9]Results can be significantly different from HPLC methods.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and accuracy in this compound quantification. Below are representative protocols for sample extraction and analysis.

1. Sample Extraction Protocol (from Plant Tissues)

This protocol is a general guide; optimization may be required based on the specific matrix.

  • Objective: To extract carotenoids, including this compound, from plant tissues while minimizing degradation.

  • Materials:

    • Plant tissue (fresh, frozen, or lyophilized)

    • Liquid nitrogen

    • Mortar and pestle

    • Acetone (100% and 80% aqueous solution). Other solvents like methanol, ethanol, or mixtures with hexane can also be used.[10][11][12]

    • Centrifuge

    • Rotary evaporator or nitrogen stream evaporator

    • Re-suspension solvent (e.g., mobile phase for HPLC)

  • Procedure:

    • Homogenize a known weight of the plant tissue (e.g., 100 mg) to a fine powder in a mortar and pestle using liquid nitrogen.

    • Add 1-2 mL of cold acetone to the powdered tissue and continue grinding until a homogenous slurry is formed. The use of acetone-water mixtures can enhance the extraction of polar xanthophylls like this compound.[10]

    • Transfer the slurry to a centrifuge tube. Rinse the mortar and pestle with additional acetone and add it to the tube.

    • Vortex the tube for 1-2 minutes and then centrifuge at 4°C for 10 minutes at approximately 4000 x g.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with fresh acetone until the pellet is colorless (typically 2-3 times).

    • Pool all the supernatants.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

    • Re-dissolve the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS analysis.

    • Filter the re-suspended extract through a 0.22 µm syringe filter before injection.[13]

2. HPLC-PDA Quantification Protocol

  • Objective: To separate and quantify this compound using HPLC with Photodiode Array (PDA) detection.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

    • C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). C30 columns are highly recommended for resolving carotenoid isomers.[1]

  • Chromatographic Conditions: [1][14]

    • Mobile Phase A: Methanol/Water (95:5, v/v)

    • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

    • Gradient Elution: A typical gradient could be:

      • 0-1 min: 95% A, 5% B

      • 1-15 min: Linear gradient to 50% A, 50% B

      • 15-20 min: Hold at 50% A, 50% B

      • 20-22 min: Linear gradient back to 95% A, 5% B

      • 22-30 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 20-25°C[1]

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 437-442 nm for this compound.[15] A PDA detector will allow for the acquisition of the full UV-Vis spectrum for peak identification.

  • Quantification:

    • Prepare a calibration curve using a certified this compound standard of known concentrations.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.

    • Quantify the amount of this compound in the sample by integrating the peak area and using the linear regression equation from the calibration curve.

3. LC-MS/MS Quantification Protocol

  • Objective: To achieve highly sensitive and selective quantification of this compound using LC-MS/MS.

  • Instrumentation:

    • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source. APCI is often preferred for carotenoids.[9]

  • Chromatographic Conditions:

    • Similar to the HPLC-PDA method, a C30 column is often used. The mobile phases may be adapted to be more MS-friendly (e.g., using ammonium acetate as an additive).[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive APCI or ESI.

    • Precursor Ion: For this compound (C40H56O4, MW: 600.88), the protonated molecule [M+H]+ at m/z 601.4 or a dehydrated ion [M-H2O+H]+ may be selected.[2][3][9]

    • Product Ions: Specific product ions for this compound would be determined by infusing a standard and performing a product ion scan. These transitions are then used for Multiple Reaction Monitoring (MRM) for quantification.

  • Quantification:

    • Quantification is performed using a calibration curve prepared with a this compound standard and by monitoring specific MRM transitions. An internal standard may be used to improve accuracy.

Mandatory Visualization: Inter-laboratory Comparison Workflow

An inter-laboratory comparison (ILC), also known as a proficiency test, is essential for evaluating the performance of different laboratories and methods.[16] The following diagram illustrates a typical workflow for an ILC of this compound quantification.

InterLaboratory_Comparison_Workflow A Planning & Design B Reference Material Preparation A->B Define analyte, matrix, concentration C Homogeneity & Stability Testing B->C Ensure sample consistency D Sample Distribution C->D Ship samples to participants E Laboratory Analysis D->E Labs use their own methods F Data Submission E->F Report results G Statistical Analysis F->G Centralized data processing H Performance Evaluation (e.g., z-scores) G->H Compare lab results to consensus value I Final Report & Feedback H->I Summarize findings J Corrective Actions (if needed) I->J Address performance issues

Workflow for an inter-laboratory comparison study of this compound quantification.

References

A comparative transcriptomic analysis of neoxanthin-deficient mutants.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic landscapes in neoxanthin-deficient mutants, offering insights into the molecular consequences of impaired this compound biosynthesis. This compound is a crucial xanthophyll in photosynthetic organisms, playing significant roles in photoprotection and serving as a key precursor for the biosynthesis of the phytohormone abscisic acid (ABA). Understanding the global gene expression changes in mutants lacking this compound can elucidate the intricate signaling networks governed by this carotenoid and its derivatives.

Introduction to this compound-Deficient Mutants

The most well-characterized this compound-deficient mutants are the aba4 mutants in Arabidopsis thaliana and the nxd1 mutant in tomato (Solanum lycopersicum). The ABA4 gene is essential for this compound synthesis, and its loss of function leads to a complete absence of this compound. This deficiency results in reduced ABA levels, particularly under stress conditions, and increased sensitivity to photooxidative stress. The nxd1 mutant in tomato also lacks this compound but, interestingly, does not show a significant impairment in ABA biosynthesis, suggesting species-specific variations in the ABA synthesis pathway.

Comparative Transcriptomic Analysis

Table 1: Representative Differentially Expressed Genes (DEGs) in a this compound-Deficient Mutant (e.g., Arabidopsis aba4) under Abiotic Stress

Gene CategoryRepresentative Genes (Arabidopsis)Predicted Regulation in Mutant vs. Wild-TypePutative Function
ABA Biosynthesis & Signaling NCED3, AAO3, ABI1, ABI2, ABF3, ABF4Down-regulatedKey enzymes in ABA biosynthesis and core components of ABA signaling.
Stress Response (Drought/Osmotic) RD29A, RD29B, COR15A, ERD10Down-regulatedMarkers for drought and osmotic stress response, often ABA-dependent.
Photooxidative Stress Response APX1, ZAT10, ZAT12, GSTU6Up-regulatedScavenging of reactive oxygen species (ROS) and signaling in response to oxidative stress.
Photosynthesis & Light Harvesting LHCB1.1, LHCB2.4, PSBA (D1 protein)Down-regulatedComponents of the light-harvesting complexes and photosystem II, potentially due to photoinhibition.
Xanthophyll Cycle VDE, ZEPUp-regulatedEnzymes involved in the violaxanthin de-epoxidase cycle, compensating for the lack of this compound.

Experimental Protocols

A typical comparative transcriptomic analysis using RNA sequencing (RNA-Seq) involves the following key steps:

1. Plant Growth and Stress Treatment:

  • Wild-type and this compound-deficient mutant seeds (e.g., Arabidopsis thaliana Col-0 and aba4-1) are surface-sterilized and sown on Murashige and Skoog (MS) medium.

  • Plants are grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • For stress treatment, plants at a specific developmental stage (e.g., 4-week-old rosettes) are subjected to the stress condition (e.g., high light exposure or withholding water). Control plants remain under normal growth conditions.

2. RNA Extraction and Quality Control:

  • Total RNA is extracted from the relevant tissues (e.g., rosette leaves) using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

  • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-purity RNA with intact ribosomal RNA peaks.

3. Library Preparation and Sequencing:

  • mRNA is enriched from the total RNA using oligo(dT) magnetic beads.

  • The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand synthesis.

  • The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.

  • The adapter-ligated fragments are PCR-amplified to create the final cDNA library.

  • The quality of the library is assessed, and it is sequenced on a high-throughput platform like the Illumina NovaSeq.

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are checked for quality, and adapter sequences and low-quality reads are trimmed.

  • Alignment: The cleaned reads are aligned to the reference genome (e.g., Arabidopsis thaliana TAIR10).

  • Quantification: The number of reads mapping to each gene is counted.

  • Differential Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly up- or down-regulated between the mutant and wild-type samples under control and stress conditions.

  • Functional Annotation and Enrichment Analysis: Differentially expressed genes are subjected to Gene Ontology (GO) and pathway (e.g., KEGG) enrichment analysis to identify over-represented biological processes and pathways.

Visualizations

The following diagrams illustrate key pathways and workflows related to the transcriptomic analysis of this compound-deficient mutants.

Carotenoid_Biosynthesis_Pathway GGPP GGPP Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS/ZDS beta_Carotene β-Carotene Lycopene->beta_Carotene LCYB Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin BCH Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP This compound This compound Violaxanthin->this compound ABA4/NXS ABA Abscisic Acid (ABA) Violaxanthin->ABA NCED (alternative) This compound->ABA NCED Key_this compound This compound Synthesis Step Neoxanthin_box Key_ABA ABA Precursor ABA_box

Caption: Carotenoid biosynthesis pathway highlighting the synthesis of this compound.

RNA_Seq_Workflow Start Plant Material (WT vs. Mutant) RNA_Extraction Total RNA Extraction Start->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep mRNA Enrichment & cDNA Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Raw_Reads Raw Sequencing Reads (FASTQ) Sequencing->Raw_Reads QC2 Read Quality Control & Trimming Raw_Reads->QC2 Alignment Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Functional Annotation & Pathway Analysis DEA->Functional_Analysis End Biological Interpretation Functional_Analysis->End

Caption: Experimental workflow for comparative transcriptomic analysis using RNA-Seq.

Safety Operating Guide

Proper Disposal of Neoxanthin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This document provides essential, step-by-step guidance for the proper disposal of neoxanthin, a carotenoid widely used in research. Adherence to these procedures will help safeguard personnel and the environment, ensuring compliance with safety regulations.

This compound, while a valuable compound in scientific investigation, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, its disposal requires careful consideration and adherence to established protocols for hazardous chemical waste. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate safe and compliant disposal practices.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[1][2].

Quantitative Data Summary

The following table summarizes key safety and disposal-related data for this compound.

PropertyValue/InformationSource
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[1]
Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)[1]
Recommended Storage -20°C, in a dry, well-ventilated place, protected from light, under inert gas[2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]
Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach from the point of generation to its final collection by a licensed waste disposal service.

Step 1: Waste Segregation

Immediately upon generation, this compound waste must be segregated from other waste streams. Do not mix this compound waste with non-hazardous laboratory trash. Create a designated waste container specifically for this compound and other carotenoid waste. This aligns with the best practice of segregating chemical waste to prevent unintended reactions[3].

Step 2: Container Selection and Labeling

  • Choose an Appropriate Container: Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended. Ensure the container is clean and dry before use.

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life"). The date of initial waste accumulation should also be clearly marked on the label.

Step 3: Waste Accumulation

  • Solid Waste: For solid this compound waste (e.g., residual powder, contaminated weigh boats, or filter paper), carefully place it into the designated hazardous waste container. Avoid generating dust during transfer[2].

  • Liquid Waste: If this compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Do not mix incompatible solvents. Halogenated and non-halogenated solvent wastes should be collected separately[4].

  • Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into direct contact with this compound should be placed in the solid this compound waste container. For non-disposable glassware, rinse with a small amount of an appropriate solvent (e.g., ethanol, acetone) and collect the rinsate as hazardous liquid waste.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled this compound waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5][6]. The SAA should be located at or near the point of waste generation and away from drains or sources of ignition. Ensure that incompatible waste types are physically segregated within the SAA[6].

Step 5: Arranging for Disposal

Once the waste container is full or has been in storage for a period approaching your institution's limit (often up to 12 months for partially filled containers), arrange for its collection[5][6]. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup[2]. Provide them with a clear inventory of the waste.

Step 6: Spill Management

In the event of a this compound spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate PPE before cleaning the spill.

  • Containment and Cleanup: For solid spills, gently sweep or scoop the material to avoid creating dust and place it in the designated hazardous waste container[2]. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the sealed waste container.

  • Decontamination: Clean the spill area with soap and water[2].

  • Environmental Protection: Do not allow this compound to enter drains or waterways[1][2].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Neoxanthin_Disposal_Workflow Generate Generate this compound Waste Segregate Segregate Waste (this compound-specific) Generate->Segregate Spill Spill Occurs Generate->Spill Container Select & Label Compatible Container Segregate->Container Accumulate Accumulate Waste (Solid & Liquid) Container->Accumulate Store Store in Satellite Accumulation Area (SAA) Accumulate->Store Contact Contact EHS for Waste Pickup Store->Contact Dispose Licensed Disposal Contact->Dispose Cleanup Spill Cleanup Procedure Spill->Cleanup Follow Protocol Cleanup->Accumulate

Caption: Logical workflow for the proper disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

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Reactant of Route 1
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Reactant of Route 2
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